Product packaging for Aminooxy-PEG4-acid(Cat. No.:)

Aminooxy-PEG4-acid

Número de catálogo: B605439
Peso molecular: 281.30 g/mol
Clave InChI: UBYSJSIIVZPQED-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Aminooxy-PEG4-acid is a PEG derivative containing an aminooxy group and a terminal carboxylic acid. The aminooxy group can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO7 B605439 Aminooxy-PEG4-acid

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO7/c12-19-10-9-18-8-7-17-6-5-16-4-3-15-2-1-11(13)14/h1-10,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYSJSIIVZPQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCON)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Aminooxy-PEG4-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aminooxy-PEG4-acid is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique architecture, featuring a reactive aminooxy group, a flexible tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, provides a versatile platform for covalently linking molecules of interest. This guide offers a comprehensive overview of its structure, properties, and key applications, complete with experimental protocols and logical diagrams to facilitate its use in research and development.

Core Properties and Structure

This compound is characterized by its well-defined chemical structure, which imparts specific functionalities and physical properties crucial for its applications. The molecule consists of three key components: an aminooxy terminus, a hydrophilic PEG4 spacer, and a carboxylic acid terminus.

Chemical Structure

The fundamental structure of this compound is depicted below. The aminooxy group (-O-NH2) provides a reactive handle for conjugation to molecules containing aldehyde or ketone functionalities, forming a stable oxime linkage.[1][2][3] The carboxylic acid group (-COOH) allows for the formation of stable amide bonds with primary or secondary amines.[1][2] The PEG4 spacer enhances the aqueous solubility and provides spatial separation between the conjugated molecules.

G cluster_aminooxy Aminooxy Group cluster_peg PEG4 Spacer cluster_acid Carboxylic Acid a H₂N-O- p1 (CH₂CH₂O)₄ a->p1 c -CH₂COOH p1->c

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Chemical Formula C₁₁H₂₃NO₇
Molecular Weight 281.3 g/mol
CAS Number 1807537-38-7
Purity Typically ≥95%
Solubility Water, DMSO, DMF
Storage Condition -20°C
Appearance Provided as a 1.0M aqueous solution

Key Applications and Experimental Protocols

The bifunctional nature of this compound makes it a valuable tool in various bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Oxime Ligation for Bioconjugation

The aminooxy group of this compound reacts specifically with aldehydes or ketones to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild conditions, making it ideal for modifying sensitive biomolecules.

Experimental Protocol: General Oxime Ligation

This protocol describes a general procedure for conjugating an aminooxy-containing molecule to a biomolecule with an aldehyde or ketone group.

Materials:

  • Aldehyde or ketone-containing biomolecule

  • This compound

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)

  • Aniline (optional, as a catalyst)

  • Desalting column

Procedure:

  • Dissolve the aldehyde or ketone-containing biomolecule in the conjugation buffer.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Add a molar excess of the this compound solution to the biomolecule solution. The exact molar ratio should be optimized for the specific application.

  • If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as LC-MS.

  • Purify the resulting conjugate using a desalting column or other suitable chromatography method to remove unreacted linker and byproducts.

Caption: Oxime Ligation Workflow.

Amide Bond Formation

The carboxylic acid terminus of this compound can be activated to react with primary amines, forming a stable amide bond. This is a common strategy for linking peptides, proteins, or other amine-containing molecules.

Experimental Protocol: General Amide Coupling

This protocol outlines a general method for conjugating a molecule with a primary amine to the carboxylic acid of this compound.

Materials:

  • Amine-containing molecule

  • This compound

  • Anhydrous DMF or other suitable aprotic solvent

  • Coupling reagents (e.g., HATU, EDC)

  • Base (e.g., DIPEA)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling reagent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2 equivalents of DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-containing molecule (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified by preparative HPLC.

PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded POI (Peptides) Proteasome->Degraded Degradation PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand Synthesis Conjugation1 Conjugation 1 (e.g., Amide Coupling) POI_Ligand->Conjugation1 E3_Ligand E3 Ligand Synthesis Conjugation2 Conjugation 2 (e.g., Oxime Ligation) E3_Ligand->Conjugation2 Linker This compound Linker->Conjugation1 Conjugation1->Conjugation2 Purification Purification & Characterization Conjugation2->Purification Binding Binding Assays (POI & E3 Ligase) Purification->Binding Degradation In Vitro Degradation (e.g., Western Blot) Binding->Degradation Cellular Cellular Assays (e.g., Viability, Apoptosis) Degradation->Cellular InVivo In Vivo Studies (Animal Models) Cellular->InVivo

References

An In-Depth Technical Guide to Aminooxy-PEG4-acid (CAS Number: 1807537-38-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG4-acid, with the CAS number 1807537-38-7, is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This molecule features a terminal aminooxy group and a carboxylic acid, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The aminooxy group facilitates the formation of a highly stable oxime bond with aldehydes and ketones, a reaction noted for its high chemoselectivity and stability under physiological conditions.[1][2][3] The carboxylic acid moiety allows for straightforward conjugation to primary amines through amide bond formation. The PEG4 spacer enhances aqueous solubility and provides flexibility, which can be crucial for maintaining the biological activity of the conjugated molecules.[4][5]

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for using this compound in research and development.

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 1807537-38-7
Molecular Formula C11H23NO7
Molecular Weight 281.3 g/mol
Purity Typically >95% to 98%
Appearance Varies (often supplied as a solution)
Solubility Soluble in water, DMSO, and DMF
Storage Conditions Store at -20°C, protected from light. Often supplied as a 1.0M aqueous solution due to limited stability as a neat solid. Immediate use (within 1 week) is recommended for solutions.

Core Chemistry and Reactivity

The utility of this compound stems from its two distinct reactive termini, allowing for sequential or orthogonal conjugation strategies.

Oxime Ligation

The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime linkage. This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for bioconjugation. The oxime bond is significantly more stable than imine and hydrazone bonds, particularly at physiological pH. The rate of oxime formation is pH-dependent, with optimal rates typically observed in the slightly acidic range (pH 4.5-6.5). The reaction can be catalyzed by nucleophilic catalysts such as aniline and its derivatives to enhance the reaction rate at neutral pH.

Amide Bond Formation

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with N-hydroxysuccinimide (NHS) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This reaction is widely used to conjugate the linker to proteins, peptides, and other molecules bearing accessible amine groups.

Applications in Drug Development

This compound is a valuable tool in the development of targeted therapies.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a cytotoxic payload to a monoclonal antibody. A common strategy involves the mild oxidation of the carbohydrate moieties in the Fc region of the antibody to generate aldehyde groups. The aminooxy group of the linker then reacts with these aldehydes to form a stable oxime bond, providing a site-specific conjugation method that can lead to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the flexible linker connecting the target protein ligand and the E3 ligase ligand. The PEG4 spacer provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Antibody Conjugation via Oxime Ligation

This protocol describes the generation of aldehyde groups on an antibody and subsequent conjugation with this compound functionalized with a payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO4)

  • Propylene glycol or ethylene glycol

  • This compound functionalized with a payload (dissolved in DMSO)

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)

  • Desalting columns

Procedure:

  • Antibody Oxidation:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

    • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction mixture for 30 minutes to 1 hour at 4°C in the dark.

    • Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.

    • Immediately purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer.

  • Oxime Ligation:

    • Determine the concentration of the purified oxidized antibody.

    • Add a 5- to 20-fold molar excess of the aminooxy-functionalized payload to the oxidized antibody solution.

    • Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle shaking.

    • (Optional) Aniline can be added as a catalyst to a final concentration of 10-100 mM to accelerate the reaction, especially at neutral pH.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove unreacted payload and other reagents.

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as Hydrophobic Interaction Chromatography (HIC), LC-MS, and SEC.

Protocol 2: General Procedure for Small Molecule Conjugation

This protocol outlines the conjugation of a small molecule containing a primary amine to the carboxylic acid terminus of this compound.

Materials:

  • This compound

  • Small molecule with a primary amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMF or DMSO

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Amide Bond Formation:

    • Dissolve the amine-containing small molecule in the reaction buffer.

    • Add the activated this compound NHS ester solution to the small molecule solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

  • Purification:

    • Purify the resulting conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

    • Characterize the purified product using LC-MS and NMR to confirm its identity and purity.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC utilizing an this compound linker to induce the degradation of a target protein via the ubiquitin-proteasome pathway.

PROTAC_Mechanism cluster_2 Degradation POI Target Protein (POI) PROTAC PROTAC (this compound linker) POI->PROTAC binds Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary Recruitment & Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides ADC_Workflow Start Start: Monoclonal Antibody (mAb) Oxidation 1. Antibody Oxidation (NaIO4) Start->Oxidation Purify1 2. Purification (Desalting Column) Oxidation->Purify1 Oxidized_mAb Oxidized mAb (Aldehyde Groups) Purify1->Oxidized_mAb Conjugation 3. Oxime Ligation Oxidized_mAb->Conjugation Linker_Payload This compound -Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purify2 4. Purification (SEC/HIC) Crude_ADC->Purify2 Final_ADC Purified ADC Purify2->Final_ADC Characterization 5. Characterization (LC-MS, HIC, SEC) Final_ADC->Characterization End End: Characterized ADC Characterization->End Conjugation_Strategy Start Bioconjugation Goal Target_Molecule Identify Target Molecule & Available Functional Groups Start->Target_Molecule Decision Functional Group? Target_Molecule->Decision Aldehyde_Ketone Aldehyde or Ketone Decision->Aldehyde_Ketone Yes Amine Primary Amine Decision->Amine No Oxime_Ligation Strategy: Oxime Ligation (Aminooxy Terminus) Aldehyde_Ketone->Oxime_Ligation Amide_Coupling Strategy: Amide Coupling (Carboxylic Acid Terminus) Amine->Amide_Coupling Reaction_Conditions Optimize Reaction Conditions (pH, Catalyst, Activators) Oxime_Ligation->Reaction_Conditions Amide_Coupling->Reaction_Conditions Analysis Analysis & Characterization Reaction_Conditions->Analysis

References

An In-depth Technical Guide to Aminooxy-PEG4-acid and Its Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is paramount in the design of novel bioconjugates, antibody-drug conjugates (ADCs), and targeted therapeutic agents. Aminooxy-PEG4-acid has emerged as a versatile and highly valuable heterobifunctional linker, offering a unique combination of reactivity, solubility, and precisely defined spacer length. This guide provides a comprehensive overview of its synonyms, chemical properties, and detailed experimental protocols for its application in bioconjugation.

Synonyms and Alternative Nomenclature

This compound is known by several alternative names and is often sold in protected forms or as a salt. Understanding these synonyms is crucial when searching for suppliers and reviewing scientific literature.

  • Systematic Name: While a full IUPAC name is not commonly used, it can be systematically derived. A related compound, CHOCH2-PEG4-COOH, is named 3-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid, illustrating the complexity of a formal name for this compound.[1]

  • Alternative Representation: Acid-PEG-Aminooxy[2]

  • Salt Form: this compound HCl salt[3]

  • Protected Forms: To allow for sequential conjugation reactions, the aminooxy or carboxylic acid group can be temporarily protected. Common protected forms include:

    • Fmoc-aminooxy-PEG4-acid[4]

    • t-Boc-Aminooxy-PEG4-acid[5]

  • CAS Number: The most reliable identifier for this compound is its CAS number: 1807537-38-7.

Core Properties and Chemical Data

This compound is a polyethylene glycol (PEG) linker characterized by a terminal aminooxy group (-O-NH2) and a terminal carboxylic acid group (-COOH), separated by a discrete PEG chain of four ethylene glycol units. This structure imparts specific and advantageous properties for bioconjugation. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media, which can be beneficial for handling and for improving the pharmacokinetic profile of a drug.

PropertyValueCitations
CAS Number 1807537-38-7
Molecular Formula C11H23NO7
Molecular Weight 281.3 g/mol
Purity Typically ≥95%
Solubility Water, DMSO, DMF
Storage Conditions -20°C, protected from light
Stability Unstable as a neat compound; often supplied as a 1.0M aqueous solution. Recommended for immediate use (within 1 week). Sensitive to light.

Principles of Reactivity and Bioconjugation

The utility of this compound stems from its two distinct reactive termini, which allow for specific and controlled conjugation to biomolecules.

Oxime Ligation at the Aminooxy Terminus

The aminooxy group reacts chemoselectively with carbonyl groups (aldehydes and ketones) to form a stable oxime linkage. This reaction is particularly advantageous in bioconjugation due to its high specificity and the stability of the resulting oxime bond under physiological conditions. The reaction proceeds most efficiently at a slightly acidic pH (typically 4.5-6.5).

Amide Bond Formation at the Carboxylic Acid Terminus

The carboxylic acid group can be coupled to primary amines on a target molecule (such as lysine residues in a protein) to form a highly stable amide bond. This reaction is not spontaneous and requires the use of activating agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or other coupling reagents like HATU.

Below is a diagram illustrating the dual reactivity of this compound.

G cluster_aminooxy Aminooxy Reactivity cluster_carboxyl Carboxylic Acid Reactivity A This compound C Oxime Bond Formation (pH 4.5-6.5) A->C Reacts with B Aldehyde/Ketone on Biomolecule 1 B->C D Stable Oxime Linkage C->D Forms E This compound G Amide Bond Formation (EDC/NHS) E->G Reacts with F Primary Amine on Biomolecule 2 F->G H Stable Amide Linkage G->H Forms

Dual reactivity of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key conjugation reactions involving this compound.

Protocol 1: Oxime Ligation to an Aldehyde-Containing Protein

This protocol describes the conjugation of the aminooxy group of the linker to a protein that has been modified to contain aldehyde groups. A common method for introducing aldehydes onto glycoproteins is through the mild oxidation of their carbohydrate moieties.

Materials:

  • Aldehyde-modified protein in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • This compound (1.0 M aqueous solution)

  • Aniline (optional, as a catalyst)

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-6.5)

  • Quenching buffer (optional)

  • Desalting column or other size-exclusion chromatography (SEC) system for purification

Procedure:

  • Preparation of Reactants:

    • Ensure the aldehyde-modified protein is in the appropriate conjugation buffer at a known concentration.

    • Thaw the this compound solution to room temperature.

  • Conjugation Reaction:

    • Add a molar excess of the this compound solution to the aldehyde-modified protein. A starting point is a 10- to 20-fold molar excess of the linker.

    • (Optional) To accelerate the reaction, aniline can be added to a final concentration of 10-20 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking, protected from light. The reaction can also be performed overnight at 4°C.

  • Purification:

    • Purify the resulting conjugate from unreacted linker and other reagents using a desalting column or SEC. The chromatography should be performed with a buffer suitable for the stability of the protein conjugate (e.g., PBS, pH 7.4).

  • Characterization:

    • Analyze the purified conjugate to determine the degree of labeling (linker-to-protein ratio), purity, and aggregation levels. Techniques such as UV-Vis spectroscopy, SDS-PAGE, mass spectrometry (MS), and size-exclusion chromatography (SEC) are commonly used.

Protocol 2: EDC/NHS Coupling to an Amine-Containing Molecule

This protocol details the activation of the carboxylic acid terminus of this compound and its subsequent reaction with a primary amine.

Materials:

  • This compound

  • Molecule containing a primary amine (e.g., a peptide or small molecule drug)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or HPLC for purification

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine the this compound stock solution with Activation Buffer.

    • Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the this compound.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation to Amine:

    • Add the activated this compound solution to the solution of the amine-containing molecule. A 1.5- to 10-fold molar excess of the activated linker to the amine is a typical starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Buffer to consume any unreacted NHS esters. Incubate for 15-30 minutes.

    • Purify the conjugate using a desalting column for larger molecules or reverse-phase HPLC for smaller conjugates.

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the final product using analytical techniques such as LC-MS and NMR.

The following diagram outlines the experimental workflow for creating an antibody-drug conjugate (ADC) using this compound as part of a larger linker-drug construct.

G A 1. Antibody Oxidation (e.g., with NaIO4) B Generate Aldehyde Groups on Antibody Glycans A->B C 2. Oxime Ligation B->C D Incubate with Aminooxy-PEG4-Drug C->D E 3. Purification (e.g., SEC) D->E F Remove Excess Linker-Drug E->F G 4. Characterization F->G H Confirm Conjugation & Purity (HIC, MS, SDS-PAGE) G->H I Final ADC Product H->I

Workflow for ADC synthesis via oxime ligation.

Applications in Research and Drug Development

This compound is a valuable tool in several areas of biopharmaceutical research:

  • Antibody-Drug Conjugates (ADCs): This is a primary application area. The linker can be used to attach a potent cytotoxic drug to an antibody, leveraging the antibody's specificity to target cancer cells. The PEG4 spacer can improve the ADC's pharmacokinetic properties.

  • PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), this linker can be used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.

  • Bioconjugation and Labeling: It is widely used for the general labeling of biomolecules with tags such as fluorescent dyes or biotin for detection and analysis.

  • Drug Delivery: The linker can be used to attach small molecule drugs to carrier systems, enhancing their solubility, stability, and pharmacokinetic profiles.

While this linker is a powerful tool for constructing complex biomolecules, it is not typically used to directly probe or modulate signaling pathways. Its role is primarily structural, connecting different molecular entities with a well-defined, hydrophilic spacer.

Conclusion

This compound is a versatile and enabling tool for researchers in the fields of chemistry, biology, and medicine. Its heterobifunctional nature allows for controlled, sequential conjugations, while its discrete PEG spacer provides beneficial properties of solubility and defined length. By understanding its chemical properties and applying the detailed protocols provided in this guide, scientists can effectively utilize this linker to construct novel bioconjugates for a wide range of therapeutic and research applications.

References

An In-depth Technical Guide to Acid-PEG4-O-NH2 (Aminooxy-PEG4-acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Acid-PEG4-O-NH2, a heterobifunctional linker commonly known as Aminooxy-PEG4-acid. This versatile molecule is a cornerstone in modern bioconjugation, enabling the precise and stable linkage of molecules for applications in targeted drug delivery, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Information

Acid-PEG4-O-NH2 is a PEGylated linker characterized by a terminal carboxylic acid group and an aminooxy group, separated by a four-unit polyethylene glycol (PEG) spacer. This structure provides a unique combination of functionalities: the carboxylic acid allows for reaction with primary amines to form stable amide bonds, while the aminooxy group chemoselectively reacts with aldehydes and ketones to form stable oxime linkages. The hydrophilic PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media, reduces aggregation, and provides spatial separation between the conjugated molecules.[1]

Key Features:

  • Heterobifunctional: Possesses two distinct reactive groups (carboxylic acid and aminooxy) for sequential or orthogonal conjugation strategies.

  • PEGylated Spacer: The four-unit polyethylene glycol chain improves solubility and pharmacokinetic properties of the resulting conjugates.[2]

  • Chemoselective Ligation: The aminooxy group's reaction with carbonyls (aldehydes and ketones) is highly specific and can be performed under mild, biologically compatible conditions.[3]

  • Stable Linkages: Both the amide and oxime bonds formed are highly stable, ensuring the integrity of the conjugate in biological systems.

Data Presentation

The following tables summarize the key quantitative data for Acid-PEG4-O-NH2.

PropertyData
Chemical Name 1-(aminooxy)-3,6,9,12-tetraoxapentadecan-15-oic acid
Common Name Acid-PEG4-O-NH2, this compound
CAS Number 1807537-38-7[1]
Molecular Formula C11H23NO7[1]
Molecular Weight 281.3 g/mol
Appearance Typically supplied as a solution or an oil
Purity ≥95% to ≥98% (as determined by HPLC)
Solubility Soluble in water, DMSO, and DMF
Storage Conditions Store at -20°C. Often supplied as a 1.0M aqueous solution due to limited long-term stability as a neat compound. Immediate use (within 1 week) is highly recommended for optimal reactivity.

Experimental Protocols

This section provides detailed methodologies for the two primary conjugation reactions involving Acid-PEG4-O-NH2: oxime ligation and amide coupling.

Protocol 1: Site-Specific Antibody Conjugation via Oxime Ligation

This protocol describes the site-specific conjugation of a drug-linker to an antibody by first generating aldehyde groups on the antibody's glycans, followed by reaction with the aminooxy group of Acid-PEG4-O-NH2 (or a pre-functionalized Acid-PEG4-O-NH2-drug conjugate).

Step 1: Generation of Aldehyde Groups on the Antibody

  • Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.

  • Oxidation:

    • Prepare a fresh stock solution of sodium periodate (NaIO4) in deionized water (e.g., 100 mM).

    • Add the sodium periodate solution to the antibody solution to a final concentration of 1-15 mM.

    • Incubate the reaction in the dark for 15-30 minutes at room temperature.

  • Quenching: Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.

  • Purification: Immediately purify the oxidized antibody using a desalting column or size-exclusion chromatography (SEC) equilibrated with a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).

Step 2: Oxime Ligation

  • Drug-Linker Preparation: Dissolve the Acid-PEG4-O-NH2-drug conjugate in a compatible solvent like DMSO to a stock concentration of 10-20 mM.

  • Conjugation:

    • Add a molar excess of the drug-linker solution to the purified oxidized antibody.

    • Aniline can be added as a catalyst to a final concentration of 1-10 mM to accelerate the reaction.

    • Incubate the reaction mixture for 2-24 hours at room temperature with gentle shaking, protected from light.

  • Purification of ADC: Purify the resulting antibody-drug conjugate (ADC) from unreacted drug-linker and other reagents using size-exclusion chromatography (SEC). The purified ADC can then be buffer-exchanged into a suitable formulation buffer for storage.

Protocol 2: Amide Coupling to a Primary Amine

This protocol outlines the conjugation of the carboxylic acid moiety of Acid-PEG4-O-NH2 to a molecule containing a primary amine.

  • Reagent Preparation:

    • Dissolve the amine-containing molecule in an appropriate anhydrous solvent such as DMF or DMSO.

    • Dissolve Acid-PEG4-O-NH2 in the same solvent.

  • Activation and Coupling:

    • To the solution of Acid-PEG4-O-NH2, add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

    • Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-containing molecule to the activated linker solution.

    • Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by LC-MS.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate and washed with brine.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography or preparative HPLC.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the application of Acid-PEG4-O-NH2.

cluster_0 Acid-PEG4-O-NH2 Reactivity cluster_1 Oxime Ligation cluster_2 Amide Coupling linker Acid-PEG4-O-NH2 HOOC-(CH2)2-(OCH2CH2)4-O-NH2 aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') linker->aldehyde Reacts with amine Primary Amine (R'''-NH2) linker->amine Reacts with oxime Stable Oxime Bond (R-CH=N-O-R'' / R-C(R')=N-O-R'') aldehyde->oxime Forms amide Stable Amide Bond (R'''-NH-CO-R'''') amine->amide Forms

Caption: Dual reactivity of Acid-PEG4-O-NH2 for bioconjugation.

cluster_0 Site-Specific ADC Synthesis Workflow start Monoclonal Antibody (mAb) oxidation Glycan Oxidation (NaIO4) start->oxidation oxidized_mAb Aldehyde-Modified mAb oxidation->oxidized_mAb conjugation Oxime Ligation with Aminooxy-PEG4-Drug oxidized_mAb->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc purification Purification (Size-Exclusion Chromatography) adc->purification final_adc Purified ADC purification->final_adc cluster_0 PROTAC Mechanism of Action protac PROTAC (Target Binder - Linker - E3 Ligase Binder) ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex poi Target Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination ubiquitination->protac Recycled ub_poi Ubiquitinated POI ubiquitination->ub_poi proteasome 26S Proteasome ub_poi->proteasome degradation Degradation of POI proteasome->degradation peptides Peptide Fragments degradation->peptides

References

A Technical Guide to Carboxy-PEG4-aminooxy for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Carboxy-PEG4-aminooxy, a heterobifunctional linker crucial for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). This document outlines the properties of Carboxy-PEG4-aminooxy, details on its suppliers, and explicit protocols for its application in bioconjugation.

Core Concepts: PEGylation and Oxime Ligation

The functionality of Carboxy-PEG4-aminooxy is rooted in two key chemical principles: PEGylation and oxime ligation.

PEGylation is the process of attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small-molecule drugs.[1] This modification can enhance the therapeutic properties of the molecule by:

  • Increasing hydrodynamic size , which can prolong its circulation time in the bloodstream by reducing renal clearance.[1]

  • Masking from the host's immune system , which can reduce immunogenicity and antigenicity.[1]

  • Improving water solubility , which is particularly beneficial for hydrophobic drugs.[1]

Oxime ligation is a highly efficient and chemoselective bioorthogonal reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond. This reaction is favored in bioconjugation due to its:

  • High chemoselectivity , minimizing side reactions with other functional groups found in biological systems.

  • Mild reaction conditions , typically proceeding in aqueous media at or near neutral pH.

  • Stability of the resulting oxime bond , which is crucial for the integrity of the bioconjugate in vivo.

Carboxy-PEG4-aminooxy combines these features, offering a hydrophilic PEG4 spacer to improve the pharmacokinetic properties of the conjugate, a terminal carboxylic acid for attachment to various molecules, and an aminooxy group for specific and stable ligation to an aldehyde or ketone-containing partner.

Supplier and Product Specifications

Several suppliers offer Carboxy-PEG4-aminooxy, often under slightly different product names. Below is a summary of the publicly available quantitative data for this reagent. Researchers should note that while purity is generally high, detailed quality control parameters such as endotoxin levels or the polydispersity index (PDI) of the PEG chain are not always provided on public-facing documentation and may require direct inquiry with the supplier.

Parameter BroadPharm Precise PEG AxisPharm
Product Name Aminooxy-PEG4-acidThis compoundThis compound
Catalog Number BP-22136AG-2643AP12032
CAS Number 1807537-38-71807537-38-7Not specified
Molecular Formula C11H23NO7C11H23NO7Not specified
Molecular Weight 281.3 g/mol 281.31 g/mol 281.31 g/mol
Purity >98%>96%≥95%
Form 1.0M aqueous solutionSolidSolid
Storage -20°CNot specifiedNot specified
Solubility Water, DMSO, DMFNot specifiedNot specified

Note on Stability: Aminooxy compounds are known to be reactive and sensitive. BroadPharm notes that Carboxy-PEG4-aminooxy is not stable as a neat compound and is therefore supplied as a solution, with a strong recommendation for immediate use (within one week). When working with solutions, it is advisable to prepare them fresh and protect them from light.

Experimental Protocols

The primary application of Carboxy-PEG4-aminooxy is in the site-specific conjugation of molecules, particularly in the synthesis of ADCs. The following protocols provide a detailed methodology for this application.

Generation of Aldehyde Groups on a Monoclonal Antibody (mAb)

This protocol describes the oxidation of the carbohydrate moieties in the Fc region of an antibody to create aldehyde groups, which serve as specific reaction sites for the aminooxy linker.

Materials:

  • Monoclonal antibody (mAb) of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • 10X Reaction Buffer (e.g., 1 M sodium acetate, 1.5 M NaCl, pH 5.5)

  • Sodium periodate (NaIO4)

  • Ethylene glycol

  • Desalting column or centrifugal filter units for buffer exchange

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains interfering substances like glycine or Tris, perform a buffer exchange into PBS, pH 7.4.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Oxidation Reaction:

    • Prepare a fresh stock solution of sodium periodate (e.g., 100 mM) in deionized water. Protect the solution from light.

    • To the antibody solution, add 1/10th volume of the 10X Reaction Buffer.

    • Add the sodium periodate stock solution to the antibody mixture to achieve a final concentration in the range of 1-15 mM. The optimal concentration may need to be determined empirically for each specific antibody.

    • Incubate the reaction mixture for 10-30 minutes at room temperature or on ice, protected from light.

  • Quenching the Reaction:

    • To quench the excess periodate, add ethylene glycol to a final concentration of 10-20 mM.

    • Incubate for 10-15 minutes at room temperature.

  • Purification of Oxidized Antibody:

    • Immediately purify the oxidized antibody from the reaction components using a desalting column or centrifugal filter unit equilibrated with a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).

Oxime Ligation of Carboxy-PEG4-aminooxy to the Oxidized Antibody

This protocol details the reaction between the aldehyde-modified antibody and the aminooxy-functionalized linker.

Materials:

  • Oxidized monoclonal antibody

  • Carboxy-PEG4-aminooxy

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)

  • Aniline (optional catalyst)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Prepare Carboxy-PEG4-aminooxy Solution:

    • If using a solid form, dissolve the Carboxy-PEG4-aminooxy in DMSO to a stock concentration of 10-20 mM. If using a pre-made solution, it may be used directly or diluted as needed.

  • Conjugation Reaction:

    • Add a molar excess of the Carboxy-PEG4-aminooxy solution to the oxidized antibody. A typical starting point is a 5- to 20-fold molar excess of the linker.

    • The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to maintain antibody integrity.

    • (Optional) To accelerate the reaction, aniline can be added as a catalyst to a final concentration of 1-10 mM.

    • Incubate the reaction mixture for 2-24 hours at room temperature with gentle shaking, protected from light. The reaction progress can be monitored by analyzing aliquots over time.

  • Purification of the ADC:

    • After the reaction is complete, purify the resulting ADC from the excess linker and other reagents. Size Exclusion Chromatography (SEC) is a commonly used method for this purification.

    • After purification, the ADC should be buffer exchanged into a formulation buffer suitable for storage and downstream applications.

Mandatory Visualizations

Chemical Pathway of Oxime Ligation

G cluster_product Product Antibody_Aldehyde Antibody with Aldehyde Group (R-CHO) ADC_Oxime Antibody-Drug Conjugate with Oxime Bond (R-CH=N-O-R') Antibody_Aldehyde->ADC_Oxime + Linker_Aminooxy Carboxy-PEG4-aminooxy (R'-ONH2) Linker_Aminooxy->ADC_Oxime

Caption: Chemical pathway of oxime ligation between an antibody aldehyde and Carboxy-PEG4-aminooxy.

Experimental Workflow for Site-Specific ADC Synthesis

G A 1. Antibody Preparation (Buffer Exchange) B 2. Antibody Oxidation (NaIO4) A->B Generate Aldehydes C 3. Quenching (Ethylene Glycol) B->C Stop Reaction D 4. Purification of Oxidized Antibody C->D Remove Reactants E 5. Oxime Ligation with Carboxy-PEG4-aminooxy D->E Conjugation F 6. Purification of ADC (e.g., SEC) E->F Remove Excess Linker G 7. Characterization of ADC F->G Quality Control

Caption: Experimental workflow for the site-specific synthesis of an Antibody-Drug Conjugate (ADC).

References

Aminooxy-PEG4-acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of Aminooxy-PEG4-acid, a bifunctional linker commonly employed in bioconjugation and drug delivery applications. Its structure incorporates an aminooxy group and a carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer. This configuration allows for the covalent linkage of molecules to aldehydes or ketones via an oxime bond, while the terminal carboxylic acid can be further modified or conjugated.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for calculating molar concentrations, reaction stoichiometry, and understanding the compound's general characteristics.

PropertyValueSource
Molecular Weight 281.3 g/mol [1][2][3]
Chemical Formula C11H23NO7[2]
Purity Typically ≥95-98%[1]
CAS Number 1807537-38-7

Experimental Considerations

Solubility and Storage:

For optimal stability, this compound should be stored at -20°C for the long term. For short-term use, storage at 0 - 4°C for days to weeks is acceptable. The compound is soluble in water, DMSO, and DMF. It is typically shipped at ambient temperature as a non-hazardous chemical.

Bioconjugation Workflow:

The primary application of this compound is in bioconjugation, where the aminooxy group reacts with an aldehyde or ketone to form a stable oxime linkage. The following diagram illustrates a general workflow for this process.

G cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve this compound in appropriate buffer C Mix reactants at controlled pH (e.g., 4-6) A->C Step 1 B Prepare aldehyde/ketone- containing molecule B->C Step 2 D Incubate for a defined period (e.g., 2-16 hours) C->D Step 3 E Purify conjugate using chromatography (e.g., SEC, RP-HPLC) D->E Step 4 F Characterize conjugate (e.g., MS, SDS-PAGE) E->F Step 5

References

Unveiling the Hydrophilic Nature of Aminooxy-PEG4-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core hydrophilic properties of Aminooxy-PEG4-acid, a heterobifunctional linker critical in bioconjugation and drug delivery systems. Its inherent aqueous solubility, a key attribute for enhancing the pharmacokinetic profiles of therapeutic molecules, is examined through quantitative data, detailed experimental protocols, and visual representations of its utility in biochemical workflows.

Core Properties and Hydrophilicity

This compound, with the chemical formula C₁₁H₂₃NO₇ and a molecular weight of 281.3 g/mol , is characterized by a tetraethylene glycol (PEG4) spacer.[1][2] This PEG moiety is the primary determinant of the molecule's hydrophilic nature, rendering it highly soluble in aqueous solutions as well as in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] The hydrophilic PEG spacer is instrumental in improving the solubility and stability of conjugated biomolecules, mitigating aggregation, and reducing non-specific binding.[3][4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Chemical Formula C₁₁H₂₃NO₇
Molecular Weight 281.3 g/mol
CAS Number 1807537-38-7
Calculated LogP (cLogP) -1.2(Calculated)
Solubility Water, DMSO, DMF

Experimental Protocols

To provide a practical framework for researchers, this section details the methodologies for quantifying the hydrophilic properties of this compound and for its application in bioconjugation.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by HPLC Method

This protocol outlines a widely accepted indirect method for determining the LogP of a compound by correlating its retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column with those of standards with known LogP values.

Materials:

  • This compound

  • Reference compounds with known LogP values spanning a range that includes the expected LogP of the analyte.

  • n-Octanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Preparation of Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized to achieve good peak separation and reasonable retention times.

  • Preparation of Standard Solutions: Prepare stock solutions of the reference compounds and this compound in the mobile phase. Create a series of dilutions for each standard to establish a calibration curve.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

    • Inject a fixed volume of each standard solution and the this compound solution onto the column.

    • Record the retention time (t_R) for each compound.

    • Determine the void time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • LogP Calibration Curve: Plot the logarithm of the capacity factor (log k') of the standard compounds against their known LogP values. Perform a linear regression to obtain the equation of the line (y = mx + c), where y = log k' and x = LogP.

  • Determination of LogP for this compound: Using the log k' value calculated for this compound, determine its LogP from the calibration curve.

Protocol 2: Quantitative Determination of Aqueous Solubility by the Shake-Flask Method

This protocol describes the "gold standard" method for determining the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Shaker or orbital incubator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with the aqueous buffer to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A standard calibration curve must be prepared for accurate quantification.

  • Solubility Calculation: The determined concentration of the saturated solution represents the aqueous solubility of this compound under the specified conditions.

Protocol 3: Bioconjugation via Oxime Ligation

This protocol details the reaction of the aminooxy group of this compound with an aldehyde- or ketone-containing molecule to form a stable oxime bond.

Materials:

  • This compound

  • Aldehyde- or ketone-containing molecule (e.g., a modified protein or peptide)

  • Anhydrous DMSO or other suitable organic solvent

  • Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde- or ketone-containing molecule in the conjugation buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).

  • Conjugation Reaction: Add a molar excess (typically 10-50 fold) of the this compound stock solution to the solution of the aldehyde/ketone-containing molecule.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE or LC-MS.

  • Purification: Remove the excess unreacted this compound and byproducts using a suitable purification method based on the properties of the conjugate (e.g., size-exclusion chromatography for proteins).

  • Characterization: Characterize the purified conjugate to confirm successful ligation and determine the degree of labeling using methods like MALDI-TOF mass spectrometry or HPLC.

Protocol 4: Bioconjugation via Amide Bond Formation

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine-containing molecule to form a stable amide bond.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in the activation buffer.

    • Dissolve the amine-containing molecule in the coupling buffer.

    • Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in the activation buffer or anhydrous DMSO.

  • Activation of Carboxylic Acid: Add a molar excess of EDC and NHS/sulfo-NHS (typically 1.5-5 fold each) to the this compound solution. Incubate for 15-30 minutes at room temperature to form the reactive NHS ester.

  • Conjugation Reaction: Immediately add the activated this compound solution to the solution of the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-8.0 for optimal coupling.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction and quench any unreacted NHS esters.

  • Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method.

  • Characterization: Analyze the purified conjugate to confirm amide bond formation and determine the extent of modification.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols and the reaction pathways involving this compound.

G Experimental Workflow for LogP Determination via HPLC prep_mobile_phase Prepare Mobile Phase (Buffer + Acetonitrile) hplc_analysis HPLC Analysis (C18 Column) prep_mobile_phase->hplc_analysis prep_standards Prepare Standard Solutions (Known LogP) prep_standards->hplc_analysis prep_analyte Prepare Analyte Solution (this compound) prep_analyte->hplc_analysis calc_k Calculate Capacity Factor (k') hplc_analysis->calc_k plot_curve Plot Calibration Curve (log k' vs. LogP) calc_k->plot_curve det_logp Determine LogP of Analyte plot_curve->det_logp

Caption: Workflow for LogP determination.

G Bioconjugation Pathways of this compound cluster_oxime Oxime Ligation cluster_amide Amide Bond Formation aminooxy Aminooxy Group (-ONH2) oxime Stable Oxime Bond (-O-N=C-) aminooxy->oxime Reacts with carbonyl Aldehyde/Ketone (-CHO / -C=O) carbonyl->oxime carboxyl Carboxylic Acid (-COOH) amide Stable Amide Bond (-CO-NH-) carboxyl->amide Reacts with (EDC/NHS) amine Primary Amine (-NH2) amine->amide linker This compound linker->aminooxy linker->carboxyl

Caption: Bioconjugation reaction pathways.

G Logical Flow for Aqueous Solubility Determination prep_sample Prepare Saturated Solution (Excess Solute in Buffer) equilibration Equilibrate (24-48h with shaking) prep_sample->equilibration phase_separation Separate Phases (Centrifugation) equilibration->phase_separation sample_analysis Analyze Supernatant (e.g., HPLC-UV) phase_separation->sample_analysis quantification Quantify Concentration (vs. Calibration Curve) sample_analysis->quantification solubility Determine Aqueous Solubility quantification->solubility

Caption: Workflow for solubility testing.

References

The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of advanced biotherapeutics, the linker connecting a biological macromolecule to a payload is a critical determinant of the conjugate's overall efficacy, safety, and pharmacokinetic profile. Among the diverse array of linker technologies, the discrete polyethylene glycol (PEG) spacer, particularly the four-unit PEG4, has emerged as a cornerstone in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The precisely defined length, inherent hydrophilicity, and flexibility of the PEG4 spacer offer a powerful tool to address common challenges in drug development, including poor solubility, instability, immunogenicity, and suboptimal pharmacokinetic properties. This technical guide provides a comprehensive overview of the core functions of the PEG4 spacer, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and synthetic workflows.

Core Functions of the PEG4 Spacer in Bioconjugation

The incorporation of a PEG4 spacer into a bioconjugate imparts several advantageous physicochemical and biological properties. These benefits stem from the fundamental characteristics of the polyethylene glycol chain.

  • Enhanced Hydrophilicity and Solubility : A primary function of the PEG4 spacer is to increase the aqueous solubility of the bioconjugate.[1][2] Many potent therapeutic payloads are hydrophobic, and their conjugation to a biomolecule can lead to aggregation and diminished stability.[2] The hydrophilic nature of the PEG4 spacer helps to mitigate this by creating a hydration shell around the payload, thereby improving the overall solubility of the conjugate.[1]

  • Improved Pharmacokinetics : By increasing hydrophilicity and providing steric shielding, the PEG4 spacer can significantly improve the pharmacokinetic profile of a bioconjugate.[1] This often translates to a longer circulation half-life, reduced clearance, and altered biodistribution, leading to increased drug exposure at the target site and an improved therapeutic index.

  • Reduced Immunogenicity and Enhanced Stability : The PEG4 spacer can mask potential immunogenic epitopes on the payload or the linker itself, reducing the risk of an immune response. This "stealth" effect also provides a degree of protection from enzymatic degradation, enhancing the stability of the bioconjugate in biological fluids.

  • Minimized Steric Hindrance and Optimal Spacing : The defined length of the PEG4 spacer provides critical spatial separation between the biomolecule and the payload. This is crucial for preserving the biological activity of the biomolecule, such as the antigen-binding affinity of an antibody, by preventing the payload from interfering with its active site. In the context of PROTACs, the linker length is a key determinant of the efficiency of ternary complex formation between the target protein and the E3 ligase.

Quantitative Impact of PEG4 Spacers

The length of the PEG spacer can have a profound impact on the biological and pharmacological properties of a bioconjugate. The following tables summarize quantitative data from various studies to illustrate these effects.

Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity

A study by van Dongen et al. on a 68Ga-labeled bombesin antagonist analog demonstrated the influence of mini-PEG spacer length on receptor binding affinity.

Conjugate (natGa-NOTA-PEGn-RM26)PEG Spacer LengthIC50 (nM)
n=2PEG23.1 ± 0.2
n=3PEG33.9 ± 0.3
n=4PEG45.4 ± 0.4
n=6PEG65.8 ± 0.3

Data from G.A.M.S. van Dongen, et al., Molecules. 2014.

Table 2: Impact of PEG Spacer Length on In Vivo Biodistribution

The same study also investigated the effect of PEG spacer length on the biodistribution of the radiolabeled peptide in normal mice.

Conjugate (68Ga-NOTA-PEGn-RM26)PEG Spacer LengthLiver Uptake (%ID/g)Kidney Uptake (%ID/g)
n=2PEG20.8 ± 0.10.9 ± 0.1
n=3PEG30.6 ± 0.11.0 ± 0.1
n=4PEG40.5 ± 0.11.1 ± 0.1
n=6PEG60.6 ± 0.11.3 ± 0.1

Data from G.A.M.S. van Dongen, et al., Molecules. 2014.

Table 3: Influence of PEG Chain Length on ADC Pharmacokinetics

A study on antibody-drug conjugates with varying PEG spacer lengths in a glucuronide-MMAE linker highlighted the impact on clearance.

ADC ConjugatePEG Spacer LengthClearance (mL/day/kg)
Non-PEGylated0~80
PEG22~60
PEG44~40
PEG88~20
PEG1212~20
PEG2424~20

(Data synthesized from a study on PEGylated glucuronide-MMAE linkers)

Table 4: Effect of PEGylation on the In Vivo Half-Life of Affibody-Drug Conjugates
ConjugatePEG Chain SizeIn Vivo Half-Life
Affibody-MMAE (No PEG)N/AShort (19.6 minutes)
HP4KM4 kDaExtended 2.5-fold
HP10KM10 kDaExtended 11.2-fold

(Data from a study on affibody-based drug conjugates)

Table 5: Influence of PEG4 Spacer on PROTAC Ternary Complex Cooperativity

While extensive comparative data for PEG4 linkers in PROTACs is emerging, studies have demonstrated the critical role of the linker in ternary complex formation. Cooperativity (α) is a measure of the change in binding affinity of one ligand when the other is already bound. An α value greater than 1 indicates positive cooperativity, which is often desirable for potent protein degradation.

PROTACE3 LigaseTarget ProteinLinkerCooperativity (α)
MZ1 analogueVHLBrd4(2)PEG-based15
SIM1VHLBETBranched with PEG components3.5

Note: The linker composition in many reported PROTACs is complex. The data presented here are from PROTACs known to incorporate PEG elements and demonstrate the principle of cooperativity.

Experimental Protocols

The versatility of the PEG4 spacer is leveraged through its functionalization with various reactive handles, enabling conjugation to different functional groups on biomolecules. The two most prevalent chemistries are NHS-ester chemistry for targeting primary amines and maleimide chemistry for targeting sulfhydryl groups.

Protocol for NHS-Ester-PEG4 Conjugation to Primary Amines (e.g., on an Antibody)

This protocol outlines the conjugation of an amine-reactive PEG4 linker (e.g., NHS-PEG4-Payload) to lysine residues on an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG4-Linker

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • NHS-PEG4-Linker Stock Solution Preparation:

    • Allow the vial of the NHS-PEG4-Linker to equilibrate to room temperature before opening to prevent moisture condensation.

    • Just before use, dissolve the NHS-PEG4-Linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS-PEG4-Linker to the antibody solution. The optimal ratio should be determined empirically.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the antibody-PEG4 conjugate from excess linker and byproducts using SEC or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation state of the conjugate by SEC.

Protocol for Maleimide-PEG4 Conjugation to Sulfhydryl Groups (e.g., on a Cysteine-engineered Protein)

This protocol describes the conjugation of a maleimide-functionalized PEG4 linker to a reduced cysteine residue on a protein.

Materials:

  • Protein with accessible cysteine residue(s) in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-PEG4-Linker

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., N-ethylmaleimide or free cysteine)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Protein Reduction (if necessary):

    • If the cysteine residues are in a disulfide bond, they must first be reduced.

    • Add a 10- to 20-fold molar excess of TCEP to the protein solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column.

  • Maleimide-PEG4-Linker Stock Solution Preparation:

    • Dissolve the Maleimide-PEG4-Linker in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use, as maleimides can be unstable in aqueous solutions.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved Maleimide-PEG4-Linker to the reduced protein solution.

    • Gently mix and incubate for 1-2 hours at room temperature in the dark.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., N-ethylmaleimide or free cysteine) in excess to cap any unreacted maleimide groups.

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify the protein-PEG4 conjugate using SEC or dialysis.

  • Characterization:

    • Confirm conjugation and determine the payload-to-protein ratio by mass spectrometry.

    • Analyze purity and aggregation by SEC.

Visualization of Workflows and Pathways

Experimental Workflows

experimental_workflows cluster_nhs NHS-Ester-PEG4 Conjugation to Primary Amines cluster_maleimide Maleimide-PEG4 Conjugation to Sulfhydryl Groups nhs_ab Antibody in Amine-Free Buffer nhs_conjugation Conjugation Reaction (1-2h, RT) nhs_ab->nhs_conjugation nhs_linker Dissolve NHS-PEG4-Linker in DMSO/DMF nhs_linker->nhs_conjugation nhs_quench Quench with Tris nhs_conjugation->nhs_quench nhs_purify Purification (SEC/Dialysis) nhs_quench->nhs_purify nhs_final Characterized Antibody-PEG4 Conjugate nhs_purify->nhs_final mal_protein Protein with Cysteine mal_reduce Reduction with TCEP (if needed) mal_protein->mal_reduce mal_conjugation Conjugation Reaction (1-2h, RT, dark) mal_reduce->mal_conjugation mal_linker Dissolve Maleimide-PEG4-Linker in DMSO/DMF mal_linker->mal_conjugation mal_quench Quench with Cysteine mal_conjugation->mal_quench mal_purify Purification (SEC/Dialysis) mal_quench->mal_purify mal_final Characterized Protein-PEG4 Conjugate mal_purify->mal_final

General workflows for NHS-ester and maleimide-PEG4 conjugation.
Signaling Pathway: ADC Internalization and Payload Release

adc_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments adc ADC with PEG4 Spacer receptor Target Antigen on Cancer Cell adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization (Endocytosis) lysosome Lysosome endosome->lysosome 3. Trafficking cytoplasm Cytoplasm lysosome->cytoplasm 4. Payload Release (Linker Cleavage) target Intracellular Target (e.g., DNA, Tubulin) cytoplasm->target 5. Pharmacological Action

Mechanism of action for an antibody-drug conjugate (ADC).
Logical Relationship: Role of PEG4 in PROTAC-mediated Protein Degradation

protac_mechanism protac PROTAC (Warhead-PEG4-E3 Ligand) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub Ubiquitination of POI ternary->ub Proximity-induced proteasome Proteasome ub->proteasome degradation POI Degradation proteasome->degradation

The role of a PEG4-linked PROTAC in targeted protein degradation.

Conclusion

The PEG4 spacer, while a seemingly small component in the architecture of a bioconjugate, plays a disproportionately significant role in its therapeutic success. By providing a discrete, hydrophilic, and flexible linkage, the PEG4 spacer effectively addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics. The quantitative data and detailed protocols presented in this guide offer a practical framework for the rational design and application of PEG4 technology. As the field of bioconjugation continues to evolve, the strategic use of well-defined spacers like PEG4 will remain a critical element in the development of next-generation targeted therapies.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene glycol (PEG) linkers are crucial tools in modern bioconjugation and drug development, enabling the precise covalent linkage of two different molecular entities.[1] These linkers consist of a polyethylene glycol chain with distinct reactive functional groups at each end, offering a versatile platform for creating complex biomolecular constructs with enhanced therapeutic properties.[2][3] The incorporation of a PEG spacer provides numerous advantages, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[4][5] This guide provides a comprehensive overview of the core properties, synthesis, and applications of heterobifunctional PEG linkers, with a focus on their role in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Advantages of Heterobifunctional PEG Linkers

The unique structure of heterobifunctional PEG linkers imparts several beneficial properties to bioconjugates, making them highly valuable in therapeutic and research applications.

Key Advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic drugs and biomolecules, which can help prevent aggregation.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic size of a molecule, leading to reduced renal clearance and a longer circulation half-life in the bloodstream.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and minimizing the potential for an immune response.

  • Controlled Drug Release: By incorporating cleavable functionalities, these linkers can be designed to release a therapeutic agent under specific physiological conditions, such as the acidic tumor microenvironment or in the presence of specific enzymes.

  • Precise Bioconjugation: The presence of two different reactive groups allows for a controlled, sequential conjugation process, leading to more homogeneous and well-defined bioconjugates.

  • Versatility: A wide array of functional groups can be incorporated at the ends of the PEG linker, enabling conjugation to various functional groups on biomolecules, such as amines, thiols, and carboxyl groups.

Quantitative Data on Heterobifunctional PEG Linkers

The length of the PEG linker is a critical parameter that can be modulated to fine-tune the properties of the resulting bioconjugate. The following tables summarize key quantitative data related to common heterobifunctional PEG linkers.

Table 1: Physicochemical Properties of Common Heterobifunctional PEG Linkers

Linker NameFunctional Group 1Functional Group 2Molecular Weight ( g/mol )Spacer Arm Length (Å)
NHS-PEG4-MaleimideNHS EsterMaleimide425.3925.7
NHS-PEG8-MaleimideNHS EsterMaleimide601.6139.5
NHS-PEG12-MaleimideNHS EsterMaleimide777.8353.3
Azide-PEG4-NHS EsterAzideNHS Ester388.3724.3
Alkyne-PEG4-NHS EsterAlkyneNHS Ester387.3824.3
DBCO-PEG4-NHS EsterDBCONHS Ester693.7433.1
NH2-PEG4-COOHAmineCarboxylic Acid237.2717.6
SH-PEG4-COOHThiolCarboxylic Acid254.3317.6

Note: Molecular weights and spacer arm lengths are approximate and can vary slightly between suppliers.

Table 2: Impact of PEG Linker Length on Bioconjugate Properties

BioconjugatePEG Linker Length (n)Property MeasuredResult
Antibody-Drug Conjugate0 (no PEG)Clearance Rate (mL/kg/day)~8.5
4Clearance Rate (mL/kg/day)~5.0
8Clearance Rate (mL/kg/day)~3.5
12Clearance Rate (mL/kg/day)~2.0
GRPR-targeting Peptide1IC50 (nM)1.9 ± 0.2
2IC50 (nM)2.5 ± 0.3
3IC50 (nM)3.1 ± 0.4

Data synthesized from multiple sources.

Applications in Drug Development

Heterobifunctional PEG linkers are integral to the design and development of advanced therapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker in an ADC plays a critical role in its stability, efficacy, and safety. Heterobifunctional PEG linkers are widely used to connect the antibody to the cytotoxic payload.

Mechanism of Action for an ADC:

  • Circulation and Targeting: The ADC circulates in the bloodstream, with the stable PEG linker preventing premature release of the drug. The antibody component directs the ADC to a specific antigen on the surface of cancer cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell.

  • Drug Release: Inside the cell, often within the lysosome, the linker is cleaved (if it is a cleavable linker), releasing the potent cytotoxic drug.

  • Cell Death: The released drug then exerts its cell-killing effect, leading to the death of the cancer cell.

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Targeting & Binding Internalization Internalization (Endocytosis) Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Cell_Death Apoptosis/Cell Death Drug_Release->Cell_Death Cytotoxic Effect

Mechanism of action for an Antibody-Drug Conjugate (ADC).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that harness the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of two ligands connected by a linker: one ligand binds to a target protein, and the other binds to an E3 ubiquitin ligase. The linker, often incorporating a PEG chain, is a critical component that facilitates the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Mechanism of Action for a PROTAC:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: The E3 ligase then transfers ubiquitin molecules to the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the proteasome.

  • Recycling: The PROTAC is released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC PROTAC Target_Protein Target Protein PROTAC->Target_Protein E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recycling Recycling PROTAC->Recycling Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation->Recycling

Mechanism of action for a PROTAC.

Experimental Protocols

The following are detailed methodologies for common bioconjugation techniques using heterobifunctional PEG linkers.

Protocol 1: NHS-Ester-PEG-Maleimide Conjugation

This protocol describes a two-step conjugation of a primary amine-containing molecule (e.g., a protein) to a sulfhydryl-containing molecule using an NHS-Ester-PEG-Maleimide linker.

Materials:

  • Amine-containing protein

  • NHS-Ester-PEG-Maleimide linker

  • Sulfhydryl-containing molecule

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the amine-containing protein in an amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an appropriate buffer.

  • Linker Activation: Immediately before use, dissolve the NHS-Ester-PEG-Maleimide linker in anhydrous DMSO or DMF.

  • First Conjugation (Amine Reaction): Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. Incubate at room temperature for 30-60 minutes or on ice for 2 hours.

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with a thiol-free buffer (pH 6.5-7.5).

  • Second Conjugation (Thiol Reaction): Add the sulfhydryl-containing molecule to the purified maleimide-activated protein. A 1.5- to 20-fold molar excess of the sulfhydryl molecule is recommended. Incubate at room temperature for 30-60 minutes or on ice for 2 hours.

  • Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove any unreacted molecules.

NHS_Maleimide_Workflow Start Start Protein_Prep Prepare Amine-containing Protein in Amine-free Buffer Start->Protein_Prep Linker_Prep Dissolve NHS-PEG-Maleimide in DMSO/DMF Start->Linker_Prep Conjugation1 React Protein with Linker (NHS-Ester Reaction) Protein_Prep->Conjugation1 Linker_Prep->Conjugation1 Purification1 Remove Excess Linker (Desalting Column) Conjugation1->Purification1 Conjugation2 React Activated Protein with Sulfhydryl Molecule (Maleimide Reaction) Purification1->Conjugation2 Molecule2_Prep Prepare Sulfhydryl- containing Molecule Molecule2_Prep->Conjugation2 Purification2 Purify Final Conjugate (e.g., SEC) Conjugation2->Purification2 End End Purification2->End

References

Aminooxy-PEG4-acid safety data sheet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aminooxy-PEG4-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostics. This document outlines its chemical properties, safety information, and detailed experimental protocols for its application.

Core Concepts and Applications

This compound is a versatile molecule featuring a terminal aminooxy group and a carboxylic acid, separated by a hydrophilic tetraethylene glycol (PEG4) spacer.[1][2] This structure allows for the sequential and orthogonal conjugation of different molecules. The aminooxy group selectively reacts with aldehydes and ketones to form stable oxime linkages, a reaction commonly employed for site-specific modification of biomolecules.[3][4][5] The carboxylic acid can be activated to form stable amide bonds with primary amines. The PEG4 spacer enhances the solubility and flexibility of the resulting conjugate.

Primary applications include its use as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). In ADCs, it connects a cytotoxic payload to an antibody, taking advantage of the antibody's specificity to target cancer cells.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C11H23NO7
Molecular Weight 281.3 g/mol
CAS Number 1807537-38-7
Purity Typically ≥95% - 98%
Appearance Provided as a 1.0M aqueous solution as the neat compound is not stable
Solubility Water, DMSO, DMF

Safety and Handling

Hazard Identification and Precautionary Measures

Based on analogous compounds, this compound may cause skin and eye irritation. More complex conjugates containing this linker have been shown to be highly potent.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P262: Do not get in eyes, on skin, or on clothing.

  • P264: Wash thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Storage and Stability
ParameterRecommendationSource
Storage Temperature -20°C
Stability Aminooxy compounds are reactive and sensitive; long-term storage is not recommended. Immediate use (within 1 week) is highly recommended. It is supplied as a 1.0M aqueous solution due to the instability of the neat compound.
Shipping Ambient Temperature
Spill and Disposal Procedures
  • Spill: In case of a spill, evacuate the area and alert the appropriate EHS personnel. For liquid spills, absorb with an inert material and place it in a sealed container for disposal.

  • Waste Disposal: All waste contaminated with this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Follow all institutional and local regulations for the disposal of chemical waste.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation, specifically for the creation of an Antibody-Drug Conjugate (ADC).

Site-Specific Antibody Modification (Generation of Aldehyde Groups)

This protocol describes the generation of aldehyde groups on the glycan domains of an antibody for subsequent reaction with the aminooxy group of the linker.

Materials:

  • Antibody solution (e.g., in PBS)

  • Sodium periodate (NaIO4) solution

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)

  • Desalting column

Procedure:

  • Prepare the antibody in a suitable buffer.

  • Add a solution of sodium periodate to the antibody solution.

  • Incubate the reaction mixture for 30 minutes at 4°C in the dark.

  • Quench the reaction by adding a suitable quenching agent (e.g., glycerol).

  • Incubate for 10 minutes at 4°C.

  • Immediately purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer.

  • Determine the concentration of the purified oxidized antibody using a spectrophotometer at 280 nm.

Oxime Ligation of this compound to the Oxidized Antibody

This protocol details the reaction between the aldehyde-modified antibody and the aminooxy-functionalized linker.

Materials:

  • Oxidized antibody from protocol 4.1

  • This compound solution (1.0 M aqueous stock)

  • Organic co-solvent (e.g., DMSO)

  • Conjugation buffer (as in 4.1)

Procedure:

  • Prepare a stock solution of this compound by diluting the 1.0 M aqueous solution in the conjugation buffer.

  • Add the this compound solution to the oxidized antibody solution. The final concentration of the organic co-solvent should be minimized to maintain antibody stability.

  • Incubate the reaction mixture for a specified time (e.g., 2-16 hours) at a controlled temperature (e.g., 4°C or room temperature).

  • Purify the resulting antibody-linker conjugate using a suitable chromatography method (e.g., size-exclusion chromatography) to remove excess linker and other reagents.

Characterization of the Antibody-Linker Conjugate

The successful conjugation and the drug-to-antibody ratio (DAR) can be determined using the following techniques.

Hydrophobic Interaction Chromatography (HIC):

  • Purpose: To determine the distribution of different drug-loaded species.

  • General Procedure:

    • Dilute the purified conjugate to approximately 1 mg/mL in a high-salt mobile phase.

    • Inject the sample onto a HIC column.

    • Elute the bound conjugate using a decreasing salt gradient.

    • Monitor the elution profile at 280 nm.

    • Integrate the peaks corresponding to different DAR values.

LC-MS (Liquid Chromatography-Mass Spectrometry):

  • Purpose: To confirm the molecular weight of the conjugate and its subunits, providing a precise DAR measurement.

  • General Procedure:

    • Dilute the conjugate sample in a suitable mobile phase. For subunit analysis, the conjugate can be reduced with an agent like DTT.

    • Inject the sample onto a reverse-phase LC column.

    • Elute the conjugate using a suitable gradient of an organic solvent.

    • Acquire mass spectra in the appropriate mass range.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involving this compound.

G cluster_0 Step 1: Antibody Oxidation cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: Payload Conjugation Antibody Glycosylated Antibody Oxidized_Ab Aldehyde-Modified Antibody Antibody->Oxidized_Ab Glycan Oxidation NaIO4 Sodium Periodate (NaIO4) Conjugate Antibody-Linker Conjugate Oxidized_Ab->Conjugate Oxime Bond Formation Linker This compound Linker->Conjugate ADC Antibody-Drug Conjugate (ADC) Conjugate->ADC Amide Bond Formation Payload Activated Drug (e.g., NHS Ester) Payload->ADC

Caption: General workflow for ADC synthesis using this compound.

G cluster_aminooxy Aminooxy Terminus cluster_acid Carboxylic Acid Terminus Reactivity This compound (Heterobifunctional Linker) Aldehyde Aldehyde Amine Primary Amine Oxime Stable Oxime Bond Aldehyde->Oxime Ketone Ketone Ketone->Oxime Amide Stable Amide Bond Amine->Amide Activator Activator (e.g., EDC, HATU)

Caption: Reactivity of this compound's functional groups.

References

An In-depth Technical Guide to the Storage and Stability of Aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, handling, and stability of Aminooxy-PEG4-acid. Given the limited publicly available quantitative stability data for this specific molecule, this guide synthesizes information from supplier recommendations, data on related compounds, and general principles of chemical stability and degradation analysis.

Introduction

This compound is a heterobifunctional linker widely used in bioconjugation, particularly for the site-specific modification of proteins, antibodies, and other biomolecules. Its structure incorporates a reactive aminooxy group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The aminooxy group reacts specifically with aldehydes and ketones to form stable oxime linkages, a reaction that is central to many bioconjugation strategies.[1][2] The PEG4 spacer enhances aqueous solubility and reduces steric hindrance, while the carboxylic acid allows for conjugation to primary amines through amide bond formation.[1]

Understanding the stability and proper handling of this compound is critical for its effective use, ensuring the integrity of the linker and the reproducibility of conjugation reactions. This guide outlines the best practices for storage and provides insights into its stability profile and potential degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Name This compound
Synonyms 2-(2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethoxy)acetic acid
Molecular Formula C11H23NO7
Molecular Weight 281.3 g/mol
CAS Number 1807537-38-7
Appearance Typically supplied as a solution
Solubility Soluble in water, DMSO, and DMF[1]

Storage and Handling

Proper storage and handling are paramount to maintaining the quality and reactivity of this compound. The aminooxy group is known to be reactive and sensitive, making the compound susceptible to degradation if not stored correctly.[1]

3.1. Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound and its common protected derivatives.

CompoundFormRecommended Storage TemperatureAdditional Recommendations
This compound 1.0M Aqueous Solution-20°CImmediate use (within 1 week) is highly recommended. Not stable as a neat compound.
Fmoc-aminooxy-PEG4-acid Solid-20°C (long-term); 0-4°C (short-term)Store in a dry, dark environment.
t-Boc-aminooxy-PEG4-acid Solid-20°CStore in a dry, light-protected environment.

3.2. Handling Guidelines

  • Moisture Sensitivity: Avoid prolonged exposure to moisture to prevent hydrolysis. When working with the solid forms of protected derivatives, use anhydrous solvents such as DMF or DMSO.

  • Light Sensitivity: While not always explicitly stated for the unprotected form, related compounds are noted to be light-sensitive. It is good practice to protect the compound from light during storage and handling.

  • Inert Atmosphere: For long-term storage of solid derivatives, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Solution Preparation: When preparing solutions from solid derivatives, slowly add the solvent to the powder to avoid the generation of aerosols.

  • Laboratory Practice: Handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Stability Profile

The stability of this compound is influenced by its chemical structure, particularly the reactive aminooxy group and the polyethylene glycol backbone.

4.1. Chemical Stability

Aminooxy compounds are generally described as highly reactive and sensitive, making them unsuitable for long-term storage, especially in solution. The primary stability concerns are the degradation of the aminooxy group and the potential for oxidation of the PEG chain.

The aminooxy group is a strong nucleophile and is most reactive with carbonyls under neutral to slightly acidic conditions (pH 6.5-7.5). The oxime bond formed upon conjugation is significantly more stable than imine or hydrazone bonds.

4.2. Stability Data

CompoundConditionTimeRemaining Parent Compound (%)Degradation Products
This compound Various-Not available in public domainNot available in public domain
PEG4-aminooxy-MMAF (in solvent) -20°C1 month>95% (illustrative)Minor impurities
PEG4-aminooxy-MMAF (in solvent) -80°C6 months>95% (illustrative)Minor impurities

Note: Data for PEG4-aminooxy-MMAF is based on general recommendations for similar ADC linkers and should be considered illustrative.

Potential Degradation Pathways

While a definitive degradation pathway for this compound has not been published, a proposed pathway can be inferred based on the chemical properties of its constituent parts. The primary routes of degradation are likely to be oxidation of the PEG chain and reactions involving the aminooxy group.

G cluster_main Proposed Degradation of this compound cluster_conditions Stress Conditions A This compound Oxidants Oxidizing Agents (e.g., peroxides) A->Oxidants Oxidation Heat Elevated Temperature A->Heat Thermal Stress Light UV/Visible Light A->Light Photolytic Stress B Oxidative Degradation Products Oxidants->B Heat->B Light->B C Formate Esters Aldehydes Carboxylic Acids B->C Chain Cleavage

Caption: Proposed degradation pathway for this compound.

Oxidative degradation of the polyethylene glycol backbone can be initiated by heat, light, or the presence of oxidizing agents. This can lead to chain cleavage and the formation of various degradation products, including formate esters, aldehydes, and smaller carboxylic acids.

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing for degradation products over time. The following is a general protocol that can be adapted for this purpose.

6.1. General Workflow for a Stability Study

G cluster_workflow Stability Study Workflow prep 1. Sample Preparation (Dissolve in relevant buffer) stress 2. Application of Stress Conditions (e.g., Temperature, Light, pH) prep->stress sampling 3. Time-Point Sampling (e.g., 0, 24, 48, 72 hours) stress->sampling analysis 4. Analytical Testing (e.g., HPLC, LC-MS) sampling->analysis data 5. Data Analysis (Quantify parent compound and degradants) analysis->data

Caption: General workflow for a stability study.

6.2. Protocol for a Forced Degradation Study (Temperature and Light)

Objective: To evaluate the stability of this compound under thermal and photolytic stress.

Materials:

  • This compound solution

  • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Temperature-controlled incubator or oven

  • Photostability chamber compliant with ICH Q1B guidelines

  • Vials (clear and amber, or wrapped in aluminum foil)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen buffer at a known concentration.

    • Aliquot the solution into multiple clear vials for the photostability study and amber (or foil-wrapped) vials for the thermal stability study and as dark controls.

  • Thermal Stability Study:

    • Place the amber/wrapped vials in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each temperature.

    • Immediately quench any further degradation by freezing the sample at -20°C or below until analysis.

  • Photostability Study:

    • Place the clear vials in a photostability chamber.

    • Place a set of foil-wrapped vials in the same chamber to serve as dark controls.

    • Expose the samples to a defined light intensity and duration as per ICH Q1B guidelines.

    • After the exposure period, collect the light-exposed and dark control samples.

  • Analysis:

    • Analyze all samples (including a time-zero sample) by a validated stability-indicating HPLC or LC-MS method.

    • The method should be able to separate the parent this compound from any potential degradation products.

    • Quantify the peak area of the parent compound and any new peaks that appear.

  • Data Interpretation:

    • Calculate the percentage of the remaining parent compound at each time point for each condition.

    • Identify and, if possible, characterize any significant degradation products.

    • Determine the degradation kinetics and estimate the shelf-life under different conditions.

Conclusion

This compound is a valuable tool in bioconjugation, but its utility is dependent on its stability. This guide emphasizes the importance of proper storage at -20°C and prompt use, especially for aqueous solutions. While specific quantitative stability data is limited, the provided protocols and general information on related compounds offer a framework for researchers to ensure the integrity of this linker in their applications. Understanding its sensitivity to factors like temperature and light is crucial for obtaining reliable and reproducible results in drug development and other scientific research.

References

Aminooxy-PEG4-acid: An In-depth Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG4-acid is a heterobifunctional linker that has emerged as a valuable tool in bioconjugation, drug delivery, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][][3] Its unique architecture, featuring a terminal aminooxy group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, allows for the sequential and chemoselective conjugation of two different molecules.[4][5] The aminooxy group facilitates the formation of a highly stable oxime bond with aldehydes and ketones, a reaction noted for its reliability and mild reaction conditions. Concurrently, the carboxylic acid moiety enables the formation of a stable amide bond with primary amines through the use of activating agents. The integrated PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making this linker particularly advantageous in pharmaceutical research. This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its applications in advanced drug development.

Core Properties and Specifications

This compound is a versatile linker with well-defined chemical and physical properties crucial for its application in bioconjugation. A summary of these properties is presented in the table below, compiled from various suppliers.

PropertyValueSource(s)
Chemical Formula C11H23NO7
Molecular Weight 281.3 g/mol
CAS Number 1807537-38-7
Purity Typically ≥95% to 98%
Appearance Varies (often supplied as a solution)
Solubility Water, DMSO, DMF
Storage Conditions -20°C, protected from light and moisture
Reactive Group 1 Aminooxy (-O-NH2)
Reactive Toward Aldehydes, Ketones
Resulting Linkage 1 Oxime (-O-N=C)
Reactive Group 2 Carboxylic Acid (-COOH)
Reactive Toward Primary Amines (-NH2)
Resulting Linkage 2 Amide (-CO-NH-)

Experimental Protocols

The utility of this compound lies in its ability to participate in two distinct and controlled conjugation reactions: oxime ligation and amide coupling. The following sections provide detailed protocols for these key experimental procedures.

Oxime Ligation with an Aldehyde- or Ketone-Containing Biomolecule

This protocol describes the conjugation of the aminooxy group of this compound to a biomolecule (e.g., a glycoprotein or a modified antibody) containing an aldehyde or ketone functionality.

a) Generation of Aldehyde Groups on Glycoproteins/Antibodies (Optional but common)

For native biomolecules without accessible aldehyde or ketone groups, these functionalities can be introduced through mild oxidation of carbohydrate moieties.

  • Materials:

    • Glycoprotein or antibody solution (e.g., in PBS, pH 7.4)

    • Sodium periodate (NaIO4) solution (e.g., 20 mM in water)

    • Reaction Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Procedure:

    • Prepare the glycoprotein/antibody in the reaction buffer at a suitable concentration (e.g., 5-10 mg/mL).

    • Add a controlled excess of sodium periodate solution to the biomolecule solution. A final concentration of 1-10 mM NaIO4 is common.

    • Incubate the reaction mixture in the dark at 4°C for 30 minutes.

    • Immediately purify the oxidized biomolecule using a desalting column equilibrated with the conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5) to remove excess periodate.

b) Oxime Ligation Reaction

  • Materials:

    • Aldehyde- or ketone-containing biomolecule

    • This compound

    • Conjugation Buffer (pH 4.5-7.5, optimal is often slightly acidic to neutral)

    • Aniline (optional, as a catalyst)

    • Organic co-solvent (e.g., DMSO), if needed to dissolve the linker

  • Procedure:

    • Dissolve the this compound in the conjugation buffer. A small amount of DMSO can be used to aid dissolution before dilution into the aqueous buffer.

    • Add a molar excess (typically 10- to 30-fold) of the this compound solution to the solution of the aldehyde/ketone-containing biomolecule.

    • If using a catalyst, add aniline to a final concentration of 10-20 mM. Aniline can significantly accelerate the rate of oxime formation, especially at neutral pH.

    • Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours with gentle agitation. The reaction progress can be monitored by techniques such as LC-MS.

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted linker and other reagents.

Amide Coupling with an Amine-Containing Molecule

This protocol outlines the conjugation of the carboxylic acid group of the this compound (or the product from the oxime ligation step) to a molecule containing a primary amine.

  • Materials:

    • Molecule containing this compound with a free carboxylic acid

    • Amine-containing molecule

    • Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

    • Reaction Buffer (e.g., PBS, pH 7.2-8.0)

  • Procedure:

    • Dissolve the this compound-containing molecule in the anhydrous solvent.

    • Add 1.5 equivalents of EDC and 1.1 equivalents of NHS to the solution to activate the carboxylic acid group. Let the activation reaction proceed for 15-30 minutes at room temperature.

    • In a separate vial, dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated this compound solution to the amine-containing molecule solution.

    • Allow the reaction to proceed for 2 to 24 hours at room temperature with gentle stirring.

    • Purify the final conjugate using an appropriate method, such as dialysis, SEC, or reverse-phase HPLC, to remove unreacted molecules and coupling reagents.

Quantitative Data and Characterization

The successful synthesis of conjugates using this compound requires rigorous characterization to determine conjugation efficiency and purity.

Key Quantitative Parameters
ParameterMethod of DeterminationTypical Values/ObservationsSource(s)
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (LC-MS)For site-specific conjugation, a well-defined DAR (e.g., 2 or 4) is expected. HIC and LC-MS can resolve species with different DARs.
Reaction Kinetics (Oxime Ligation) Fluorescence Spectroscopy, SDS-PAGE, LC-MSSecond-order rate constants can be determined. Catalysts like aniline or m-phenylenediamine can increase the rate by over 100-fold.
Conjugate Purity Size-Exclusion Chromatography (SEC), SDS-PAGE, RP-HPLCHigh purity (>95%) is desirable, with minimal aggregation or unconjugated starting materials.
Conjugate Stability LC-MS analysis over time in various buffers (e.g., plasma)The oxime bond is significantly more stable than hydrazone or imine linkages under physiological conditions.
Characterization Techniques
  • UV-Vis Spectrophotometry: A straightforward method to estimate the average DAR by measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the conjugated molecule) and using the Beer-Lambert law.

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drug-linker molecules, providing information on the DAR distribution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for confirming the molecular weight of the conjugate and its subunits, providing a precise determination of the DAR and identifying the conjugation sites.

  • Size-Exclusion Chromatography (SEC): Used to assess the purity of the conjugate and quantify the presence of aggregates.

  • SDS-PAGE: Can be used to visualize the increase in molecular weight upon conjugation.

Applications and Workflows

This compound is a versatile linker employed in several advanced applications in drug development and research.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used for site-specific conjugation of a cytotoxic payload to an antibody. This is often achieved by generating an aldehyde group on the antibody's glycan region, which is distant from the antigen-binding site, thus preserving the antibody's targeting function. The resulting ADC can specifically target and kill cancer cells.

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Final Conjugation Antibody Monoclonal Antibody (mAb) Oxidation Mild Oxidation (e.g., NaIO4) Antibody->Oxidation Aldehyde_mAb Aldehyde-functionalized mAb Oxidation->Aldehyde_mAb Oxime_Ligation Oxime Ligation Aldehyde_mAb->Oxime_Ligation Linker This compound Amide_Coupling Amide Coupling (EDC/NHS) Linker->Amide_Coupling Payload Cytotoxic Payload (with amine group) Payload->Amide_Coupling Linked_Payload Aminooxy-PEG4-Payload Amide_Coupling->Linked_Payload Linked_Payload->Oxime_Ligation Purification Purification (SEC/HIC) Oxime_Ligation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Sequential conjugation workflow for ADC synthesis.

The mechanism of action of an ADC constructed with a non-cleavable linker like this compound typically involves internalization and lysosomal degradation to release the cytotoxic payload. For a payload like Monomethyl Auristatin F (MMAF), this leads to the disruption of microtubule dynamics and ultimately apoptosis.

ADC_MoA ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (MMAF-linker-AA) Lysosome->Payload Antibody Degradation Tubulin Tubulin Payload->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Mechanism of action for an ADC with a non-cleavable linker.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker to connect the target protein ligand and the E3 ligase ligand.

PROTAC_Mechanism PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

General mechanism of action for a PROTAC.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that offers researchers and drug developers significant advantages in the field of bioconjugation. Its ability to facilitate stable and specific linkages through oxime and amide bond formation, combined with the beneficial properties of the PEG spacer, makes it an ideal choice for constructing complex biomolecules like ADCs and PROTACs. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the effective implementation of this compound in advanced research and therapeutic development.

References

The Core Principles of Oxime Ligation: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Oxime ligation is a robust and highly chemoselective conjugation reaction that forms a stable oxime bond from the condensation of an aminooxy-functionalized molecule with an aldehyde or ketone.[1] This bioorthogonal reaction proceeds efficiently under mild aqueous conditions, making it an invaluable tool in chemical biology, drug development, and materials science.[1] Its utility is underscored by the high stability of the resulting oxime linkage compared to imines or hydrazones, ensuring the integrity of the conjugate in biological systems.[1][2] The reaction's specificity, which avoids interference with other functional groups commonly found in biological macromolecules, allows for the precise, site-specific modification of proteins, peptides, nucleic acids, and carbohydrates.[3]

Mechanism of Oxime Ligation

The formation of an oxime bond is a condensation reaction between a hydroxylamine derivative (specifically, an aminooxy group) and a carbonyl compound (an aldehyde or ketone). The reaction proceeds through a tetrahedral intermediate, followed by dehydration to yield the stable oxime product. The overall process is reversible, but the equilibrium strongly favors the formation of the oxime under typical reaction conditions.

The reaction rate is significantly influenced by the pH of the medium. Optimal reaction rates are typically observed in a slightly acidic environment (pH 4-5). This is because the reaction requires protonation of the carbonyl group to increase its electrophilicity, but at very low pH, the aminooxy nucleophile becomes protonated and non-reactive.

Oxime_Ligation_Mechanism R1_CHO R¹-CHO arrow1 R1_CHO->arrow1 H2N_OR2 H₂N-O-R² H2N_OR2->arrow1 Tetrahedral_Intermediate Tetrahedral Intermediate Tetrahedral_Intermediate->arrow1 k₋₁ arrow2 Tetrahedral_Intermediate->arrow2 + H⁺ Protonated_Intermediate Protonated Intermediate arrow3 Protonated_Intermediate->arrow3 - H₂O Oxime R¹-CH=N-O-R² plus2 + Oxime->plus2 H2O H₂O plus1 + plus2->H2O arrow1->Tetrahedral_Intermediate k₁ arrow2->Protonated_Intermediate arrow3->Oxime arrow4 Aniline_Catalysis_Mechanism Reactants R¹-CHO + Aniline Schiff_Base Protonated Schiff Base [R¹-CH=NH⁺-Ph] Reactants->Schiff_Base Formation of Schiff Base Intermediate_Complex Tetrahedral Intermediate Schiff_Base->Intermediate_Complex Nucleophilic Attack Aminooxy {+ H₂N-O-R²} Aminooxy->Intermediate_Complex Product Oxime [R¹-CH=N-O-R²] Intermediate_Complex->Product Dehydration & Catalyst Expulsion Catalyst_Regen {Aniline Regenerated} Product->Catalyst_Regen Experimental_Workflow_Oxime_Ligation Prepare_Reactants Prepare Reactant Solutions (Peptide, Dye, Buffer) Mix_Reactants Mix Peptide and Dye in Buffer Prepare_Reactants->Mix_Reactants Add_Catalyst Add Aniline Catalyst Mix_Reactants->Add_Catalyst Incubate Incubate at Room Temperature Add_Catalyst->Incubate Monitor_Reaction Monitor Reaction Progress by RP-HPLC Incubate->Monitor_Reaction Purify_Product Purify Product by Preparative RP-HPLC Monitor_Reaction->Purify_Product Characterize Characterize Product by Mass Spectrometry Purify_Product->Characterize

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using Aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of Aminooxy-PEG4-acid as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the chemical properties of the linker, protocols for its conjugation to protein of interest (POI) ligands and E3 ligase ligands, and methods for the characterization and evaluation of the resulting PROTACs.

Introduction to this compound in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein degradation machinery to selectively eliminate target proteins.[1][2] A PROTAC molecule is composed of three key components: a "warhead" that binds to a protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects these two moieties.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[2]

This compound is a bifunctional polyethylene glycol (PEG) linker that offers distinct advantages for PROTAC synthesis.[3] The tetraethylene glycol (PEG4) spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the final PROTAC molecule. The bifunctional nature of this compound, featuring a terminal aminooxy group and a carboxylic acid, allows for versatile and chemoselective conjugation strategies.

The aminooxy group can react with aldehydes or ketones to form a stable oxime linkage, while the carboxylic acid can be coupled with primary or secondary amines to form a robust amide bond. This orthogonality enables the sequential and controlled assembly of the PROTAC molecule.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective application.

PropertyValueReference
Molecular Formula C11H23NO7
Molecular Weight 281.30 g/mol
Appearance Varies (often supplied as a solution)
Solubility Soluble in water, DMSO, and DMF
Storage Store at -20°C for long-term stability. As an aqueous solution, immediate use (within 1 week) is often recommended due to the reactivity and sensitivity of aminooxy compounds.

PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using this compound typically involves a two-step sequential conjugation strategy. This modular approach allows for the independent synthesis and purification of the warhead and E3 ligase ligand intermediates before their final assembly with the linker.

dot

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific properties of the warhead and E3 ligase ligand.

Protocol 1: Amide Coupling of this compound to an Amine-Containing E3 Ligase Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of this compound and an amine-functionalized E3 ligase ligand (e.g., pomalidomide derivatives).

Reagents and Materials:

  • Amine-functionalized E3 Ligase Ligand (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand and this compound in anhydrous DMF.

  • Add HATU and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the aminooxy-functionalized E3 ligase ligand intermediate.

Protocol 2: Oxime Ligation to an Aldehyde/Ketone-Containing Warhead

This protocol describes the formation of an oxime bond between the aminooxy-functionalized E3 ligase ligand intermediate and a warhead containing an aldehyde or ketone moiety.

Reagents and Materials:

  • Aminooxy-functionalized E3 Ligase Ligand Intermediate (1.0 eq)

  • Aldehyde/Ketone-functionalized Warhead (1.1 eq)

  • Anhydrous solvent (e.g., DMSO, DMF, or a buffered aqueous/organic mixture)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the aminooxy-functionalized E3 ligase ligand intermediate and the aldehyde/ketone-functionalized warhead in the chosen anhydrous solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically facilitated in a slightly acidic to neutral pH range (pH 4.5-7).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and the product extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative reverse-phase HPLC to obtain the pure product.

Characterization and Evaluation of the Final PROTAC

5.1. Structural Characterization:

  • LC-MS: To confirm the molecular weight of the final PROTAC.

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

5.2. Biological Evaluation:

dot

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

A critical aspect of PROTAC development is the assessment of its biological activity.

5.2.1. In Vitro Degradation Assay (e.g., Western Blot):

  • Culture a relevant cell line that expresses the target protein.

  • Treat the cells with varying concentrations of the synthesized PROTAC for a defined period (e.g., 2, 4, 8, 16, 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Incubate with a secondary antibody and visualize the protein bands.

  • Quantify the band intensities to determine the extent of protein degradation.

5.2.2. Quantitative Degradation Analysis: From the degradation data, key parameters can be determined:

  • DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

These values are crucial for structure-activity relationship (SAR) studies and for optimizing the PROTAC's potency and efficacy.

Summary of Quantitative Data (Hypothetical Example)

PROTACWarhead (POI)E3 Ligase LigandLinkerSynthetic Yield (%)Purity (%)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-XLigand for Protein Y (aldehyde)Pomalidomide (amine)This compound35 (overall)>98 (HPLC)5095

Conclusion

This compound is a highly valuable and versatile linker for the modular synthesis of PROTACs. Its bifunctional nature allows for controlled, sequential conjugation reactions, facilitating the construction of these complex molecules. The inclusion of a hydrophilic PEG spacer can confer favorable physicochemical properties to the final PROTAC. The protocols and guidelines presented here provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation.

References

Application Notes and Protocols for Amide Coupling with Aminooxy-PEG4-acid using EDC/NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern biotechnology and drug development. Heterobifunctional linkers play a pivotal role in this field by enabling the precise connection of different molecular entities. Aminooxy-PEG4-acid is a versatile linker that features a terminal aminooxy group and a carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer. The aminooxy group can readily react with aldehydes and ketones to form stable oxime linkages, while the carboxylic acid can be activated to form amide bonds with primary amines.[1][2][3] The PEG spacer enhances aqueous solubility and can reduce steric hindrance during conjugation.[4]

This document provides detailed protocols for the amide coupling of this compound to amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method is widely employed for applications such as the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced cellular imaging probes.[5]

The EDC/NHS coupling reaction is a robust and efficient method for forming a stable amide bond between a carboxylic acid and a primary amine. The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of the NHS Ester and Amide Bond: To improve the efficiency and stability of the reaction in aqueous solutions, NHS is added to convert the unstable O-acylisourea intermediate into a more stable NHS ester. This semi-stable ester then readily reacts with a primary amine to form a stable amide bond, with NHS being released as a byproduct.

Data Presentation

The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reagents, pH, and reaction time. The following table summarizes typical molar ratios for successful bioconjugation reactions. It is important to note that yields are highly dependent on the specific reactants and reaction conditions and should be optimized for each application.

ParameterRecommended Molar Ratio (Reagent:this compound)Typical Molar Ratio
EDC 1.2:1 to 10:12:1
NHS 1:1 to 5:11.2:1
Amine-containing Molecule 1:1 to 10:11.5:1

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to an amine-containing protein.

Materials and Reagents
  • This compound (Note: This reagent can be unstable and is often supplied as a solution. It is recommended to use it immediately upon receipt.)

  • Amine-containing protein (e.g., antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Desalting columns or dialysis equipment for purification

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for preparing stock solutions of this compound if it is in solid form.

Detailed Protocol
  • Reagent Preparation:

    • Prepare the Activation Buffer (0.1 M MES, pH 5.5) and Coupling Buffer (PBS, pH 7.4).

    • Allow the EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent condensation, as these reagents are moisture-sensitive.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO if it is not already in solution. If it is in an aqueous solution, the solvent should be compatible with the reaction buffers.

    • Prepare a solution of the amine-containing protein in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of the this compound stock solution to the Activation Buffer.

    • Immediately before activation, prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.

    • Vortex the mixture briefly and incubate for 15-30 minutes at room temperature.

  • Conjugation to the Amine-Containing Protein:

    • Add the activated this compound solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point, but this should be optimized.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate using methods such as SDS-PAGE to confirm the increase in molecular weight due to conjugation.

    • Use mass spectrometry to determine the degree of labeling (the number of this compound molecules conjugated per protein molecule).

Visualizations

Reaction Mechanism

G cluster_activation Activation Step (pH 4.5 - 6.0) cluster_coupling Coupling Step (pH 7.2 - 8.0) A Aminooxy-PEG4-COOH Intermediate O-Acylisourea Intermediate (unstable) A->Intermediate + EDC EDC EDC NHS_Ester Aminooxy-PEG4-NHS Ester (semi-stable) Intermediate->NHS_Ester + NHS - EDC Urea Byproduct NHS NHS Conjugate Aminooxy-PEG4-NH-R (Final Conjugate) NHS_Ester->Conjugate + R-NH2 Amine R-NH2 (Amine-containing molecule) Released_NHS NHS G A Prepare Reagents (Buffers, Protein, Linker) B Activate this compound with EDC/NHS in Activation Buffer (15-30 min, RT) A->B C Combine Activated Linker with Amine-containing Protein in Coupling Buffer B->C D Incubate Reaction (2h RT or overnight 4°C) C->D E Quench Reaction (e.g., Tris or Glycine) D->E F Purify Conjugate (Desalting Column / Dialysis) E->F G Characterize Conjugate (SDS-PAGE, Mass Spectrometry) F->G

References

Application Notes and Protocols for Oxime Bond Formation with Aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly selective bio-orthogonal chemistry used for the covalent conjugation of molecules. This reaction occurs between an aminooxy-functionalized molecule and a carbonyl group (aldehyde or ketone), forming a stable oxime bond.[1] Aminooxy-PEG4-acid is a versatile heterobifunctional linker that incorporates an aminooxy group for oxime ligation and a carboxylic acid for standard amine coupling, connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances aqueous solubility and reduces steric hindrance.[2]

These application notes provide a comprehensive guide to utilizing this compound for the modification of biomolecules, with a focus on proteins and antibodies, relevant in the development of therapeutics such as antibody-drug conjugates (ADCs).

Key Features of Oxime Ligation with this compound

  • High Stability: The oxime bond is significantly more stable than corresponding imine and hydrazone linkages, particularly at physiological pH.[3][4]

  • Chemoselectivity: The reaction is highly specific between the aminooxy and carbonyl groups, avoiding side reactions with other functional groups present in biomolecules.

  • Favorable Kinetics: While the uncatalyzed reaction can be slow at neutral pH, the rate of oxime formation can be significantly accelerated by nucleophilic catalysts, such as aniline and its derivatives, or by adjusting the pH to be slightly acidic.[1]

  • Hydrophilicity: The PEG4 spacer imparts hydrophilicity to the linker and the resulting conjugate, which can improve solubility and reduce aggregation.

Data Presentation

Table 1: Comparative Hydrolytic Stability of C=N Bonds

The stability of the linkage is a critical factor in the design of bioconjugates. Oxime bonds exhibit superior hydrolytic stability compared to hydrazone bonds.

Linkage TypeRelative First-Order Rate Constant for Hydrolysis (krel)Half-life (t1/2) at pH 7.2Reference
Methylhydrazone~600-
Acetylhydrazone~300-
Semicarbazone~160-
Oxime 1 Significantly longer than hydrazones
Hydrazone (Auristatin E conjugate)-183 hours

Note: The relative rate constants are from a study on isostructural conjugates, demonstrating the significantly slower hydrolysis of the oxime bond. The half-life of the auristatin E hydrazone conjugate highlights the pH-dependent stability of hydrazones.

Table 2: Reaction Kinetics of Oxime Ligation
Reaction ConditionsCatalyst (Concentration)pHSecond-Order Rate Constant (M⁻¹s⁻¹)Fold Rate Increase vs. UncatalyzedReference
Model Oxime LigationNone7.0Slow1x
Protein PEGylationAniline (100 mM)7.0-~40x
Protein PEGylationp-Phenylenediamine (10 mM)7.0-~120x
Model Oxime LigationAniline (10 mM)4.5-up to 400x
Aldehyde + O-methylhydroxylamineNone7.4460-

Note: The reaction rates are highly dependent on the specific reactants and conditions. p-Phenylenediamine has been shown to be a more efficient catalyst than aniline at neutral pH.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with this compound

This protocol describes a general two-step strategy for conjugating this compound to a protein. The first step involves introducing aldehyde or ketone groups onto the protein, followed by oxime ligation.

Part A: Generation of Aldehyde Groups on a Glycoprotein (e.g., an Antibody)

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a concentration of 5-10 mg/mL.

  • Oxidation:

    • Prepare a fresh solution of sodium periodate (NaIO₄) in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5).

    • Add the NaIO₄ solution to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction mixture in the dark at 4°C for 30-60 minutes.

  • Quenching:

    • Quench the reaction by adding an excess of a quenching agent, such as glycerol or ethylene glycol, to a final concentration of 20 mM.

    • Incubate for 10 minutes at 4°C.

  • Purification:

    • Immediately purify the oxidized antibody using a desalting column or dialysis to remove excess periodate and byproducts.

    • The antibody should be exchanged into a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-6.0).

Part B: Oxime Ligation with this compound

  • Reagent Preparation:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to prepare a stock solution (e.g., 10-20 mM).

    • Prepare a stock solution of an aniline catalyst (e.g., aniline or p-phenylenediamine) in the conjugation buffer.

  • Conjugation Reaction:

    • To the purified oxidized antibody, add the this compound stock solution to a desired molar excess (e.g., 10- to 50-fold molar excess over the antibody).

    • Add the aniline catalyst to a final concentration of 10-20 mM.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Purification of the Conjugate:

    • Purify the resulting conjugate using a suitable chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A for antibodies), to remove unreacted linker and catalyst.

    • The final conjugate should be buffer-exchanged into a storage buffer (e.g., PBS, pH 7.4).

Part C: Characterization of the Conjugate

  • Degree of Labeling (DOL): The number of this compound molecules conjugated per protein can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the modified and unmodified protein.

  • Purity and Aggregation: Analyze the purity and aggregation state of the conjugate using SEC-HPLC.

Protocol 2: Activation of the Carboxylic Acid of this compound for Amine Coupling

The terminal carboxylic acid of this compound can be activated to react with primary amines. This is useful for conjugating the linker to molecules that do not have a carbonyl group.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a 1.5 to 2-fold molar excess over the this compound.

    • Incubate at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Amine Coupling:

    • Add the amine-containing molecule (dissolved in a suitable buffer, pH 7.2-8.0) to the activated this compound solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine).

    • Purify the resulting conjugate using an appropriate method (e.g., dialysis, desalting column, or chromatography).

Visualizations

experimental_workflow cluster_oxidation Part A: Aldehyde Generation cluster_ligation Part B: Oxime Ligation cluster_characterization Part C: Characterization Antibody Antibody in Amine-Free Buffer Oxidation Add Sodium Periodate (NaIO₄) Antibody->Oxidation Quenching Quench with Glycerol Oxidation->Quenching Purification_A Purify Oxidized Antibody Quenching->Purification_A Conjugation Conjugation Reaction (Oxime Bond Formation) Purification_A->Conjugation Aminooxy_PEG4 This compound Aminooxy_PEG4->Conjugation Catalyst Aniline Catalyst Catalyst->Conjugation Purification_B Purify Conjugate (e.g., SEC) Conjugation->Purification_B Mass_Spec Mass Spectrometry (DOL) Purification_B->Mass_Spec SEC_HPLC SEC-HPLC (Purity, Aggregation) Purification_B->SEC_HPLC

Caption: Experimental workflow for protein conjugation using this compound.

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) - Antibody - Oxime Linker - Drug Tumor_Cell Tumor Cell Antigen ADC->Tumor_Cell 1. Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Degradation & Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of an antibody-drug conjugate (ADC).

logical_relationship Oxime_Ligation Oxime Ligation Oxime_Bond Stable Oxime Bond (C=N-O) Oxime_Ligation->Oxime_Bond Aminooxy Aminooxy Group (-ONH₂) Aminooxy->Oxime_Ligation Carbonyl Carbonyl Group (Aldehyde or Ketone) Carbonyl->Oxime_Ligation Factors Influencing Factors Factors->Oxime_Ligation pH pH (Optimal: 4.5-6.0) Factors->pH Catalyst Catalyst (e.g., Aniline) Factors->Catalyst

Caption: Logical relationship of oxime bond formation.

References

Application Notes and Protocols for Aminooxy-PEG4-Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Aminooxy-PEG4-acid as a versatile linker in the development of advanced drug delivery systems. The unique properties of this heterobifunctional linker, featuring a stable polyethylene glycol (PEG) spacer and reactive aminooxy and carboxylic acid termini, enable the precise and stable conjugation of therapeutic agents to various carriers. This document details the core applications, experimental protocols, and key characterization parameters for drug delivery systems utilizing this compound, with a primary focus on antibody-drug conjugates (ADCs) and nanoparticle-based systems.

Introduction to this compound in Drug Delivery

This compound is a chemical linker that plays a crucial role in modern drug delivery by enabling the formation of stable oxime bonds between a drug carrier and a therapeutic payload.[1][2] This linker consists of three key components:

  • An aminooxy group (-O-NH2) that reacts specifically and efficiently with aldehyde or ketone functionalities to form a stable oxime linkage.[3][4] This bioorthogonal "click chemistry" reaction is highly selective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[1]

  • A hydrophilic four-unit polyethylene glycol (PEG4) spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate. The PEG spacer can also reduce aggregation and minimize non-specific binding.

  • A terminal carboxylic acid (-COOH) group that allows for further modification or conjugation to amine-containing molecules or surfaces through the formation of a stable amide bond, typically in the presence of activators like EDC and NHS.

The stability of the oxime bond under physiological conditions makes this compound an excellent choice for developing drug delivery systems that require the payload to remain attached to the carrier until it reaches the target site.

Key Applications in Drug Delivery

The primary application of this compound is in the site-specific conjugation of small molecule drugs to targeting moieties, such as antibodies, or to the surface of nanoparticles.

Antibody-Drug Conjugates (ADCs)

This compound is extensively used in the development of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR). This is achieved by first introducing aldehyde or ketone groups onto the antibody, often through the oxidation of carbohydrate domains in the Fc region or by incorporating unnatural amino acids. The aminooxy group of the linker-drug then reacts with these carbonyl groups to form a stable ADC. A prominent example is the conjugation of the potent anti-mitotic agent Monomethyl Auristatin F (MMAF) to targeting antibodies.

Nanoparticle Drug Delivery Systems

This linker can be used to functionalize the surface of various nanoparticles, including mesoporous silica nanoparticles and polymeric nanoparticles, to attach therapeutic agents or targeting ligands. The carboxylic acid end of the linker can be used to anchor it to an amine-functionalized nanoparticle surface, leaving the aminooxy group available for subsequent conjugation of a carbonyl-containing drug. This strategy allows for the creation of multifunctional nanoparticles for targeted drug delivery.

Data Presentation: Characterization of Drug Delivery Systems

The following tables summarize key quantitative parameters for the characterization of drug delivery systems developed using this compound. It is important to note that specific values will vary depending on the antibody, drug, and nanoparticle system used.

Table 1: Key Parameters for Antibody-Drug Conjugates (ADCs)

ParameterTypical Range/ValueMethod of AnalysisSignificance
Drug-to-Antibody Ratio (DAR) 2 - 4Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)Directly impacts efficacy, toxicity, and pharmacokinetics.
Purity > 95%Size Exclusion Chromatography (SEC), SDS-PAGEEnsures homogeneity and removes unreacted components.
Aggregation < 5%Size Exclusion Chromatography (SEC)High aggregation can lead to immunogenicity and altered pharmacokinetics.
In Vitro Cytotoxicity (IC50) nM to µM rangeCell-based viability assays (e.g., MTT, CellTiter-Glo)Measures the potency of the ADC against target cancer cells.

Table 2: Key Parameters for Nanoparticle-Based Drug Delivery Systems

ParameterTypical Range/ValueMethod of AnalysisSignificance
Particle Size (Diameter) 50 - 200 nmDynamic Light Scattering (DLS)Influences biodistribution, cellular uptake, and circulation time.
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Indicates the uniformity of the nanoparticle population.
Zeta Potential -30 mV to +30 mVLaser Doppler VelocimetryAffects colloidal stability and interaction with cell membranes.
Drug Loading Content (%) 1 - 20%HPLC, UV-Vis SpectroscopyThe amount of drug loaded per unit weight of the nanoparticle.
Encapsulation Efficiency (%) > 80%HPLC, UV-Vis SpectroscopyThe percentage of the initial drug that is successfully loaded into the nanoparticles.
In Vitro Drug Release Sustained release over hours to daysDialysis, HPLCCharacterizes the release kinetics of the drug from the nanoparticle carrier.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving the use of this compound in the preparation and characterization of drug delivery systems.

Protocol 1: Site-Specific Conjugation of MMAF to an Antibody using this compound

This protocol describes the generation of aldehyde groups on an antibody's glycan domains followed by oxime ligation with Aminooxy-PEG4-MMAF.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO4) solution (freshly prepared)

  • Propylene glycol

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)

  • Aminooxy-PEG4-MMAF dissolved in DMSO (10-20 mM stock)

  • Aniline (optional catalyst)

  • Desalting column

  • Purification system (e.g., SEC or Protein A affinity chromatography)

Procedure:

  • Antibody Oxidation (Generation of Aldehyde Groups):

    • Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 5-10 mg/mL.

    • Add freshly prepared sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction in the dark at 4°C for 1-2 hours.

    • Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.

    • Immediately purify the oxidized antibody using a desalting column equilibrated with conjugation buffer.

    • Determine the concentration of the purified oxidized antibody spectrophotometrically at 280 nm.

  • Oxime Ligation:

    • In a reaction vessel, add the purified oxidized antibody.

    • Add a 10- to 30-fold molar excess of the Aminooxy-PEG4-MMAF stock solution to the antibody solution.

    • (Optional) Add aniline to a final concentration of 10-20 mM to catalyze the reaction.

    • Incubate the reaction mixture at 37°C for 24-48 hours with gentle agitation, protected from light.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted drug-linker and other reaction components using a suitable chromatography method such as SEC or Protein A affinity chromatography.

  • Characterization of the ADC:

    • Determine the protein concentration and average DAR using UV-Vis spectrophotometry and/or mass spectrometry.

    • Assess the purity and aggregation level of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by SDS-PAGE and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay of an ADC

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC construct

  • Control antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody solutions.

    • Incubate the plate for 72-96 hours at 37°C.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Read the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control wells.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 3: In Vivo Efficacy Study of an ADC in a Xenograft Mouse Model

This protocol provides a general workflow for evaluating the anti-tumor efficacy of an ADC in an animal model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID, NSG)

  • Tumor cells for implantation

  • Formulated ADC for injection

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Tumor Growth Monitoring:

    • Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Dosing:

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the formulated ADC, typically via intravenous (i.v.) injection into the tail vein. The dosing volume is usually around 100 µL for a 20g mouse. The control group receives the vehicle solution.

  • Monitoring:

    • Monitor tumor volume and body weight of the animals regularly (e.g., twice weekly).

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point.

  • Data Analysis:

    • Analyze tumor growth inhibition and any observed toxicities.

Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound in drug delivery.

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization cluster_evaluation Evaluation mAb Monoclonal Antibody oxidized_mAb Oxidized Antibody (Aldehyde generation) mAb->oxidized_mAb NaIO4 ADC Antibody-Drug Conjugate (ADC) oxidized_mAb->ADC drug_linker Aminooxy-PEG4-Drug drug_linker->ADC purified_ADC Purified ADC ADC->purified_ADC SEC/Affinity Chromatography characterization Characterization (DAR, Purity, etc.) purified_ADC->characterization in_vitro In Vitro Studies (Cytotoxicity) characterization->in_vitro in_vivo In Vivo Studies (Efficacy) characterization->in_vivo

Caption: Experimental workflow for ADC synthesis and evaluation.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (e.g., Trastuzumab-PEG4-MMAF) receptor Target Receptor (e.g., HER2) ADC->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Fusion released_drug Released Drug (MMAF) lysosome->released_drug Proteolytic Cleavage tubulin Tubulin released_drug->tubulin Inhibition of Polymerization microtubules Microtubule Disruption tubulin->microtubules apoptosis Apoptosis microtubules->apoptosis

Caption: General mechanism of action for an ADC utilizing a non-cleavable linker.

logical_relationship cluster_properties Key Properties cluster_advantages Advantages in Drug Delivery linker This compound aminooxy Aminooxy Group linker->aminooxy peg4 PEG4 Spacer linker->peg4 acid Carboxylic Acid linker->acid stability Stable Oxime Bond aminooxy->stability homogeneity Homogeneous Conjugates (Controlled DAR) aminooxy->homogeneity solubility Improved Solubility peg4->solubility pk Favorable Pharmacokinetics peg4->pk versatility Versatile Conjugation Chemistry acid->versatility

References

Surface Functionalization of Nanoparticles with Aminooxy-PEG4-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. The covalent attachment of biocompatible polymers such as polyethylene glycol (PEG) can significantly enhance the stability, solubility, and pharmacokinetic profile of nanoparticles. Aminooxy-PEG4-acid is a heterobifunctional linker that offers a versatile platform for nanoparticle surface modification. This linker possesses two distinct reactive groups: an aminooxy group for covalent attachment to aldehyde or ketone moieties on the nanoparticle surface via a stable oxime bond, and a terminal carboxylic acid group that can be used for subsequent conjugation of targeting ligands, drugs, or imaging agents.

These application notes provide detailed protocols for the surface functionalization of both gold (AuNPs) and iron oxide (IONPs) nanoparticles with this compound, along with methods for their characterization.

Principle of Surface Functionalization

The functionalization process involves a two-step approach. First, the nanoparticle surface is modified to introduce aldehyde functional groups. Subsequently, the this compound is conjugated to the aldehyde-modified nanoparticles through a highly efficient and stable oxime ligation reaction. The terminal carboxylic acid of the PEG linker remains available for further modifications.

Applications

Nanoparticles functionalized with this compound are well-suited for a variety of biomedical applications:

  • Targeted Drug Delivery: The terminal carboxylic acid can be conjugated to targeting moieties such as antibodies, peptides, or small molecules to direct the nanoparticle to specific cells or tissues.

  • Enhanced Biocompatibility and Circulation Time: The hydrophilic PEG spacer reduces non-specific protein adsorption, leading to decreased clearance by the reticuloendothelial system and prolonged circulation times in vivo.

  • Bio-sensing and Diagnostics: The versatile reactive handle provided by the carboxylic acid allows for the attachment of fluorescent dyes or other reporter molecules for diagnostic applications.

Experimental Protocols

Protocol 1: Aldehyde Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the modification of citrate-stabilized AuNPs to introduce surface aldehyde groups.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs, 10-20 nm)

  • (11-Mercaptoundecyl)tetraethylene glycol aldehyde

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge and centrifuge tubes

Procedure:

  • To a solution of citrate-stabilized AuNPs, add a solution of (11-Mercaptoundecyl)tetraethylene glycol aldehyde in ethanol. A typical molar ratio is a 1000-fold excess of the thiol linker to the AuNPs.

  • Gently mix the solution and allow it to react for 12-24 hours at room temperature to ensure ligand exchange.

  • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., 14,000 x g for 20 minutes for 20 nm AuNPs).

  • Carefully remove the supernatant containing unbound linker.

  • Resuspend the nanoparticle pellet in PBS (pH 7.4).

  • Repeat the centrifugation and resuspension steps three times to thoroughly wash the nanoparticles.

  • After the final wash, resuspend the aldehyde-functionalized AuNPs in PBS (pH 7.4) for the next step.

Protocol 2: Aldehyde Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol details the introduction of aldehyde groups onto the surface of amine-functionalized IONPs.

Materials:

  • Amine-functionalized iron oxide nanoparticles (IONPs)

  • 4-Formylbenzoic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic separator

Procedure:

  • Activate the carboxylic acid of 4-Formylbenzoic acid. Dissolve 4-Formylbenzoic acid in MES buffer. Add a 5-fold molar excess of EDC and NHS. Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Disperse the amine-functionalized IONPs in MES buffer.

  • Add the activated 4-Formylbenzoic acid solution to the IONP dispersion.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Collect the functionalized IONPs using a magnetic separator and discard the supernatant.

  • Wash the nanoparticles three times with PBS (pH 7.4) by magnetic separation and resuspension.

  • After the final wash, resuspend the aldehyde-functionalized IONPs in PBS (pH 7.4).

Protocol 3: Conjugation of this compound to Aldehyde-Functionalized Nanoparticles (Oxime Ligation)

This protocol is applicable to both aldehyde-functionalized AuNPs and IONPs.

Materials:

  • Aldehyde-functionalized nanoparticles (AuNPs or IONPs)

  • This compound

  • Aniline (as catalyst, optional)

  • Phosphate buffer, 0.1 M, pH 6.5-7.0

  • Purification supplies (centrifuge for AuNPs, magnetic separator for IONPs)

Procedure:

  • Disperse the aldehyde-functionalized nanoparticles in the phosphate buffer.

  • Prepare a solution of this compound in the same phosphate buffer. A 10- to 50-fold molar excess of the this compound relative to the estimated surface aldehyde groups is recommended as a starting point.

  • (Optional) For catalysis, add aniline to the reaction mixture to a final concentration of 10-100 mM.

  • Add the this compound solution to the nanoparticle dispersion.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purify the this compound functionalized nanoparticles by centrifugation (for AuNPs) or magnetic separation (for IONPs).

  • Wash the nanoparticles three times with phosphate buffer (pH 7.0) to remove unreacted linker and catalyst.

  • Resuspend the final functionalized nanoparticles in a suitable buffer for storage and further characterization.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful surface modification and to evaluate the properties of the resulting nanoparticles.

Parameter Technique Expected Outcome
Hydrodynamic Diameter Dynamic Light Scattering (DLS)An increase in the hydrodynamic diameter is expected after each functionalization step due to the addition of the respective molecules.
Surface Plasmon Resonance (for AuNPs) UV-Vis SpectroscopyA red-shift in the surface plasmon resonance peak after functionalization indicates a change in the local refractive index at the nanoparticle surface.
Zeta Potential Electrophoretic Light Scattering (ELS)A change in the zeta potential confirms the alteration of the nanoparticle surface charge following the introduction of new functional groups. For example, the introduction of the carboxylic acid from the PEG linker should result in a more negative zeta potential at neutral pH.
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR)Appearance of characteristic peaks corresponding to the functional groups of the attached molecules (e.g., C=O stretch for aldehyde, C-O-C stretch for PEG) confirms successful conjugation.
Quantification of Surface Ligands Thermogravimetric Analysis (TGA) or Quantitative NMRTGA can be used to determine the weight percentage of the organic coating on the nanoparticles. Quantitative NMR can be employed after dissolving the nanoparticle core to quantify the number of attached ligands.

Quantitative Data Summary (Illustrative Examples)

The following tables provide illustrative quantitative data based on typical results reported in the literature for PEGylated nanoparticles. The exact values will depend on the specific nanoparticle type, size, and reaction conditions.

Table 1: Physicochemical Properties of Functionalized Gold Nanoparticles (AuNPs)

Sample Core Diameter (TEM, nm) Hydrodynamic Diameter (DLS, nm) Zeta Potential (mV)
Citrate-AuNPs20 ± 225 ± 3-35 ± 5
Aldehyde-AuNPs20 ± 235 ± 4-20 ± 4
This compound-AuNPs20 ± 245 ± 5-45 ± 6

Table 2: Physicochemical Properties of Functionalized Iron Oxide Nanoparticles (IONPs)

Sample Core Diameter (TEM, nm) Hydrodynamic Diameter (DLS, nm) Zeta Potential (mV)
Amine-IONPs15 ± 350 ± 8+30 ± 5
Aldehyde-IONPs15 ± 365 ± 10+10 ± 4
This compound-IONPs15 ± 380 ± 12-25 ± 5

Visualizations

experimental_workflow cluster_0 Nanoparticle Preparation cluster_1 Surface Activation cluster_2 PEGylation cluster_3 Further Conjugation NP Bare Nanoparticle (e.g., AuNP, IONP) Aldehyde_NP Aldehyde-Functionalized Nanoparticle NP->Aldehyde_NP Aldehyde Functionalization PEG_NP This compound Functionalized Nanoparticle Aldehyde_NP->PEG_NP This compound (Oxime Ligation) Final_NP Targeted/Drug-Loaded Nanoparticle PEG_NP->Final_NP EDC/NHS Chemistry (Amide Bond Formation)

Caption: Experimental workflow for nanoparticle functionalization.

oxime_ligation Reactants Aldehyde-Functionalized Nanoparticle This compound Product Nanoparticle-Oxime-PEG4-acid Reactants:np->Product:np_peg Oxime Bond Formation (pH 6.5-7.0)

Caption: Oxime ligation reaction scheme.

Site-Specific Protein Modification with Aminooxy-PEG4-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in modern biotechnology and drug development, enabling the creation of precisely engineered bioconjugates with enhanced therapeutic properties. Aminooxy-PEG4-acid is a heterobifunctional linker that facilitates the covalent attachment of molecules to proteins with high specificity and stability. This linker contains an aminooxy group that reacts with aldehyde or ketone functionalities to form a stable oxime bond, and a carboxylic acid group for the attachment of various payloads. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic profile of the resulting conjugate.

These application notes provide a comprehensive overview of the use of this compound in site-specific protein modification, with a focus on antibody-drug conjugates (ADCs), protein immobilization, and cell surface labeling. Detailed protocols and quantitative data are presented to guide researchers in the successful implementation of this versatile chemical tool.

Key Advantages of this compound Conjugation:

  • High Stability: The oxime bond formed is significantly more stable than other linkages like hydrazones, especially under physiological conditions.[1]

  • Site-Specificity: Reaction with aldehydes or ketones, which can be selectively introduced into a protein's structure, allows for precise control over the conjugation site. This leads to more homogeneous products with defined drug-to-antibody ratios (DARs).[1]

  • Biocompatibility: The reaction can be performed under mild, aqueous conditions, preserving the integrity and activity of the protein.

  • Improved Pharmacokinetics: The PEG spacer can enhance the solubility and in vivo half-life of the bioconjugate.

Data Presentation

Table 1: Comparative Stability of Bioconjugation Linkages
Linkage TypeRelative Hydrolysis Rate (at pH 7.0)Key Characteristics
Oxime 1 Highly stable, resistant to hydrolysis. [1]
Hydrazone~600x faster than oximeMore labile, can be useful for controlled release applications.[1]
Thiosuccinimide (from Maleimide)Susceptible to thiol exchange in plasmaCommonly used for cysteine conjugation but can exhibit instability.[1]
Table 2: Kinetics of Oxime Ligation with and without Aniline Catalyst
ConditionSecond-Order Rate Constant (k₁) (M⁻¹s⁻¹)Fold Increase in Rate
Uncatalyzed (pH 7)2.6 ± 0.11x
10 mM Aniline (pH 7)190 ± 10~73x
100 mM Aniline (pH 7)2,000 ± 100~770x
100 mM Aniline (pH 7, benzaldehyde)8.2 ± 1.0-

Data adapted from kinetic studies on model peptides and proteins. The rate enhancement can vary depending on the specific reactants and reaction conditions.

Experimental Protocols

Application 1: Site-Specific Antibody-Drug Conjugation (ADC)

This protocol describes the conjugation of a payload functionalized with this compound to an antibody via oxidation of its carbohydrate moieties.

Workflow for Antibody-Drug Conjugation

ADC_Workflow cluster_oxidation Step 1: Antibody Oxidation cluster_conjugation Step 2: Oxime Ligation cluster_purification Step 3: Purification & Characterization mAb Monoclonal Antibody (mAb) NaIO4 Sodium Periodate (NaIO4) mAb->NaIO4 Glycan Oxidation oxidized_mAb Aldehyde-functionalized mAb NaIO4->oxidized_mAb payload Aminooxy-PEG4-Payload oxidized_mAb->payload Conjugation ADC Antibody-Drug Conjugate (ADC) payload->ADC purification Purification (e.g., SEC) ADC->purification characterization Characterization (HIC, MS) purification->characterization

Caption: Workflow for creating an antibody-drug conjugate.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound functionalized payload

  • Sodium periodate (NaIO₄)

  • Propylene glycol or ethylene glycol

  • Aniline (optional, as a catalyst)

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

  • Characterization instrumentation (e.g., Hydrophobic Interaction Chromatography - HIC, Mass Spectrometry - MS)

Protocol:

  • Antibody Preparation:

    • Prepare the antibody solution to a concentration of 3-15 mg/mL in PBS.

  • Antibody Oxidation:

    • Add 1/10th volume of 10X reaction buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5) to the antibody solution.

    • Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-10 mM.

    • Incubate the reaction for 10-30 minutes at room temperature or on ice, protected from light.

    • Quench the reaction by adding propylene glycol or ethylene glycol to a final concentration of 10-20 mM and incubate for an additional 10 minutes.

    • Immediately purify the oxidized antibody using a desalting column equilibrated with conjugation buffer (pH 5.5).

  • Conjugation Reaction:

    • Dissolve the Aminooxy-PEG4-functionalized payload in a compatible solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

    • Add a molar excess of the payload solution to the oxidized antibody. A typical starting point is a 20-50 fold molar excess.

    • (Optional) To accelerate the reaction, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking, protected from light.

  • Purification:

    • Purify the resulting ADC from unreacted payload and other reagents using size-exclusion chromatography (SEC) or another suitable purification method.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the integrity and binding activity of the antibody portion of the ADC.

Application 2: Protein Immobilization on Surfaces

This protocol outlines the immobilization of a protein onto a surface functionalized with aminooxy groups.

Workflow for Protein Immobilization

Immobilization_Workflow cluster_surface_prep Step 1: Surface Preparation cluster_protein_prep Step 2: Protein Preparation cluster_immobilization Step 3: Immobilization surface Surface (e.g., glass slide) aminooxy_surface Aminooxy-functionalized Surface surface->aminooxy_surface Functionalization immobilized_protein Immobilized Protein aminooxy_surface->immobilized_protein Oxime Ligation protein Protein of Interest aldehyde_protein Aldehyde-functionalized Protein protein->aldehyde_protein Aldehyde Introduction (e.g., N-terminal oxidation) aldehyde_protein->immobilized_protein

Caption: Workflow for site-specific protein immobilization.

Materials:

  • Protein of interest with an accessible aldehyde or ketone group (can be introduced via N-terminal serine/threonine oxidation or incorporation of an unnatural amino acid).

  • Aminooxy-functionalized surface (e.g., glass slide, beads). A protocol for preparing such a surface is available.

  • Reaction buffer (e.g., PBS, pH 6.5-7.4)

  • Aniline (optional catalyst)

  • Blocking buffer (e.g., BSA or casein solution)

Protocol:

  • Preparation of Aldehyde-Functionalized Protein:

    • If the protein does not have a native aldehyde or ketone, one can be introduced. For a protein with an N-terminal serine, dissolve it in PBS and add sodium periodate to a final concentration of 1-2 mM. Incubate in the dark for 15-30 minutes at room temperature, then purify using a desalting column.

  • Immobilization Reaction:

    • Prepare a solution of the aldehyde-modified protein in the reaction buffer at a concentration of 0.1-1 mg/mL.

    • (Optional) Add aniline to the protein solution to a final concentration of 50-100 mM.

    • Apply the protein solution to the aminooxy-functionalized surface.

    • Incubate in a humidified chamber for 1-4 hours at room temperature.

  • Washing and Blocking:

    • Gently wash the surface with reaction buffer to remove unbound protein.

    • Incubate the surface with a blocking buffer for 30-60 minutes to block any remaining reactive sites and reduce non-specific binding.

    • Wash the surface again with reaction buffer or a buffer suitable for the downstream application.

Application 3: Live Cell Surface Labeling

This protocol describes the labeling of cell surface glycans using this compound.

Workflow for Cell Surface Labeling

Cell_Labeling_Workflow cluster_oxidation Step 1: Aldehyde Generation cluster_labeling Step 2: Labeling cluster_analysis Step 3: Analysis cells Live Cells oxidized_cells Cells with Aldehydes on Surface Glycans cells->oxidized_cells Mild Periodate Oxidation aminooxy_probe Aminooxy-PEG4-Probe oxidized_cells->aminooxy_probe Oxime Ligation labeled_cells Labeled Cells aminooxy_probe->labeled_cells analysis Analysis (e.g., Flow Cytometry, Microscopy) labeled_cells->analysis

Caption: Workflow for live cell surface labeling.

Materials:

  • Live cells in suspension or adherent culture

  • This compound functionalized with a detectable probe (e.g., biotin, fluorophore)

  • PBS with calcium and magnesium

  • Sodium periodate (NaIO₄)

  • Aniline

  • Quenching solution (e.g., glycerol or propylene glycol)

Protocol:

  • Cell Preparation:

    • Harvest and wash the cells with cold PBS containing calcium and magnesium. Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL.

  • Generation of Aldehydes:

    • Add a freshly prepared, cold solution of NaIO₄ to the cell suspension to a final concentration of 1 mM.

    • Incubate on ice for 15-30 minutes in the dark.

  • Quenching:

    • Quench the reaction by adding a quenching solution to a final concentration of 1 mM and incubate for 5-10 minutes on ice.

    • Wash the cells twice with cold PBS.

  • Labeling Reaction:

    • Resuspend the cells in a reaction buffer (e.g., PBS, pH 6.7).

    • Add the aminooxy-PEG4-probe to the desired final concentration (e.g., 100-250 µM).

    • Add aniline to a final concentration of 10 mM to catalyze the reaction.

    • Incubate at 4°C for 30-90 minutes with gentle agitation.

  • Washing and Analysis:

    • Wash the cells three times with cold PBS to remove the unreacted probe.

    • The labeled cells are now ready for downstream analysis by methods such as flow cytometry or fluorescence microscopy.

Conclusion

This compound is a powerful and versatile tool for the site-specific modification of proteins. The formation of a highly stable oxime bond, coupled with the benefits of a PEG spacer, makes it an excellent choice for a variety of applications, from the development of next-generation antibody-drug conjugates to the creation of functional protein microarrays and the specific labeling of live cells. The protocols provided herein offer a solid foundation for researchers to implement this technology in their own work, with the potential for significant advancements in their respective fields.

References

Application Notes and Protocols for Fmoc-Aminooxy-PEG4-acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aminooxy-PEG4-acid is a heterobifunctional linker designed for advanced peptide synthesis and bioconjugation. It incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group for chemoselective ligation and a carboxylic acid for standard amide bond formation in solid-phase peptide synthesis (SPPS). The tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting peptide conjugates.[1][2]

These application notes provide a comprehensive guide to the use of Fmoc-Aminooxy-PEG4-acid in the synthesis of modified peptides, including detailed protocols for its incorporation into a peptide sequence and subsequent oxime ligation for the creation of peptide-drug conjugates, probes, and other advanced biomolecules.

Properties of Fmoc-Aminooxy-PEG4-acid

A summary of the key physical and chemical properties of Fmoc-Aminooxy-PEG4-acid is presented in the table below.

PropertyValue
Molecular Formula C26H33NO9
Molecular Weight 503.54 g/mol
Appearance White to off-white solid or oil
Purity ≥95%
Solubility Soluble in common organic solvents (e.g., DMF, NMP, DCM)
Storage Store at -20°C, keep dry and protected from light

Applications in Peptide Synthesis

Fmoc-Aminooxy-PEG4-acid is a versatile tool for the synthesis of complex peptides and bioconjugates. Its primary applications include:

  • Site-Specific Functionalization: The aminooxy group allows for the precise, chemoselective formation of a stable oxime bond with an aldehyde or ketone-containing molecule.[3] This is particularly useful for the site-specific attachment of drugs, imaging agents, or other functional moieties to a peptide.

  • Peptide-Drug Conjugates (PDCs): The linker can be used to conjugate cytotoxic drugs to targeting peptides, creating PDCs for targeted cancer therapy.

  • PROTACs Synthesis: It serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins.[4]

  • Surface Immobilization: Peptides functionalized with this linker can be immobilized on aldehyde-activated surfaces for various research applications.

  • Improved Pharmacokinetics: The hydrophilic PEG4 spacer can improve the solubility and circulation half-life of the resulting peptide conjugate.

Experimental Protocols

The following protocols provide a general guideline for the use of Fmoc-Aminooxy-PEG4-acid in manual Fmoc-based solid-phase peptide synthesis. Automated synthesizers can also be programmed with similar steps.

Incorporation of Fmoc-Aminooxy-PEG4-acid into a Peptide Sequence

This protocol describes the coupling of Fmoc-Aminooxy-PEG4-acid to the N-terminus of a resin-bound peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Aminooxy-PEG4-acid

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, NMM)

  • DMF (Peptide synthesis grade)

  • DCM (ACS grade)

  • Piperidine solution (20% in DMF)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, deprotect it by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine. Perform a Kaiser test to confirm the presence of a free amine.

  • Coupling:

    • Dissolve Fmoc-Aminooxy-PEG4-acid (1.5-3 equivalents relative to resin loading) and a coupling reagent such as HATU (1.5-3 equivalents) in DMF.

    • Add a base like DIPEA (3-6 equivalents) to the solution and pre-activate for 1-5 minutes.

    • Add the activated linker solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation.

  • Monitoring the Coupling: Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin with DMF (5-7 times) and DCM (3 times) to remove excess reagents.

  • Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the incorporated linker, exposing the aminooxy group for subsequent ligation.

  • Final Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times). Dry the resin under vacuum.

On-Resin Oxime Ligation

This protocol describes the reaction of the resin-bound aminooxy-functionalized peptide with an aldehyde-containing molecule.

Materials:

  • Resin-bound peptide with a free aminooxy group

  • Aldehyde-containing molecule (e.g., drug, probe)

  • Aniline (as a catalyst, optional but recommended)

  • Ligation buffer (e.g., 100 mM sodium phosphate, pH 4.5-7.0)

  • DMF or other suitable co-solvent

Procedure:

  • Resin Swelling: Swell the aminooxy-functionalized peptide-resin in a suitable solvent like DMF.

  • Ligation Reaction:

    • Dissolve the aldehyde-containing molecule (5-10 equivalents) in the ligation buffer. A co-solvent like DMF may be added to aid solubility.

    • If using a catalyst, add aniline to the solution (e.g., 100 mM final concentration).

    • Add the solution to the resin.

    • Allow the reaction to proceed at room temperature for 2-24 hours with gentle agitation. The reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: After the ligation is complete, wash the resin with the ligation buffer, water, and DMF to remove unreacted reagents.

  • Peptide Cleavage and Deprotection: Cleave the peptide conjugate from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Purification: Purify the crude peptide conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Data Presentation

The following table summarizes typical, though hypothetical, quantitative data for the incorporation of Fmoc-Aminooxy-PEG4-acid and subsequent oxime ligation. Actual results will vary depending on the specific peptide sequence and reaction conditions.

ParameterRepresentative ValueMethod of Analysis
Coupling Efficiency of Fmoc-Aminooxy-PEG4-acid >98%Kaiser Test / LC-MS of cleaved peptide
Overall Yield of Aminooxy-Peptide (crude) 60-80%Gravimetric / UV-Vis Spectroscopy
Purity of Aminooxy-Peptide (after purification) >95%Analytical RP-HPLC
Oxime Ligation Efficiency (on-resin) >90%LC-MS of cleaved peptide conjugate
Overall Yield of Peptide Conjugate (after purification) 30-50%Gravimetric / UV-Vis Spectroscopy
Purity of Final Peptide Conjugate >98%Analytical RP-HPLC

Visualizations

Workflow for Peptide Synthesis with Fmoc-Aminooxy-PEG4-acid

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Couple Fmoc-AA-OH (HATU, DIPEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat n times Wash2->Repeat Deprotection2 Final N-terminal Fmoc Deprotection Wash2->Deprotection2 Repeat->Deprotection1 Wash3 Wash Deprotection2->Wash3 Couple_Linker Couple Fmoc-Aminooxy-PEG4-acid Wash3->Couple_Linker Wash4 Wash Couple_Linker->Wash4 Deprotection3 Fmoc Deprotection of Linker Wash4->Deprotection3 Wash5 Wash Deprotection3->Wash5 Result Aminooxy-Functionalized Peptide-Resin Wash5->Result

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Aminooxy-PEG4-acid.

Oxime Ligation and Cleavage Workflow

Ligation_Cleavage_Workflow Start_Resin Aminooxy-Functionalized Peptide-Resin Ligation Oxime Ligation (Aldehyde, Buffer, Aniline) Start_Resin->Ligation Wash1 Wash (Buffer, H2O, DMF) Ligation->Wash1 Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Wash1->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Purified Peptide Conjugate Purification->Final_Product

Caption: Post-synthesis workflow for on-resin oxime ligation and final peptide conjugate processing.

Mechanism of Oxime Ligation

Oxime_Ligation_Mechanism Reactants Peptide-PEG-ONH2 + R-CHO (Aminooxy Peptide + Aldehyde) Intermediate Hemioxyaminal Intermediate Reactants->Intermediate Nucleophilic attack Product Peptide-PEG-O-N=CH-R (Stable Oxime Conjugate) Reactants->Product Overall Reaction Intermediate->Product Dehydration Catalyst Aniline Catalyst (optional) Catalyst->Reactants Accelerates reaction

Caption: Simplified mechanism of aniline-catalyzed oxime ligation.

References

Application Notes and Protocols for Controlled Bioconjugation using t-Boc-Aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of t-Boc-Aminooxy-PEG4-acid, a heterobifunctional linker, for the controlled and site-specific conjugation of biomolecules. This linker is particularly valuable in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics where precise control over conjugation chemistry and stoichiometry is crucial.

Introduction

t-Boc-Aminooxy-PEG4-acid is a versatile crosslinking reagent that features a carboxylic acid and a t-Boc (tert-butyloxycarbonyl) protected aminooxy group, separated by a hydrophilic polyethylene glycol (PEG) spacer. This unique structure enables a two-step, orthogonal conjugation strategy. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on an antibody), while the protected aminooxy group remains inert. Following the initial conjugation, the t-Boc protecting group can be removed under mild acidic conditions to reveal the aminooxy functionality. This newly exposed group can then specifically react with an aldehyde or ketone to form a stable oxime bond.[1][2][3] This sequential approach allows for the precise placement of the linker and subsequent payload, leading to more homogeneous and well-defined bioconjugates.[4][]

The PEG4 spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate. The stability of the oxime bond formed during the second conjugation step is a significant advantage, offering greater hydrolytic stability compared to other linkages like hydrazones, especially at physiological pH.

Key Features and Applications

  • Controlled and Site-Specific Conjugation: The orthogonal reactivity of the carboxylic acid and the protected aminooxy group allows for a stepwise conjugation process, offering greater control over the final bioconjugate structure.

  • Enhanced Homogeneity: This controlled approach leads to a more uniform drug-to-antibody ratio (DAR) in the context of ADC development, which is a critical quality attribute affecting both efficacy and safety.

  • Stable Linkage: The formation of a stable oxime bond ensures the integrity of the bioconjugate under physiological conditions.

  • Improved Pharmacokinetics: The hydrophilic PEG4 spacer can improve the solubility and pharmacokinetic profile of the resulting bioconjugate.

  • Versatile Applications: This linker is suitable for a wide range of applications, including:

    • Development of antibody-drug conjugates (ADCs).

    • Preparation of targeted imaging agents.

    • Surface modification of nanoparticles.

    • Creation of complex biomolecular architectures.

Physicochemical Properties

PropertyValueSource
Chemical Formula C16H31NO9
Molecular Weight 381.4 g/mol
Purity >95%
Solubility Soluble in water, DMSO, DMF, and DCM
Storage -20°C

Experimental Workflow

The overall workflow for using t-Boc-Aminooxy-PEG4-acid in a typical bioconjugation, such as the creation of an antibody-drug conjugate, is depicted below.

G cluster_0 Step 1: Linker Activation & Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Payload Conjugation A t-Boc-Aminooxy-PEG4-acid B EDC/NHS Activation A->B Activate -COOH D Amine-reactive Linker B->D Forms NHS ester C Antibody (or other biomolecule) E Conjugation (Amide Bond Formation) C->E D->E F Purification of Antibody-Linker Conjugate E->F G Antibody-Linker Conjugate I Boc Deprotection G->I H Mild Acidic Conditions (e.g., TFA) H->I J Purification of Aminooxy-functionalized Antibody I->J K Aminooxy-functionalized Antibody M Oxime Ligation K->M L Aldehyde/Ketone-containing Payload L->M N Final Bioconjugate (e.g., ADC) M->N O Purification & Characterization N->O G start Start: Design Conjugation Strategy linker_prep Prepare t-Boc-Aminooxy-PEG4-acid start->linker_prep biomolecule_prep Prepare Biomolecule (e.g., Antibody) start->biomolecule_prep activation Activate Linker (-COOH) with EDC/NHS linker_prep->activation conjugation1 Conjugate Activated Linker to Biomolecule biomolecule_prep->conjugation1 activation->conjugation1 purification1 Purify Biomolecule-Linker Conjugate conjugation1->purification1 deprotection Boc Deprotection (Mild Acid) purification1->deprotection purification2 Purify Aminooxy-functionalized Biomolecule deprotection->purification2 conjugation2 Oxime Ligation purification2->conjugation2 payload_prep Prepare Aldehyde/Ketone Payload payload_prep->conjugation2 purification3 Purify Final Bioconjugate conjugation2->purification3 characterization Characterize Final Product (DAR, Purity) purification3->characterization end End: Stable Bioconjugate characterization->end

References

Orthogonal Conjugation Strategies with Protected Aminooxy-PEG4-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Boc-protected Aminooxy-PEG4-acid, a versatile heterobifunctional linker, in orthogonal bioconjugation strategies. These methods are essential for the site-specific modification of proteins, peptides, and other biomolecules, enabling the development of advanced therapeutics, diagnostics, and research tools.

Introduction to Orthogonal Conjugation and this compound

Orthogonal conjugation refers to the ability to perform sequential, chemoselective reactions on a molecule without interference from other reactive groups. This is achieved by using protecting groups that can be selectively removed under specific conditions to reveal a reactive moiety for the next conjugation step.

Boc-protected this compound is a key reagent in this field. It features:

  • A tert-butyloxycarbonyl (Boc)-protected aminooxy group : This group remains inert during the initial conjugation steps. The Boc group can be efficiently removed under acidic conditions to reveal the highly reactive aminooxy group.[1][2]

  • A terminal carboxylic acid : This functional group can be readily activated to form stable amide bonds with primary amines, such as those on the side chains of lysine residues in proteins.

  • A hydrophilic polyethylene glycol (PEG4) spacer : This spacer enhances the solubility of the conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[2]

The orthogonal nature of this linker allows for a two-step conjugation strategy. First, the carboxylic acid is used to attach the linker to a biomolecule. Subsequently, the Boc group is removed, and the exposed aminooxy group can be selectively ligated to a molecule containing an aldehyde or ketone, forming a stable oxime bond.[2][3] This oxime ligation is highly chemoselective and proceeds efficiently under mild, physiological conditions, often accelerated by catalysts such as aniline.

Key Applications

The unique properties of Boc-protected this compound make it suitable for a wide range of applications in bioconjugation, including:

  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to antibodies.

  • PEGylation of Proteins and Peptides: Improving the pharmacokinetic profile and stability of therapeutic proteins.

  • Development of Biosensors and Imaging Probes: Linking reporter molecules to targeting ligands.

  • Surface Modification of Nanoparticles: Functionalizing nanoparticles for targeted drug delivery.

  • Assembly of Complex Biomolecular Architectures: Building multi-component systems for various research purposes.

Experimental Protocols

Protocol 1: Amide Coupling of Boc-Aminooxy-PEG4-acid to a Protein

This protocol describes the conjugation of the carboxylic acid moiety of Boc-Aminooxy-PEG4-acid to the primary amines (e.g., lysine residues) of a target protein using carbodiimide chemistry.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Boc-Aminooxy-PEG4-acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 100 mM stock solution of Boc-Aminooxy-PEG4-acid in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • In a separate microcentrifuge tube, mix a 10-50 fold molar excess of Boc-Aminooxy-PEG4-acid with an equimolar amount of EDC and NHS from the stock solutions.

    • Incubate the activation mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated Boc-Aminooxy-PEG4-NHS ester solution to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • Add the quenching solution to a final concentration of 10-50 mM to consume any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove the excess reagents and byproducts by SEC or dialysis against a suitable buffer.

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Protocol 2: Boc Deprotection of the Aminooxy Group

This protocol details the removal of the Boc protecting group from the PEGylated protein to expose the reactive aminooxy functionality.

Materials:

  • Boc-protected protein conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Reaction Setup:

    • Lyophilize the Boc-protected protein conjugate to remove water.

    • Dissolve the dried conjugate in a minimal amount of anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

  • Deprotection:

    • Slowly add a solution of 25-50% TFA in DCM to the stirred protein solution.

    • Remove the ice bath and allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS if possible.

  • Product Precipitation and Purification:

    • Concentrate the reaction mixture under a stream of nitrogen.

    • Add cold diethyl ether to precipitate the deprotected protein.

    • Centrifuge to pellet the protein, wash with cold diethyl ether, and dry under vacuum.

    • For biological applications, redissolve the protein in a suitable buffer and purify immediately by SEC or dialysis to remove residual TFA and salts.

Protocol 3: Oxime Ligation to an Aldehyde-Containing Molecule

This protocol describes the final conjugation step where the deprotected aminooxy-functionalized protein is reacted with a molecule containing an aldehyde group.

Materials:

  • Deprotected aminooxy-protein from Protocol 2

  • Aldehyde-containing molecule (e.g., a drug, fluorophore, or another biomolecule)

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5, or PBS, pH 6.5-7.5)

  • Aniline (optional, as a catalyst)

  • Purification system (e.g., SEC or HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the deprotected aminooxy-protein in the chosen reaction buffer.

    • Dissolve the aldehyde-containing molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

  • Conjugation Reaction:

    • Add a 10-50 fold molar excess of the aldehyde-containing molecule to the protein solution.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction for 2-12 hours at room temperature. The optimal reaction time should be determined empirically.

  • Purification:

    • Purify the final conjugate using SEC or HPLC to remove unreacted molecules and catalyst.

    • Characterize the final product by SDS-PAGE, mass spectrometry, and functional assays as required.

Data Presentation

The following tables provide representative quantitative data for the described protocols. The exact values may vary depending on the specific biomolecules and reaction conditions used.

Table 1: Amide Coupling of Boc-Aminooxy-PEG4-acid to a Model Protein (e.g., IgG)

ParameterConditionResultAnalytical Method
Molar Ratio (Linker:Protein)20:1~3-4 linkers/proteinMass Spectrometry
Reaction Time4 hours> 80% conjugationSDS-PAGE, LC-MS
TemperatureRoom Temperature--
Yield (after purification)-> 70%Protein Assay
Purity> 95%SEC-HPLC

Table 2: Oxime Ligation of Aminooxy-Protein with an Aldehyde-Functionalized Fluorophore

ParameterConditionResultAnalytical Method
Molar Ratio (Fluorophore:Protein)10:1> 90% ligation efficiencyUV-Vis Spectroscopy, Mass Spectrometry
Reaction Time6 hours--
pH6.5 (with 50 mM Aniline)--
Yield (after purification)-> 85%Protein Assay
Purity> 98%RP-HPLC, SDS-PAGE

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation Protein Target Protein (with Lysines) Conjugate1 Boc-Protected Protein Conjugate Protein->Conjugate1 Conjugation Linker Boc-Aminooxy-PEG4-acid Activated_Linker Activated NHS Ester Linker->Activated_Linker Activation EDC_NHS EDC/NHS EDC_NHS->Activated_Linker Activated_Linker->Conjugate1 Conjugate1_cont Boc-Protected Protein Conjugate TFA TFA/DCM Deprotected_Conjugate Aminooxy-Functionalized Protein TFA->Deprotected_Conjugate Deprotected_Conjugate_cont Aminooxy-Functionalized Protein Conjugate1_cont->Deprotected_Conjugate Deprotection Aldehyde Aldehyde-Molecule (e.g., Drug) Final_Conjugate Final Bioconjugate Aldehyde->Final_Conjugate Aniline Aniline (catalyst) Aniline->Final_Conjugate Deprotected_Conjugate_cont->Final_Conjugate Ligation

Caption: Orthogonal conjugation workflow using Boc-Aminooxy-PEG4-acid.

Impact of PEGylation on Therapeutic Protein Action

pegylation_impact cluster_unmodified Unmodified Therapeutic Protein cluster_pegylated PEGylated Therapeutic Protein Unmodified_Protein Therapeutic Protein Degradation Proteolytic Degradation Unmodified_Protein->Degradation Clearance Renal Clearance Unmodified_Protein->Clearance Target_Cell_U Target Cell Receptor Unmodified_Protein->Target_Cell_U Binding & Signaling PEG_Protein PEGylated Protein Reduced_Degradation Reduced Degradation PEG_Protein->Reduced_Degradation Reduced_Clearance Reduced Clearance PEG_Protein->Reduced_Clearance Prolonged_Circulation Prolonged Circulation PEG_Protein->Prolonged_Circulation Target_Cell_P Target Cell Receptor Prolonged_Circulation->Target_Cell_P Sustained Binding & Signaling

Caption: PEGylation enhances therapeutic protein efficacy.

References

Application Notes and Protocols for Aminooxy-PEG4-acid Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Aminooxy-PEG4-acid Reaction with Aldehydes and Ketones

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond is a cornerstone of bioconjugation and chemical biology.[1][2][3] This chemoselective ligation, often termed "oxime ligation," is highly efficient and proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules like proteins, peptides, and nucleic acids.[1][4] this compound is a heterobifunctional linker that leverages this chemistry. It features a reactive aminooxy group for conjugation to aldehydes or ketones and a terminal carboxylic acid for subsequent coupling to other molecules. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. These characteristics make this compound a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Reaction Mechanism and Kinetics

The formation of an oxime bond is a two-step process involving the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate to form the stable C=N-O linkage. The reaction is acid-catalyzed, with an optimal pH range typically between 4 and 5, which facilitates the dehydration step without protonating the nucleophilic aminooxy group.

The reaction rate can be significantly enhanced by nucleophilic catalysts, such as aniline and its derivatives. More efficient catalysts like m-phenylenediamine (mPDA) and p-phenylenediamine have been developed, offering substantial rate accelerations, particularly at neutral pH. The choice of catalyst and reaction conditions can be optimized to achieve rapid and high-yield conjugation, even with less reactive ketone substrates.

The resulting oxime bond is significantly more stable to hydrolysis than corresponding imine or hydrazone bonds, a critical feature for in vivo applications where long-term stability is required.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the oxime ligation reaction. Data is compiled from various studies and represents typical ranges and values.

ParameterValueNotes
Optimal pH Range 4.0 - 5.5Balances the need for acid catalysis for the dehydration step with maintaining the nucleophilicity of the aminooxy group.
Reaction at Neutral pH Slower, but can be significantly accelerated with catalysts.Important for biomolecules that are not stable under acidic conditions.
Catalysts Aniline, m-phenylenediamine (mPDA), p-phenylenediamineCatalysts can increase the reaction rate by orders of magnitude.
Catalyst Concentration 10 - 100 mM (Aniline); up to 750 mM (mPDA)The higher aqueous solubility of mPDA allows for its use at greater concentrations, leading to more significant catalytic effects.
Rate Enhancement Aniline: Up to 40-fold at neutral pH. p-Phenylenediamine: Up to 120-fold faster than uncatalyzed reaction at pH 7.Rate enhancement is dependent on pH, catalyst concentration, and the specific carbonyl substrate.
Reaction Time Minutes to several hoursHighly dependent on reactant concentrations, temperature, pH, and the presence of a catalyst. Complete ligation for radiolabeling applications has been achieved within 5 minutes under optimized conditions.
Typical Yields >60% to quantitativeHigh yields are achievable under optimized conditions.
Bond Stability High hydrolytic stabilityOxime bonds are approximately 1000-fold more stable to hydrolysis than corresponding hydrazone bonds. They are stable under physiological conditions (pH 7.4).

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation via Oxime Ligation

This protocol describes a general method for conjugating this compound to a protein containing an aldehyde or ketone group. Such carbonyl groups can be introduced site-specifically, for instance, by oxidizing a genetically encoded formylglycine residue.

Materials:

  • Aldehyde- or ketone-modified protein

  • This compound

  • Conjugation Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 4.5

  • Catalyst Stock Solution: 1 M aniline or p-phenylenediamine in DMSO or an appropriate aqueous buffer

  • Quenching Solution (optional): 1 M aminooxy-containing small molecule (e.g., hydroxylamine)

  • Purification/Desalting columns (e.g., PD-10)

  • Analytical instruments: SDS-PAGE, Mass Spectrometry (LC-MS)

Procedure:

  • Protein Preparation: Prepare the aldehyde- or ketone-modified protein in the Conjugation Buffer at a concentration of 1-10 mg/mL (typically 10-50 µM).

  • Reagent Preparation: Dissolve this compound in the Conjugation Buffer to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: a. To the protein solution, add the this compound stock solution to achieve a final molar excess of 10-50 fold over the protein. b. Add the catalyst stock solution to a final concentration of 10-100 mM. c. Gently mix the reaction and incubate at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by LC-MS.

  • Quenching (Optional): To consume any unreacted aldehyde/ketone groups on the protein, a quenching solution can be added in large molar excess and incubated for an additional 30-60 minutes.

  • Purification: Remove excess reagents and catalyst by buffer exchange using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Analysis: a. SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will show a shift in the molecular weight of the protein band. b. Mass Spectrometry: Confirm the identity and purity of the conjugate and determine the conjugation efficiency by LC-MS analysis.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using this compound

This protocol outlines the site-specific conjugation of a cytotoxic drug to an antibody. It assumes the antibody has been engineered to contain aldehyde groups, for example, through mild oxidation of its glycan moieties.

Materials:

  • Aldehyde-modified monoclonal antibody (mAb)

  • This compound-Drug conjugate

  • ADC Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.0

  • Catalyst: p-phenylenediamine stock solution (1 M in DMSO)

  • Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation: Exchange the buffer of the aldehyde-modified mAb into the ADC Conjugation Buffer. Adjust the final concentration to 5-10 mg/mL.

  • Drug-Linker Preparation: Dissolve the this compound-Drug conjugate in a co-solvent like DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: a. Add the drug-linker solution to the antibody solution to achieve a 5-10 fold molar excess. The final concentration of the organic co-solvent should typically be kept below 10% (v/v) to maintain antibody stability. b. Add the catalyst stock solution to a final concentration of 10-20 mM. c. Incubate the reaction at room temperature for 4-16 hours with gentle agitation.

  • Purification: a. Purify the resulting ADC from unconjugated drug-linker, catalyst, and solvent using Size Exclusion Chromatography (SEC) equilibrated with the final storage buffer. b. Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to separate different drug-to-antibody ratio (DAR) species.

  • Characterization: a. UV-Vis Spectroscopy: Determine the protein concentration and the average DAR. b. HIC-HPLC: Analyze the distribution of DAR species to assess the homogeneity of the ADC product. c. LC-MS: Confirm the molecular weight of the light and heavy chains (after reduction) and the intact ADC to verify conjugation. d. Functional Assays: Perform in vitro cell-based assays to confirm the potency and specificity of the final ADC.

Visualizations

Reaction_Mechanism R1 R-C(=O)-R' (Aldehyde/Ketone) Intermediate R-C(OH)(NH-O-PEG4-COOH)-R' (Carbinolamine Intermediate) R1->Intermediate + H⁺ (pH 4-5) PEG_linker H₂N-O-PEG4-COOH (this compound) PEG_linker->Intermediate + H⁺ (pH 4-5) Product R-C(=N-O-PEG4-COOH)-R' (Stable Oxime Conjugate) Intermediate->Product - H₂O Water H₂O

Caption: Mechanism of oxime ligation between this compound and a carbonyl.

Experimental_Workflow prep Step 1: Preparation Prepare aldehyde/ketone-modified protein Dissolve this compound linker react Step 2: Conjugation Reaction Combine protein and linker Add catalyst (e.g., aniline) Incubate at RT or 37°C prep->react pH 4.5 Buffer purify Step 3: Purification Remove excess reagents via Size Exclusion or Desalting Column react->purify Reaction complete analyze Step 4: Analysis & Characterization SDS-PAGE for MW shift LC-MS for identity and purity HIC for DAR distribution (ADCs) purify->analyze final_product Purified Conjugate analyze->final_product

Caption: General workflow for protein conjugation using this compound.

References

Application Note: Purification and Quality Control of Aminooxy-PEG4-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG4-acid is a heterobifunctional linker widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure incorporates a reactive aminooxy group for covalent attachment to aldehyde or ketone moieties on a target molecule, a hydrophilic tetraethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for subsequent conjugation to another molecule. Ensuring the high purity of this compound conjugates is paramount for the synthesis of well-defined, safe, and efficacious biotherapeutics. This application note provides detailed protocols for the purification and analytical characterization of these important linkers.

Predicted Synthesis and Potential Impurities

A common synthetic route for this compound involves the oxidation of a protected precursor, such as t-Boc-Aminooxy-PEG4-alcohol, followed by deprotection of the aminooxy group. This process can introduce several impurities that need to be removed.

  • Starting Materials: Unreacted t-Boc-Aminooxy-PEG4-alcohol.

  • Intermediates: Incompletely oxidized aldehyde intermediate.

  • By-products of Oxidation: Over-oxidized products or by-products from side reactions of the oxidizing agent (e.g., chromium salts if using Jones oxidation).[1][2][3][4]

  • By-products of Deprotection: Impurities arising from the acid-catalyzed removal of the Boc group, such as t-butyl adducts.[]

A clear understanding of these potential impurities is crucial for developing an effective purification strategy.

Purification Methodologies

The purification of this compound conjugates often involves a combination of chromatographic and non-chromatographic techniques to remove both polar and non-polar impurities.

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Preparative RP-HPLC is a powerful technique for purifying polar compounds like this compound. By optimizing the mobile phase and stationary phase, it is possible to achieve high-resolution separation of the target compound from its impurities.

Experimental Protocol: Preparative RP-HPLC

  • Column: C18 preparative column (e.g., 19 x 100 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 10 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the crude product in a minimal amount of Mobile Phase A.

  • Procedure:

    • Equilibrate the column with 5% Mobile Phase B for at least 3 column volumes.

    • Inject the dissolved sample onto the column.

    • Run the gradient and collect fractions corresponding to the main product peak.

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions and remove the solvent by lyophilization.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a useful technique for sample clean-up, particularly for removing non-polar impurities from a polar analyte. A reversed-phase sorbent can be employed to retain the less polar impurities while allowing the more polar this compound to pass through in the initial fractions.

Experimental Protocol: Solid-Phase Extraction

  • Cartridge: C18 SPE cartridge.

  • Conditioning:

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of water.

  • Sample Loading: Dissolve the crude product in a minimal volume of water and load it onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to elute highly polar impurities.

  • Elution: Elute the target compound with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%).

  • Analysis: Analyze the eluted fractions by analytical HPLC to identify the fractions containing the pure product.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to confirm the purity, identity, and stability of the purified this compound conjugate.

Analytical High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to determine the purity of the final product and to monitor the progress of the purification.

Experimental Protocol: Analytical HPLC

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified product in water.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the purified conjugate and for identifying any co-eluting impurities.

Experimental Protocol: LC-MS Analysis

  • LC System: Utilize the same conditions as the analytical HPLC method.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Data Analysis: Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (C11H23NO7, MW: 281.3 g/mol ). Analyze for the presence of ions corresponding to potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the purified this compound and to ensure the absence of structural isomers or other impurities.

Experimental Protocol: NMR Analysis

  • Solvent: Deuterated water (D₂O) or Deuterated chloroform (CDCl₃).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Analysis: The spectra should be consistent with the expected chemical shifts and coupling constants for the this compound structure.

Data Presentation

The quantitative data from the purification and analysis should be summarized in clear and concise tables for easy comparison.

Table 1: Summary of Purification Results

Purification StepStarting Purity (by HPLC)Final Purity (by HPLC)Recovery Yield (%)
Crude Product75%--
Preparative RP-HPLC75%>98%65%
Solid-Phase Extraction75%~90%80%

Table 2: Analytical Characterization of Purified this compound

Analytical MethodResultSpecification
AppearanceWhite to off-white solidWhite to off-white solid
Purity (HPLC)>98%≥95%
Molecular Weight (LC-MS)282.15 [M+H]⁺282.15 ± 0.1
¹H NMRConforms to structureConforms to structure

Visualizations

Purification_Workflow Crude Crude Product (this compound + Impurities) Prep_HPLC Preparative RP-HPLC Crude->Prep_HPLC SPE Solid-Phase Extraction Crude->SPE Analysis1 Purity Analysis (Analytical HPLC) Prep_HPLC->Analysis1 SPE->Analysis1 Pooling Pooling of Pure Fractions Analysis1->Pooling If purity >98% Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final Quality Control (HPLC, LC-MS, NMR) Lyophilization->Final_QC Pure_Product Purified This compound (>98% Purity) Final_QC->Pure_Product Analytical_Workflow cluster_Purification Purification cluster_QC Quality Control Crude_Product Crude Conjugate Purification_Step Purification (e.g., RP-HPLC) Crude_Product->Purification_Step Purified_Product Purified Conjugate Purification_Step->Purified_Product Purity Purity Assessment (Analytical HPLC) Final_Report Certificate of Analysis Purity->Final_Report Identity Identity Confirmation (LC-MS) Identity->Final_Report Structure Structural Verification (NMR) Structure->Final_Report Purified_Product->Purity Purified_Product->Identity Purified_Product->Structure

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Oxime Ligation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in oxime ligation experiments.

Frequently Asked Questions (FAQs)

Q1: My oxime ligation reaction shows low or no product formation. Where should I start troubleshooting?

A1: Low yield in oxime ligation can stem from several factors. A systematic approach to troubleshooting is recommended. Begin by evaluating your reaction parameters, starting with the most common culprits: pH, catalyst, and reactant integrity.

Q2: What is the optimal pH for oxime ligation, and how critical is it?

A2: The optimal pH for oxime ligation is typically between 4 and 5.[1] At this acidic pH, the rate of condensation of the aminooxy group with the carbonyl compound is maximal. While the reaction can proceed at neutral pH, the rate is often significantly slower.[1][2] For biomolecules that are sensitive to acidic conditions, catalysis is crucial to achieve reasonable reaction rates at or near neutral pH.

Q3: My reaction is slow at neutral pH. Should I use a catalyst? If so, which one?

A3: Yes, using a nucleophilic catalyst is highly recommended for oxime ligations at neutral pH. Aniline is a commonly used catalyst that can significantly accelerate the reaction rate.[1][2] However, more efficient catalysts have been developed. Substituted anilines, such as p-phenylenediamine and m-phenylenediamine (mPDA), have shown superior catalytic activity compared to aniline, especially at neutral pH. mPDA is particularly effective due to its high aqueous solubility, allowing for its use at higher concentrations, which can lead to a significant rate enhancement.

Q4: I'm using a catalyst, but my reaction is still sluggish. What else can I do to improve the yield and reaction rate?

A4: If your catalyzed reaction is still not proceeding as expected, consider the following strategies:

  • Increase Reactant and Catalyst Concentration: Oxime ligation is a bimolecular reaction, so increasing the concentration of both the carbonyl compound, the aminooxy-functionalized molecule, and the catalyst will increase the reaction rate.

  • Elevate the Temperature: For time-sensitive applications, increasing the reaction temperature can dramatically accelerate the ligation. Reactions have been reported to reach completion in as little as 5 minutes at 75°C.

  • Optimize the Solvent: While aqueous buffers are common, using organic co-solvents or even neat acetic acid can significantly enhance the reaction rate, particularly for less reactive ketones.

  • Consider Freezing: Counterintuitively, freezing the reaction mixture at -20°C has been shown to accelerate the reaction rate at neutral pH. This is thought to be due to a concentrating effect of the reactants in the frozen state.

Q5: I am working with a ketone instead of an aldehyde. Why is my yield lower, and how can I improve it?

A5: Ketones are generally less electrophilic and more sterically hindered than aldehydes, making them inherently less reactive in oxime ligation. This often results in significantly longer reaction times and lower yields. To address this:

  • Use a More Potent Catalyst: A highly efficient catalyst like m-phenylenediamine (mPDA) is particularly beneficial for ligations involving ketones.

  • Aggressively Optimize Reaction Conditions: You may need to employ higher concentrations of reactants and catalyst, a higher reaction temperature, or consider a solvent like acetic acid to drive the reaction to completion.

Q6: How can I monitor the progress of my oxime ligation reaction?

A6: The progress of the reaction can be monitored by various analytical techniques, including:

  • Thin-Layer Chromatography (TLC): A simple and quick method to visualize the consumption of the starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of reactants to products.

  • Mass Spectrometry (MS): Confirms the identity of the desired product by its mass.

Q7: What are some common side reactions in oxime ligation, and how can I avoid them?

A7: While oxime ligation is a highly chemoselective reaction, side reactions can occur, particularly with sensitive substrates or under non-optimal conditions. For instance, the use of levulinic acid as a ketone source can sometimes lead to the formation of a cyclized side-product, which competes with the desired oxime formation, especially at low reactant concentrations. Using alternative ketone moieties can circumvent this issue.

Quantitative Data on Reaction Parameters

The following tables summarize key quantitative data to aid in the optimization of your oxime ligation experiments.

Table 1: Comparison of Common Catalysts for Oxime Ligation

CatalystTypical ConcentrationpH RangeRelative Rate Enhancement (compared to uncatalyzed)Reference
Uncatalyzed-4-71x
Aniline10-100 mM4.5 - 7.0Up to 40x at neutral pH
p-Phenylenediamine2-10 mM4-7Up to 120x at neutral pH
m-Phenylenediamine (mPDA)50-750 mM~7.0Up to 15x more efficient than aniline

Table 2: Influence of pH on Aniline-Catalyzed Oxime Ligation

pHRelative Reaction RateNotesReference
4.5HighOptimal for many oxime ligations, but may not be suitable for acid-sensitive biomolecules.
7.0ModerateSlower than at acidic pH, but catalysis significantly improves the rate.

Experimental Protocols

Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation

This protocol provides a general guideline for performing an aniline-catalyzed oxime ligation. Optimal conditions may vary depending on the specific substrates.

Materials:

  • Carbonyl-containing molecule (aldehyde or ketone)

  • Aminooxy-functionalized molecule

  • Aniline (stock solution in reaction buffer)

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0 or 0.1 M Acetate Buffer, pH 4.5)

  • Analytical tools for monitoring the reaction (TLC, HPLC, or MS)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the carbonyl-containing molecule and the aminooxy-functionalized molecule in the chosen reaction buffer to create stock solutions of known concentrations.

    • Prepare a stock solution of aniline in the same reaction buffer.

  • Set up the Reaction:

    • In a reaction vessel, combine the stock solutions of the carbonyl and aminooxy compounds to the desired final concentrations (e.g., 100 µM each).

    • Add the aniline stock solution to the reaction mixture to the desired final concentration (e.g., 100 mM).

  • Incubate the Reaction:

    • Allow the reaction to proceed at room temperature.

    • For slower reactions, incubation can be performed at 37°C or higher to increase the rate.

  • Monitor the Reaction:

    • At regular intervals, take aliquots of the reaction mixture and analyze them by TLC, HPLC, or MS to monitor the formation of the oxime product and the consumption of the starting materials.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified from the reaction mixture. Common purification techniques include:

      • High-Performance Liquid Chromatography (HPLC): A highly effective method for purifying peptide and protein conjugates.

      • Size-Exclusion Chromatography: Useful for separating larger bioconjugates from smaller molecules like excess catalyst and reactants.

      • Solid-Phase Extraction (SPE): Can be used for cleanup and purification of small molecule oximes.

Protocol 2: Rapid One-Pot Oxime Ligation for Time-Sensitive Applications

This protocol is adapted for applications requiring rapid conjugation, such as radiolabeling.

Materials:

  • Fmoc-protected aminooxy-containing peptide

  • Aldehyde or ketone substrate

  • Aniline

  • 30% Piperidine in anhydrous DMF

  • Anhydrous DMF

  • Trifluoroacetic acid (TFA)

  • Acetone

Procedure:

  • Fmoc-Deprotection:

    • Dissolve the Fmoc-protected aminooxy-peptide in pre-heated (75°C) 30% piperidine in anhydrous DMF.

    • Incubate for 1 minute at 75°C.

    • Quench the reaction with neat TFA (~30% v/v).

  • Oxime Ligation:

    • To the quenched deprotection mixture, add pre-heated aniline (2 equivalents) and the aldehyde or ketone substrate (100 equivalents) in anhydrous DMF.

    • Incubate the reaction mixture for 5 minutes at 75°C.

  • Quenching and Purification:

    • Quench the ligation reaction with acetone.

    • The crude product can then be purified by rapid HPLC.

Visualizations

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde Aldehyde/Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R''-O-NH2 Aminooxy Aminooxy (R''-O-NH2) Aminooxy->Hemiaminal Dehydration Dehydration (-H2O) Hemiaminal->Dehydration Oxime Oxime (R-C(=N-O-R'')-R') Dehydration->Oxime

Caption: The reaction mechanism of oxime ligation.

Troubleshooting_Workflow Start Low Oxime Ligation Yield Check_pH Is the pH optimal (typically 4-5)? Start->Check_pH Adjust_pH Adjust pH to 4-5 or add a catalyst for neutral pH Check_pH->Adjust_pH No Check_Catalyst Is a catalyst being used (especially at neutral pH)? Check_pH->Check_Catalyst Yes Adjust_pH->Check_Catalyst Add_Catalyst Add an effective catalyst (e.g., aniline, mPDA) Check_Catalyst->Add_Catalyst No Check_Concentration Are reactant/catalyst concentrations adequate? Check_Catalyst->Check_Concentration Yes Add_Catalyst->Check_Concentration Increase_Concentration Increase reactant and/or catalyst concentration Check_Concentration->Increase_Concentration No Check_Ketone Is the carbonyl a ketone? Check_Concentration->Check_Ketone Yes Increase_Concentration->Check_Ketone Optimize_Ketone Use a more potent catalyst and more forcing conditions (higher temp/conc.) Check_Ketone->Optimize_Ketone Yes Further_Optimization Consider increasing temperature or changing solvent Check_Ketone->Further_Optimization No (Aldehyde) Success Improved Yield Optimize_Ketone->Success Further_Optimization->Success

Caption: A troubleshooting workflow for low yield in oxime ligation.

Aniline_Catalysis_Pathway cluster_reactants Reactants cluster_intermediates Catalytic Cycle cluster_product Product Aldehyde Aldehyde/Ketone Schiff_Base Schiff Base Intermediate (more reactive) Aldehyde->Schiff_Base + Aniline Aniline Aniline Catalyst Aniline->Schiff_Base Aminooxy Aminooxy Compound Displacement Nucleophilic Displacement Aminooxy->Displacement Schiff_Base->Displacement + Aminooxy Displacement->Aniline Regenerated Catalyst Oxime Oxime Product Displacement->Oxime

Caption: The signaling pathway of aniline catalysis in oxime ligation.

References

Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing aniline as a catalyst for oxime bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of aniline in oxime bond formation?

Aniline acts as a nucleophilic catalyst in oxime bond formation.[1][2][3][4][5] The reaction between an aldehyde or ketone and a hydroxylamine to form an oxime can be slow, especially at neutral pH. Aniline accelerates this reaction by first reacting with the carbonyl compound to form a more reactive protonated Schiff base intermediate. This intermediate is more susceptible to attack by the hydroxylamine, leading to the formation of the oxime and regeneration of the aniline catalyst.

Q2: What is the optimal pH for aniline-catalyzed oxime ligation?

While oxime formation is generally faster at acidic pH (around 4-5), many biomolecules are not stable under these conditions. Aniline and its derivatives are effective catalysts at neutral pH (around 7), making this reaction suitable for bioconjugation applications under physiological conditions. However, the catalytic efficiency of aniline can be pH-dependent. For instance, p-phenylenediamine, a more efficient catalyst than aniline, is effective throughout the pH range of 4-7.

Q3: Are there more effective catalysts than aniline?

Yes, several aniline derivatives have been identified as more potent catalysts for oxime ligation. Electron-donating substituents on the aniline ring can enhance catalytic activity. Notably, m-phenylenediamine (mPDA) and p-phenylenediamine (PPD) have shown significantly higher catalytic efficiency than aniline. The increased efficiency of these diamine derivatives is also attributed to their greater aqueous solubility, allowing for higher catalyst concentrations.

Troubleshooting Guide

Issue 1: Slow or incomplete reaction.

  • Possible Cause 1: Low Catalyst Concentration.

    • Solution: Increase the concentration of the aniline catalyst. While aniline's solubility is limited to approximately 100 mM, more soluble and efficient catalysts like m-phenylenediamine can be used at higher concentrations (e.g., up to 900 mM) for a significant rate enhancement.

  • Possible Cause 2: Inefficient Catalyst.

    • Solution: Consider switching to a more potent catalyst. p-Phenylenediamine has been shown to be up to 19-fold faster than aniline at pH 7. m-Phenylenediamine is also reported to be a more efficient catalyst, especially at higher concentrations.

  • Possible Cause 3: Ketone Substrate.

    • Solution: Reactions with ketones are inherently slower than with aldehydes. Increasing the reaction time, temperature (if the stability of reactants allows), and using a more efficient catalyst like m-phenylenediamine are recommended. The combination of aniline and carboxylates has also been shown to have a synergistic effect, increasing the reaction rate with keto substrates.

  • Possible Cause 4: Low Reactant Concentration.

    • Solution: The rate of oxime ligation is dependent on the concentration of the reactants. If possible, increase the concentration of the aldehyde/ketone and the aminooxy-functionalized molecule.

Issue 2: Poor yield or formation of side products.

  • Possible Cause 1: Purity of Starting Materials.

    • Solution: Ensure the purity of the carbonyl compound and the hydroxylamine reagent. Impurities can lead to side reactions and inhibit the catalyst.

  • Possible Cause 2: Catalyst Instability or Side Reactions.

    • Solution: While effective, catalysts like p-phenylenediamine can be unstable and oxidize, leading to colored solutions. Using freshly prepared solutions and minimizing exposure to air can help. In some cases, the catalyst itself can form side products, such as N-arylglycosylamines when working with carbohydrates. If dimerization is observed, switching from a diamine catalyst (like pPDA) to a monoamine catalyst (like aniline) might resolve the issue.

  • Possible Cause 3: Intramolecular Cyclization of the Substrate.

    • Solution: Certain substrates, like those containing a levulinoyl group, can undergo intramolecular cyclization, which competes with oxime formation, especially at low reactant concentrations. Using an alternative ketone moiety for bioconjugation might be necessary.

Data Presentation

Table 1: Comparison of Catalysts for Oxime Ligation

CatalystRelative Rate Enhancement (vs. uncatalyzed)Relative Rate Enhancement (vs. aniline)Optimal pHNotes
AnilineUp to 40-fold at neutral pH1 (Reference)4-7Limited solubility (~100 mM)
p-Phenylenediamine (PPD)120-fold at pH 719 to 20-fold4-7Highly effective even at low concentrations (2 mM)
m-Phenylenediamine (mPDA)-~2.5-fold (at equal concentrations); Up to 15-fold (at higher concentrations)~7Greater aqueous solubility allows for higher concentrations and significant rate increase

Table 2: Observed Rate Constants (kobs) for Oxime Ligation with Different Catalysts

Aldehyde/KetoneAminooxy CompoundCatalyst (Concentration)pHSolventkobs (M⁻¹s⁻¹)
BenzaldehydeAminooxyacetyl-peptideAniline (100 mM)7.00.3 M Na Phosphate8.2
CitralAminooxy-dansylAniline (50 mM)7.3Phosphate Buffer10.3
CitralAminooxy-dansylm-Phenylenediamine (50 mM)7.3Phosphate Buffer27.0
2-PentanoneAminooxy-dansylAniline (100 mM)7.3Phosphate Buffer0.082

Experimental Protocols

Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation

  • Preparation of Solutions:

    • Prepare a stock solution of the aldehyde or ketone substrate in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

    • Prepare a stock solution of the aminooxy-functionalized compound in the same buffer.

    • Prepare a stock solution of the aniline catalyst (e.g., 1 M aniline in DMSO or a saturated aqueous solution).

  • Reaction Setup:

    • In a reaction vessel, combine the aldehyde/ketone solution and the aminooxy compound solution to the desired final concentrations (e.g., 10 µM and 50 µM, respectively).

    • Initiate the reaction by adding the aniline catalyst to the desired final concentration (e.g., 10-100 mM).

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical technique such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or fluorescence spectroscopy if one of the components is fluorescent.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using standard techniques like HPLC or size-exclusion chromatography to remove the catalyst and any unreacted starting materials.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

  • Prepare the TLC plate and chamber:

    • Choose an appropriate solvent system (eluent) that provides good separation between the starting materials and the product.

    • Add the eluent to a developing chamber and allow the atmosphere to saturate.

  • Spotting:

    • On a TLC plate, spot the starting carbonyl compound as a reference.

    • In a separate lane, spot the reaction mixture.

  • Development:

    • Place the TLC plate in the developing chamber and allow the eluent to ascend.

  • Visualization:

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp or by using an appropriate staining agent. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Visualizations

Aniline_Catalyzed_Oxime_Formation cluster_catalyst_cycle Reactants Aldehyde/Ketone + Hydroxylamine Schiff_Base Protonated Schiff Base Intermediate Reactants->Schiff_Base + Aniline Aniline Aniline (Catalyst) Schiff_Base->Reactants - Aniline Oxime_Product Oxime Product Schiff_Base->Oxime_Product + Hydroxylamine Regen_Aniline Regenerated Aniline Oxime_Product->Regen_Aniline - Product Regen_Aniline->Aniline Recycled

Caption: Aniline-catalyzed oxime formation mechanism.

Troubleshooting_Workflow Start Slow or Incomplete Oxime Formation Check_Catalyst Evaluate Catalyst Start->Check_Catalyst Check_Substrate Evaluate Substrate Start->Check_Substrate Check_Reactants Check Reactant Concentration Start->Check_Reactants Increase_Conc Increase Catalyst Concentration Check_Catalyst->Increase_Conc Change_Catalyst Switch to More Efficient Catalyst (e.g., pPDA, mPDA) Check_Catalyst->Change_Catalyst Success Reaction Optimized Increase_Conc->Success Change_Catalyst->Success Ketone Is it a Ketone? Check_Substrate->Ketone Increase_Time_Temp Increase Reaction Time/Temperature Ketone->Increase_Time_Temp Yes Ketone->Check_Reactants No Increase_Time_Temp->Success Increase_Reactant_Conc Increase Reactant Concentrations Check_Reactants->Increase_Reactant_Conc Increase_Reactant_Conc->Success

Caption: Troubleshooting workflow for slow oxime formation.

References

Technical Support Center: Efficient Amide Coupling with Aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aminooxy-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of amide coupling reactions involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker molecule. It features two key reactive groups:

  • A terminal carboxylic acid (-COOH) that reacts with primary amines to form a stable amide bond.[1] This reaction requires an activating agent.

  • An aminooxy (-ONH2) group, which can react with aldehydes or ketones to form an oxime bond.[2][3]

The polyethylene glycol (PEG) spacer enhances the molecule's solubility in aqueous media.[2]

Q2: What are the recommended coupling agents for forming an amide bond with the carboxylic acid group of this compound?

Standard peptide coupling reagents are effective. The most common and recommended combination is a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[2] Other phosphonium or aminium-based reagents like HATU or PyBOP can also be used, particularly for challenging couplings.

Q3: Why is an additive like HOBt recommended when using EDC?

HOBt is recommended for two main reasons:

  • It increases the efficiency of the coupling reaction.

  • It minimizes the risk of side reactions, most notably the racemization of chiral centers adjacent to the carboxylic acid. The reaction between the carboxylic acid and EDC forms a highly reactive O-acylisourea intermediate, which can be susceptible to side reactions. HOBt reacts with this intermediate to form an active ester that is more stable and reacts cleanly with the amine.

Q4: What are the optimal storage conditions for this compound?

Aminooxy compounds can be sensitive and are not intended for long-term storage. It is often supplied as a 1.0M aqueous solution and should be stored at -20°C. It is highly recommended to use the reagent shortly after receipt, ideally within one week, to ensure maximum reactivity. For the Fmoc-protected version, storage at -20°C in a sealed container protected from light and moisture is recommended.

Q5: I'm using this linker for PROTAC synthesis and observing low degradation efficiency. Could the linker be the issue?

Yes, the linker is a critical component in PROTAC design and can significantly impact its efficacy. Common linker-related issues include:

  • Incorrect Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive ternary complex formation.

  • Poor Physicochemical Properties: The linker contributes to the overall properties of the PROTAC. If it leads to poor cell permeability or low solubility, the PROTAC may not reach its intracellular target.

  • Unfavorable Ternary Complex Conformation: The linker dictates the orientation of the target protein and the E3 ligase. An improper orientation can prevent ubiquitination even if a ternary complex forms.

Troubleshooting Guide

This guide addresses common issues encountered during the amide coupling of this compound with a primary amine.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Reagents: this compound may have degraded due to improper storage. Coupling reagents (EDC, HOBt) can be sensitive to moisture.1. Use a fresh vial of this compound. Ensure that coupling reagents have been stored in a desiccator.
2. Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation.2. Use anhydrous solvents (e.g., DMF, DCM). Dry all glassware thoroughly before use.
3. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants and coupling agents can lead to incomplete conversion.3. Optimize the stoichiometry. A slight excess of the amine (1.1-1.2 eq) and coupling agents (1.2-1.5 eq) relative to the this compound is often beneficial.
4. Inadequate Reaction Time or Temperature: The reaction may be sluggish, especially with sterically hindered amines.4. Monitor the reaction by TLC or LC-MS. If the reaction has stalled, consider extending the reaction time (up to 24 hours) or gently increasing the temperature. Reactions are typically started at 0°C and allowed to warm to room temperature.
Messy Reaction Profile (Multiple Spots on TLC/LC-MS) 1. Side Reactions: The primary side product with EDC is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.1. Add HOBt to the reaction, as it helps to suppress N-acylurea formation. Activate the this compound with EDC/HOBt for a short period (15-30 min) before adding the amine.
2. Impure Starting Materials: Impurities in the amine or the linker can lead to multiple byproducts.2. Ensure the purity of your starting materials using techniques like NMR or LC-MS before starting the reaction.
3. Degradation of Product or Reagents: The product or starting materials may not be stable under the reaction conditions.3. If product degradation is suspected, try running the reaction at a lower temperature for a longer duration.
Difficulty in Product Purification 1. Removal of EDC Byproducts: The urea byproduct of EDC can sometimes be difficult to remove, especially if it is water-soluble.1. Perform an aqueous workup. The urea byproduct from EDC is water-soluble and can typically be removed by washing the organic layer with water or a mild acid (e.g., dilute HCl).
2. Removal of Excess Base: Tertiary amine bases like DIPEA or triethylamine can be challenging to remove completely.2. Wash the organic layer with a dilute acid solution (e.g., 5% HCl or saturated NH4Cl solution) to protonate and extract the amine base into the aqueous layer.
3. Removal of High-Boiling Solvents: Solvents like DMF can be difficult to remove under vacuum.3. If your product is stable, you can remove DMF at a higher temperature (e.g., 50-70°C) under high vacuum. Alternatively, perform multiple washes with 5% LiCl solution during the aqueous workup to help remove DMF.

Data Presentation: Recommended Reagent Stoichiometry

The following table provides a general guideline for the molar ratios of reagents for the amide coupling of this compound. Optimization may be required for specific substrates.

Reagent Molar Equivalents (relative to this compound) Purpose
This compound1.0Carboxylic acid source
Primary Amine1.0 - 1.2Nucleophile
EDC (or EDC·HCl)1.2 - 1.5Carbodiimide activating agent
HOBt1.2 - 1.5Additive to improve efficiency and reduce side reactions
Base (e.g., DIPEA, TEA)2.0 - 3.0Scavenges HCl produced (if using EDC·HCl) and maintains a basic pH

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes a standard method for coupling this compound with a primary amine.

Materials:

  • This compound (provided as a 1.0M aqueous solution)

  • Primary amine-containing substrate

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary amine substrate (1.0 eq) in anhydrous DMF.

  • Add the this compound solution (1.1 eq).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Visualizations

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Acid R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt Amide R-CO-NH-R' (Final Product) O_Acylisourea->Amide + Amine (Direct path, more side reactions) HOBt HOBt Active_Ester->Amide + Amine Amine R'-NH2 (Primary Amine)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental_Workflow start Start dissolve Dissolve Amine and This compound in Anhydrous DMF start->dissolve add_reagents Add HOBt and EDC·HCl dissolve->add_reagents cool Cool to 0°C add_reagents->cool add_base Add DIPEA cool->add_base react Stir at RT for 12-24h add_base->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (EtOAc, NaHCO3, Brine) monitor->workup Complete dry Dry and Concentrate workup->dry purify Purify by Chromatography dry->purify end End purify->end

Caption: Experimental workflow for amide coupling.

Troubleshooting_Tree start Low/No Yield? check_reagents Reagents Active? (Fresh Linker, Dry EDC) start->check_reagents Yes check_conditions Anhydrous Conditions? check_reagents->check_conditions Yes solution_reagents Use Fresh Reagents check_reagents->solution_reagents No check_stoichiometry Optimized Stoichiometry? check_conditions->check_stoichiometry Yes solution_conditions Use Anhydrous Solvents check_conditions->solution_conditions No check_time_temp Sufficient Time/Temp? check_stoichiometry->check_time_temp Yes solution_stoichiometry Adjust Molar Ratios check_stoichiometry->solution_stoichiometry No solution_time_temp Increase Time/Temp check_time_temp->solution_time_temp No

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Aminooxy-PEG4-Acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aminooxy-PEG4-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during bioconjugation experiments involving oxime ligation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional linker molecule. It contains an aminooxy group (-ONH2) at one end and a carboxylic acid (-COOH) at the other, connected by a 4-unit polyethylene glycol (PEG) spacer. The aminooxy group reacts with aldehydes or ketones on a target molecule (e.g., a protein, peptide, or other biomolecule) to form a stable oxime bond.[1][2] The carboxylic acid can be used for subsequent conjugation to another molecule containing a primary amine, typically through activation with reagents like EDC and NHS.[3][4] The PEG spacer enhances solubility and reduces steric hindrance.[5]

Q2: What are the optimal reaction conditions for oxime ligation with this compound?

The oxime ligation reaction is most efficient in a slightly acidic to neutral pH range, typically between pH 4.5 and 7.5. The reaction can be accelerated by using catalysts such as aniline or p-phenylenediamine. Reactions are generally performed at room temperature, but for sensitive molecules, 4°C can be used over a longer incubation period.

Q3: How stable is the this compound reagent?

Aminooxy compounds are known to be reactive and sensitive. It is highly recommended to use freshly prepared solutions of this compound for conjugation reactions. The reagent itself is not stable as a neat compound and is often supplied as an aqueous solution. For long-term storage, it should be kept at -20°C.

Q4: How stable is the resulting oxime bond?

The oxime bond formed is significantly more stable than corresponding imine or hydrazone linkages, particularly at physiological pH. However, the linkage can be cleaved under acidic conditions.

Troubleshooting Guide

This guide addresses common side reactions and experimental issues encountered during this compound conjugation.

Problem 1: Low Conjugation Yield

Possible Causes and Solutions:

Possible CauseRecommended Action
Degradation of this compound The aminooxy group is sensitive to degradation. Always use freshly prepared solutions. If a stock solution must be made, aliquot and store at -80°C for no more than six months or -20°C for up to one month, avoiding repeated freeze-thaw cycles.
Suboptimal pH The rate of oxime ligation is pH-dependent. The optimal pH is typically between 4.5 and 7.5. Perform a pH screening experiment to determine the optimal pH for your specific molecules.
Inefficient Carbonyl Group Generation If you are generating aldehyde or ketone groups on your target molecule (e.g., by oxidizing glycans on an antibody), ensure this step is complete. Use an appropriate concentration of the oxidizing agent (e.g., sodium periodate) and quench the reaction properly before adding the aminooxy reagent.
Steric Hindrance The PEG4 spacer is designed to reduce steric hindrance, but for very bulky molecules, a longer PEG linker might be necessary to improve accessibility to the reaction site.
Absence of Catalyst The reaction can be slow without a catalyst. Consider adding aniline or p-phenylenediamine to the reaction mixture to accelerate the ligation.
Problem 2: Presence of Unexpected Peaks in LC-MS Analysis

Possible Side Reactions and Their Identification:

This side reaction involves the transfer of the oxime from the desired conjugate to another carbonyl-containing molecule present in the reaction mixture. This can be a significant issue if there are residual, unreacted aldehydes or ketones from a previous step.

Identification:

  • Mass Spectrometry (MS): Look for a mass corresponding to the this compound conjugated to a different carbonyl-containing species. Tandem MS (MS/MS) can be used to fragment the ion and confirm the identity of the unexpected adduct.

Mitigation:

  • Purification: Ensure complete removal of any unreacted aldehydes or ketones from your target molecule before adding the this compound.

  • Quenching: After the initial carbonyl generation step, effectively quench the reaction. For example, after periodate oxidation of a glycoprotein, use an excess of a quenching agent like glycerol or ethylene glycol.

  • Reaction Stoichiometry: Use an appropriate molar excess of the this compound to drive the desired reaction to completion and consume all available carbonyl groups on the target molecule.

The highly reactive aminooxy group can react with trace amounts of carbonyl-containing impurities in solvents or buffers (e.g., acetone).

Identification:

  • Mass Spectrometry (MS): A common adduct observed is the product of the reaction between this compound and acetone (if used as a solvent or present as an impurity), which will have a mass increase of +42 Da (C3H6).

Mitigation:

  • High-Purity Reagents: Use high-purity, carbonyl-free solvents and reagents.

  • Avoid Acetone: Do not use acetone for washing glassware or as a solvent in or near the conjugation reaction.

While relatively stable, the oxime bond can undergo hydrolysis, especially under acidic conditions, regenerating the aminooxy and carbonyl compounds.

Identification:

  • HPLC/LC-MS: Monitor the appearance of the unconjugated starting materials over time.

Mitigation:

  • pH Control: Maintain the pH of the final conjugate solution in the neutral to slightly basic range (pH 7-8.5) for long-term storage.

  • Storage Conditions: Store the purified conjugate at recommended temperatures (e.g., 4°C or -20°C) to minimize degradation.

If using coupling agents like EDC/NHS to activate the carboxylic acid for a subsequent reaction, these can potentially have side reactions if not performed correctly.

Identification:

  • Mass Spectrometry (MS): Look for unexpected adducts, such as the formation of an N-acylisourea byproduct if the NHS-activated ester is not efficiently reacted with an amine.

Mitigation:

  • Reaction Order: Perform the oxime ligation first, purify the conjugate, and then proceed with the activation of the carboxylic acid.

  • pH Control: The activation with EDC/NHS is most efficient at pH 4.5-7.2, while the reaction of the NHS-activated ester with amines is optimal at pH 7-8. Following a two-step pH procedure can improve efficiency and reduce side reactions.

  • Quenching: Quench any unreacted NHS-activated esters with an amine-containing buffer (e.g., Tris or glycine) or hydroxylamine.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to an Aldehyde-Containing Protein
  • Preparation of Reagents:

    • Prepare the aldehyde-containing protein in a suitable buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 4.5-6.5).

    • Prepare a fresh solution of this compound in the same buffer. A 10- to 50-fold molar excess of the this compound over the protein is a typical starting point.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution.

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction at room temperature for 2-16 hours or at 4°C for 12-24 hours with gentle mixing.

  • Purification:

    • Remove the excess, unreacted this compound and catalyst using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

    • Buffer exchange the purified conjugate into a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: LC-MS Analysis for Identification of Conjugates and Side Products
  • Instrumentation:

    • An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography:

    • Column: A reversed-phase C4 or C18 column suitable for protein analysis.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

    • Detection: UV absorbance at 280 nm.

  • Mass Spectrometry:

    • Acquire mass spectra in positive ion mode over a mass range appropriate for the expected conjugate and potential side products.

    • For intact protein analysis, the raw data will show a series of multiply charged ions. Deconvolute the raw spectra to obtain the molecular weights of the different species.

  • Data Analysis:

    • Compare the molecular weight of the main peak with the theoretical mass of the desired conjugate.

    • Analyze any minor peaks for masses corresponding to the potential side products described in the troubleshooting guide.

    • For confirmation, perform MS/MS analysis on the parent ions of interest to obtain fragmentation data that can elucidate the structure of the product or byproduct.

Data Presentation

Table 1: Expected Mass Shifts for Common Species in this compound Conjugation

SpeciesMass of Adduct (Da)Expected Mass Shift (Da)
This compound 281.31-
Desired Oxime Conjugate Mass of Carbonyl-Molecule + 264.29+ 264.29 (relative to carbonyl-molecule)
Acetone Adduct 323.37+ 42.06 (relative to this compound)
Hydrolyzed Conjugate (Mass of Carbonyl-Molecule) and 281.31Appearance of starting materials

Note: The mass of the desired oxime conjugate is calculated as: (Mass of Carbonyl-Molecule - 17.02 [loss of H2O]) + 281.31 [Mass of this compound]. The net mass shift is +264.29 Da.

Visualizations

Workflow for Troubleshooting this compound Conjugation

G start Start Conjugation check_yield Low Yield? start->check_yield check_purity Unexpected Peaks in LC-MS? check_yield->check_purity No degraded_reagent Degraded this compound? check_yield->degraded_reagent Yes transoximation Transoximation? check_purity->transoximation Yes end_success Successful Conjugation check_purity->end_success No suboptimal_ph Suboptimal pH? degraded_reagent->suboptimal_ph No use_fresh Use fresh reagent degraded_reagent->use_fresh Yes inefficient_carbonyl Inefficient Carbonyl Generation? suboptimal_ph->inefficient_carbonyl No optimize_ph Optimize pH (4.5-7.5) suboptimal_ph->optimize_ph Yes inefficient_carbonyl->check_purity No optimize_oxidation Optimize oxidation step inefficient_carbonyl->optimize_oxidation Yes carbonyl_impurity Reaction with Carbonyl Impurity? transoximation->carbonyl_impurity No purify_carbonyl Purify carbonyl-molecule post-modification transoximation->purify_carbonyl Yes hydrolysis Oxime Hydrolysis? carbonyl_impurity->hydrolysis No use_hplc_grade Use high-purity solvents carbonyl_impurity->use_hplc_grade Yes adjust_storage_ph Adjust storage pH (7-8.5) hydrolysis->adjust_storage_ph Yes hydrolysis->end_success No

Caption: Troubleshooting workflow for this compound conjugation.

Signaling Pathway of Oxime Ligation and Side Reactions

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions A This compound (R-ONH2) C Oxime Conjugate (Molecule-C=N-O-R) A->C Oxime Ligation E Carbonyl Impurity Adduct (Acetone-C=N-O-R) A->E Reaction with Impurity B Target Carbonyl (Molecule-C=O) B->C C->B Hydrolysis G Transoximation Product C->G Transoximation D Trace Carbonyl (e.g., Acetone) D->E F Another Carbonyl Molecule F->G H H2O (acidic pH) H->A H->B

Caption: Reaction pathways in this compound conjugation.

References

Technical Support Center: NHS-Activated Aminooxy-PEG4-Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of NHS-activated Aminooxy-PEG4-acid and ensure successful conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of NHS-activated this compound in a question-and-answer format.

Question: Why is my conjugation yield consistently low?

Answer: Low conjugation yield can be attributed to several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.

  • Potential Cause: NHS Ester Hydrolysis

    • Explanation: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, a reaction with water that renders it inactive and unable to conjugate to your target molecule.[1][2][3] This hydrolysis reaction directly competes with the desired aminolysis (conjugation) reaction.[1] The rate of hydrolysis increases significantly with rising pH.[1]

    • Solution:

      • Prepare the NHS-activated this compound solution immediately before use. Do not prepare stock solutions for storage.

      • If using an organic solvent like DMSO or DMF to dissolve the NHS ester, ensure it is anhydrous (water-free).

      • Avoid repeated opening and closing of the reagent vial to minimize exposure to moisture.

  • Potential Cause: Suboptimal pH

    • Explanation: The reaction between the NHS ester and a primary amine is highly pH-dependent. At a low pH (below 7.2), the target primary amines on your molecule are protonated (-NH3+), making them poor nucleophiles and thus less reactive. At a high pH (above 8.5), the rate of hydrolysis of the NHS ester increases dramatically, reducing the amount of active reagent available for conjugation.

    • Solution: The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal starting point.

  • Potential Cause: Incorrect Buffer

    • Explanation: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower yields.

    • Solution: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), borate, or carbonate buffers. If your molecule of interest is in a buffer containing primary amines, a buffer exchange step via dialysis or desalting column is necessary before starting the conjugation.

  • Potential Cause: Inactive Reagent

    • Explanation: The NHS-activated this compound may have hydrolyzed due to improper storage or handling.

    • Solution: Store the solid reagent in a cool, dry place, protected from moisture and light; a desiccator is highly recommended. Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation. You can assess the reactivity of your NHS ester using the protocol provided in the "Experimental Protocols" section.

Question: My NHS-activated reagent won't dissolve or precipitates when added to the reaction buffer. What should I do?

Answer: Solubility issues can arise from the properties of the reagent or the reaction conditions.

  • Potential Cause: Low Aqueous Solubility

    • Explanation: While the PEG spacer enhances hydrophilicity, the overall solubility in aqueous buffers might still be limited.

    • Solution: Dissolve the NHS-activated this compound in a small amount of a water-miscible organic solvent like anhydrous DMSO or DMF before adding it to your reaction buffer. Ensure the final concentration of the organic solvent in your reaction mixture does not exceed 10% to avoid denaturation of proteins.

  • Potential Cause: Reagent Quality

    • Explanation: The reagent may have degraded due to improper storage.

    • Solution: Refer to the storage recommendations and consider testing the reagent's activity.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a critical issue?

A1: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, breaking down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a critical issue because it directly competes with the desired conjugation reaction, where the NHS ester should be reacting with a primary amine on your biomolecule. Once hydrolyzed, the reagent can no longer participate in the conjugation, which significantly reduces the final yield of your labeled product.

Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?

A2: The stability of an NHS ester is primarily influenced by three factors:

  • pH: The rate of hydrolysis increases significantly with rising pH.

  • Temperature: Higher temperatures accelerate the rate of both hydrolysis and the desired conjugation reaction.

  • Buffer Composition: The presence of competing nucleophiles, like primary amines in Tris or glycine buffers, can interfere with the reaction.

Q3: What is the optimal pH for conducting an NHS ester conjugation reaction?

A3: The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A pH of 8.3-8.5 is frequently recommended as the ideal balance. Below pH 7.2, the primary amine target is largely protonated (-NH3+), making it a poor nucleophile and preventing the reaction from occurring efficiently. Above pH 8.5, the rate of hydrolysis of the NHS ester becomes very rapid, quickly inactivating the reagent and reducing the conjugation yield.

Q4: How should I choose and prepare my reaction buffer?

A4: Buffer selection is critical.

  • Recommended Buffers: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffers. A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer is a good starting point.

  • Buffers to Avoid: Avoid buffers containing primary amines, such as Tris and glycine, as they will compete with your target molecule for reaction with the NHS ester.

  • Preparation: Ensure your buffer is at the desired pH before adding the NHS-activated reagent.

Q5: How should I prepare and store NHS ester reagents to minimize hydrolysis?

A5: Proper handling and storage are essential to maintain the reactivity of your NHS ester.

  • Storage of Powder: Store the solid NHS ester reagent in a cool, dry place, protected from moisture and light. A desiccator is highly recommended. For long-term storage, -20°C to -80°C is advisable.

  • Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation from the air onto the reagent.

  • Solution Preparation: Dissolve the NHS ester in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.

Data Summary

The stability of NHS esters is highly dependent on pH. The table below summarizes the approximate half-life of a typical NHS ester in aqueous solution at various pH values. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.

pHTemperature (°C)Approximate Half-Life
7.004-5 hours
8.04~1 hour
8.6410 minutes

Data compiled from multiple sources.

Experimental Protocols

General Protocol for Labeling a Protein with NHS-Activated this compound
  • Prepare the Protein Solution:

    • Dissolve your protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

    • If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • Prepare the NHS Ester Solution:

    • Allow the vial of NHS-activated this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Reaction:

    • Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. A 20-fold molar excess is a common starting point for antibodies.

    • The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal time may need to be determined empirically.

  • Quenching (Optional):

    • To stop the reaction, you can add a quenching reagent with a primary amine, such as Tris or hydroxylamine, to a final concentration of 10-50 mM.

  • Purification:

    • Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

  • Storage:

    • Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.

Protocol to Assess the Reactivity of an NHS Ester

This protocol is based on the principle that the hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260-280 nm. By intentionally hydrolyzing the ester with a base and measuring the increase in absorbance, you can determine if the reagent is still active.

  • Materials:

    • NHS ester reagent

    • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

    • 0.5-1.0 N NaOH

    • Spectrophotometer and quartz cuvettes

  • Procedure:

    • Weigh 1-2 mg of the NHS ester reagent into a tube.

    • Dissolve the reagent in 2 mL of the amine-free buffer. If not water-soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.

    • Prepare a control tube with the same buffer (and organic solvent if used).

    • Zero the spectrophotometer at 260 nm using the control tube.

    • Measure the absorbance of the NHS ester solution. If the absorbance is greater than 1.0, dilute the solution with more buffer until it is below 1.0 and record this value.

    • Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution and vortex for 30 seconds.

    • Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution.

  • Interpretation:

    • Active Reagent: If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, the NHS ester is active.

    • Inactive (Hydrolyzed) Reagent: If there is no measurable increase in absorbance, the NHS ester is largely hydrolyzed and should be discarded.

Visualizations

Hydrolysis_vs_Aminolysis cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) NHS_Ester NHS-Activated This compound Conjugate Stable Amide Bond (Conjugated Product) NHS_Ester->Conjugate Hydrolyzed Inactive Carboxylic Acid + NHS NHS_Ester->Hydrolyzed Amine Target Molecule (Primary Amine) Amine->Conjugate pH 7.2-8.5 Water Water (H₂O) Water->Hydrolyzed Increases with pH

Caption: Competing reaction pathways for NHS esters.

Experimental_Workflow start Start prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) start->prep_protein react Add NHS Ester to Protein (Mix and Incubate) prep_protein->react prep_nhs Prepare Fresh NHS Ester Solution in Anhydrous DMSO/DMF prep_nhs->react quench Quench Reaction (Optional) react->quench purify Purify Conjugate (Desalting/Dialysis) react->purify If not quenching quench->purify end Store Purified Conjugate purify->end

Caption: General experimental workflow for NHS ester conjugation.

Troubleshooting_Tree start Low Conjugation Yield q_ph Is pH between 7.2 and 8.5? start->q_ph q_buffer Is buffer amine-free? q_ph->q_buffer Yes a_ph Adjust pH to 7.2-8.5 q_ph->a_ph No q_reagent_prep Was NHS ester solution prepared fresh in anhydrous solvent? q_buffer->q_reagent_prep Yes a_buffer Perform buffer exchange to an amine-free buffer q_buffer->a_buffer No q_reagent_storage Was reagent stored properly (cool, dry)? q_reagent_prep->q_reagent_storage Yes a_reagent_prep Prepare fresh NHS ester solution immediately before use q_reagent_prep->a_reagent_prep No a_reagent_storage Test reagent activity. Use new reagent if inactive. q_reagent_storage->a_reagent_storage No success Re-run Experiment q_reagent_storage->success Yes a_ph->success a_buffer->success a_reagent_prep->success a_reagent_storage->success

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Aminooxy-PEG4-acid & EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aminooxy-PEG4-acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and protocols to assist researchers, scientists, and drug development professionals in successfully utilizing EDC/NHS chemistry for bioconjugation.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions about the EDC/NHS activation of this compound.

Q1: What is the purpose of using EDC and NHS with this compound?

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker used to activate the terminal carboxylic acid (-COOH) group on the this compound molecule.[1] This activation forms a highly reactive O-acylisourea intermediate.[1][2] However, this intermediate is unstable in water.[2][3] To improve efficiency, N-hydroxysuccinimide (NHS) is added. NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This NHS ester can then reliably react with a primary amine on a target molecule (e.g., a protein or peptide) to form a stable amide bond.

Q2: Can the aminooxy group (-O-NH₂) on the PEG reagent self-react during activation?

Yes, this is a critical consideration. The aminooxy group is a primary amine and a potent nucleophile. If EDC is present in the solution at the same time as both activated and unactivated this compound molecules, it can lead to self-polymerization where the aminooxy group of one molecule attacks the EDC-activated carboxyl group of another.

To prevent this, a two-step reaction protocol is essential. First, the carboxylic acid is activated with EDC/NHS at a low pH. Then, the excess EDC is removed or quenched before proceeding to the coupling reaction with the target amine at a higher pH.

Q3: What are the optimal pH and buffer conditions for the reaction?

The EDC/NHS reaction involves two steps with distinct optimal pH ranges.

  • Activation Step: The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically pH 4.5-6.0 . A non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid) is ideal for this step.

  • Coupling Step: The reaction of the newly formed NHS-ester with the target primary amine is most efficient at pH 7.2-8.5 . At this pH, the primary amine is deprotonated and more nucleophilic. Suitable buffers include Phosphate-Buffered Saline (PBS) or borate buffer.

Crucially, avoid buffers containing primary amines like Tris or glycine during the coupling step, as they will compete with the target molecule and quench the reaction.

Table 1: Recommended Reaction Conditions
ParameterActivation StepCoupling StepRationale
pH 4.5 - 6.07.2 - 8.5Optimizes carboxyl activation while maximizing amine reactivity for coupling.
Recommended Buffer MESPBS, Borate, BicarbonateMES is a non-interfering "good" buffer for activation. PBS is a common and effective buffer for the coupling stage.
Buffers to Avoid Tris, Glycine, AcetateTris, GlycineThese buffers contain primary amines or carboxylates that will compete in the reaction.
Reagent Molar Ratio 2- to 10-fold excess of EDC/NHS over the acid-Ensures efficient activation of the carboxyl groups.
Section 2: Quenching Strategies

Quenching is a critical step to terminate the reaction and deactivate any remaining reactive molecules.

Q4: Why is quenching the reaction necessary?

Quenching is performed for two main reasons:

  • To stop the reaction at a specific time point, preventing further modification of the target molecule which could lead to loss of function.

  • To deactivate all remaining reactive NHS-esters. This is crucial to prevent unintended reactions with other molecules in subsequent experimental steps.

Q5: What are the different types of quenching, and when should they be used?

There are two distinct quenching opportunities in a two-step protocol:

  • Quenching EDC (Optional but Recommended): After the initial activation of this compound, quenching the remaining EDC prevents it from activating other carboxyl groups during the subsequent coupling step. This is an important measure to minimize self-polymerization. A thiol-containing compound like 2-mercaptoethanol is used for this purpose.

  • Quenching the NHS-ester (Mandatory): After the coupling reaction with the target molecule is complete, any unreacted NHS-esters must be deactivated. This is typically done by adding a small molecule with a primary amine or by using hydroxylamine.

Q6: Which quenching agent should I choose to deactivate the NHS-ester?

The choice of quenching agent depends on the desired outcome for the unreacted carboxyl groups.

  • Primary Amines (Tris, Glycine, Ethanolamine): These reagents react with the NHS-ester to form a stable amide bond, effectively capping the carboxyl group. This is the most common method.

  • Hydroxylamine: This reagent cleaves the NHS-ester, regenerating the original carboxyl group in the form of a hydroxamic acid.

  • pH-mediated Hydrolysis: Increasing the pH to >8.5 will rapidly hydrolyze the NHS-ester, regenerating the original carboxyl group. However, this may not be suitable for pH-sensitive molecules.

Table 2: Comparison of Common NHS-Ester Quenching Agents
Quenching AgentFinal ConcentrationMechanism of ActionOutcome for Carboxyl Group
Tris or Glycine 20-100 mMReacts with NHS-ester via its primary amine.Capped with the quenching agent (forms a stable amide bond).
Ethanolamine 20-100 mMReacts with NHS-ester via its primary amine.Capped with ethanolamine.
Hydroxylamine 10-50 mMCleaves the NHS-ester.Regenerated as a hydroxamic acid.
2-Mercaptoethanol ~20 mMQuenches unreacted EDC before the coupling step.N/A (Does not quench NHS-ester).
Section 3: Detailed Experimental Protocols

This section provides a generalized two-step protocol for activating this compound and coupling it to an amine-containing molecule, followed by quenching.

Protocol 1: Two-Step EDC/NHS Activation and Conjugation

Materials:

  • This compound

  • EDC (prepare fresh)

  • NHS (prepare fresh)

  • Amine-containing target molecule

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • EDC Quenching Solution (Optional): 2-Mercaptoethanol (2-ME)

  • NHS-Ester Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in ice-cold Activation Buffer.

  • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Add a 5-fold molar excess of EDC and NHS to the this compound solution.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

Step 2: Removal or Quenching of Excess EDC

  • Method A (Recommended - Quenching): Add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 15 minutes at room temperature. This inactivates the EDC.

  • Method B (Alternative - Removal): Immediately purify the activated Aminooxy-PEG4-NHS ester using a desalting column equilibrated with Coupling Buffer. This removes excess EDC, NHS, and reaction byproducts.

Step 3: Conjugation to Target Molecule

  • If using Method A for the previous step, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

  • Immediately add your amine-containing target molecule to the activated Aminooxy-PEG4-NHS ester solution.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching of Unreacted NHS-Esters

  • Add the NHS-Ester Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Final Purification

  • Purify the final conjugate using a desalting column, dialysis, or other appropriate chromatography method to remove quenching reagents and unreacted molecules.

Section 4: Troubleshooting Guide

This guide addresses common issues encountered during EDC/NHS reactions with this compound.

Table 3: Troubleshooting Common Issues
ProblemPotential CauseSuggested Solution
Low or No Yield 1. Inactive Reagents: EDC and NHS are moisture-sensitive and hydrolyze over time.Use fresh, high-quality EDC and NHS. Always allow reagents to warm to room temperature before opening to prevent condensation.
2. Suboptimal pH: Incorrect pH for activation or coupling steps.Verify the pH of your MES (4.5-6.0) and PBS (7.2-8.5) buffers with a calibrated pH meter.
3. Hydrolysis of NHS-ester: The NHS-ester is semi-stable and will hydrolyze, especially at higher pH. The half-life can be as short as 10 minutes at pH 8.6.Perform the coupling step immediately after activation and EDC removal/quenching. Avoid delays.
4. Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine).Use non-amine buffers like MES for activation and PBS or Borate for coupling.
Precipitation Observed 1. High Reagent Concentration: Very high concentrations of EDC can sometimes cause precipitation.If using a large excess of EDC, try reducing the concentration.
2. Poor Solubility: The target molecule may not be stable or soluble in the reaction buffer.Ensure your target molecule is fully soluble and stable in the chosen Coupling Buffer.
Unexpected High Molecular Weight Product (Polymerization) 1. Self-Reaction of this compound: Failure to remove or quench EDC before the coupling step.Strictly follow the two-step protocol. Quench EDC with 2-mercaptoethanol or remove it via a desalting column after the activation step and before raising the pH.
Inconsistent Results 1. Reagent Preparation: Variability in weighing or dissolving EDC/NHS.Prepare fresh EDC and NHS solutions immediately before each use. Consider making aliquots of the solid reagents to minimize repeated opening of the main vial.
2. Reaction Conditions: Inconsistent incubation times or temperatures.Standardize all incubation times and temperatures in your protocol.
Section 5: Visual Guides (Graphviz Diagrams)

EDC/NHS Reaction Pathway

EDC_NHS_Pathway cluster_step1 Step 1: Activation (pH 4.5-6.0 in MES Buffer) cluster_step2 Step 2: Coupling (pH 7.2-8.5 in PBS Buffer) Acid This compound (-COOH) Intermediate O-Acylisourea Intermediate (Unstable) Acid->Intermediate + EDC EDC EDC NHS NHS NHSEster Aminooxy-PEG4-NHS Ester (Amine-Reactive) Intermediate->NHSEster + NHS QuenchEDC Quench excess EDC with 2-Mercaptoethanol Conjugate Final Conjugate (Stable Amide Bond) NHSEster->Conjugate + Target Amine QuenchNHS Quench excess NHS Ester with Tris or Hydroxylamine NHSEster->QuenchNHS Target Target Molecule (-NH2)

Caption: The two-step EDC/NHS reaction pathway for activating a carboxylic acid and coupling to an amine.

Experimental Workflow

Experimental_Workflow Prep Prepare Buffers & Reagents (EDC/NHS fresh) Activate 1. Activate this compound with EDC/NHS in MES Buffer (15-30 min) Prep->Activate QuenchEDC 2. Quench/Remove Excess EDC (2-ME or Desalting Column) Activate->QuenchEDC Couple 3. Add Target Molecule in PBS Buffer (2 hr - O/N) QuenchEDC->Couple QuenchNHS 4. Quench Unreacted NHS-Esters (e.g., Tris buffer, 15-30 min) Couple->QuenchNHS Purify 5. Purify Final Conjugate (Desalting, Dialysis, etc.) QuenchNHS->Purify Analyze Analyze Product Purify->Analyze Troubleshooting_Logic Start Problem: Low Conjugation Yield CheckReagents Are EDC/NHS reagents fresh and stored properly? Start->CheckReagents CheckpH Are buffer pH values correct? (Activation: 4.5-6.0, Coupling: 7.2-8.5) CheckReagents->CheckpH Yes Sol_Reagents Solution: Use fresh reagents. Equilibrate to RT before opening. CheckReagents->Sol_Reagents No CheckProtocol Was a two-step protocol used? (EDC quenched/removed before coupling) CheckpH->CheckProtocol Yes Sol_pH Solution: Calibrate pH meter and remake buffers. CheckpH->Sol_pH No CheckBufferComp Does coupling buffer contain primary amines (Tris, Glycine)? CheckProtocol->CheckBufferComp Yes Sol_Protocol Solution: Implement a two-step protocol to prevent self-reaction. CheckProtocol->Sol_Protocol No Sol_Buffer Solution: Use non-amine buffers like PBS or Borate. CheckBufferComp->Sol_Buffer Yes

References

Technical Support Center: Troubleshooting Poor Solubility of Aminooxy-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aminooxy-PEG4-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during bioconjugation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugate poorly soluble in aqueous buffers?

A1: Several factors can contribute to the poor solubility of your conjugate. The hydrophilic PEG4 spacer in the this compound linker is designed to enhance aqueous solubility. However, the overall solubility of the conjugate is also heavily influenced by the properties of the molecule it is conjugated to (e.g., a protein, peptide, or small molecule). Common causes for poor solubility include:

  • Properties of the Conjugated Molecule: If the molecule itself is hydrophobic, the resulting conjugate may have limited aqueous solubility despite the presence of the PEG spacer.

  • High Drug-to-Antibody Ratio (DAR): In the case of antibody-drug conjugates (ADCs), a high number of hydrophobic drug molecules conjugated to the antibody can lead to aggregation and precipitation.[1][2]

  • Isoelectric Point (pI): Proteins and peptides are least soluble at their isoelectric point, the pH at which their net charge is zero. If the pH of your buffer is close to the pI of your conjugate, it may precipitate.

  • Over-modification: Excessive modification of the biomolecule can alter its surface properties, leading to aggregation and reduced solubility.[3]

  • Improper Storage or Handling: this compound and its conjugates can be sensitive to storage conditions. For instance, the unconjugated linker is not stable as a neat compound and is typically supplied as a 1.0M aqueous solution.[4]

Q2: In which solvents is this compound soluble?

A2: The this compound linker itself is soluble in water, DMSO, and DMF.[4] When preparing stock solutions, it is often recommended to dissolve the linker in an organic solvent like DMSO or DMF first, which can then be added to the aqueous reaction buffer.

Q3: Can I heat my conjugate solution to improve solubility?

A3: Gentle warming (e.g., to 37°C) can sometimes help to dissolve protein and peptide conjugates. However, this should be done with caution as excessive heat can lead to degradation of the biomolecule.

Q4: How can I determine the optimal buffer conditions for my conjugate?

A4: The optimal buffer will depend on the specific properties of your conjugate. It is advisable to perform small-scale solubility tests in a range of buffers with varying pH. Generally, using buffers that are not close to the isoelectric point (pI) of the conjugated protein or peptide is recommended. Non-amine containing buffers such as Phosphate-Buffered Saline (PBS) or MES (2-(N-morpholino)ethanesulfonic acid) are often good starting points for conjugation reactions involving the carboxylic acid group of the linker.

Troubleshooting Guide

Poor solubility of your this compound conjugate can manifest as visible precipitation, cloudiness in the solution, or low recovery after purification. The following table outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Precipitation during conjugation reaction The pH of the reaction buffer is close to the isoelectric point (pI) of the protein/peptide conjugate.Adjust the pH of the buffer to be at least 1-2 units away from the pI of the conjugate.
High concentration of the conjugate.Perform the conjugation reaction at a lower concentration.
The conjugated molecule is highly hydrophobic.Add a water-miscible organic co-solvent (e.g., DMSO, DMF) to the reaction buffer. Start with a low percentage (e.g., 5-10%) and gradually increase if necessary.
Low recovery of conjugate after purification The conjugate has precipitated and is being lost during filtration or chromatography.Before purification, try to resolubilize the precipitate using the methods described in the protocols below. Consider using a different purification method that is more tolerant of the specific solubility characteristics of your conjugate.
Formation of a gel-like substance Extensive intermolecular hydrogen bonding.Try dissolving the conjugate in a small amount of a strong organic solvent like DMSO or DMF before slow dilution with your aqueous buffer.
Inconsistent solubility between batches Variability in the degree of conjugation (e.g., DAR).Carefully control the molar ratio of the this compound linker to your biomolecule during the conjugation reaction to ensure batch-to-batch consistency.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound Linker

  • Allow the vial of this compound (often supplied as a 1.0M aqueous solution) to equilibrate to room temperature.

  • If you need to prepare a stock solution in an organic solvent, withdraw the desired amount from the aqueous solution and add it to a high-quality, anhydrous organic solvent such as DMSO or DMF.

  • Vortex briefly to ensure homogeneity.

  • Store any unused stock solution at -20°C, protected from moisture.

Protocol 2: Troubleshooting Poor Conjugate Solubility - A Stepwise Approach

If you observe precipitation of your this compound conjugate, follow these steps to attempt resolubilization:

  • Initial Assessment: Centrifuge the sample to pellet the precipitate. Carefully remove the supernatant.

  • pH Adjustment:

    • Resuspend the pellet in a small volume of a buffer with a pH further away from the estimated pI of the conjugate.

    • For acidic proteins (low pI), try a buffer with a higher pH (e.g., pH 8-9).

    • For basic proteins (high pI), try a buffer with a lower pH (e.g., pH 4-5).

    • Gently vortex and incubate at room temperature for 15-30 minutes.

  • Addition of Organic Co-solvents:

    • If pH adjustment is unsuccessful, add a small percentage of an organic co-solvent like DMSO or DMF to the suspension.

    • Start with 5-10% (v/v) and vortex.

    • If the precipitate persists, you can incrementally increase the co-solvent concentration. Be mindful that high concentrations of organic solvents may affect the stability and activity of your biomolecule.

  • Use of Solubilizing Agents:

    • For stubborn precipitates, consider adding a non-ionic detergent (e.g., Triton™ X-100 or Tween®-20 at a final concentration of 0.1%) to the buffer.

  • Gentle Heating:

    • As a last resort, gently warm the suspension to 37°C for a short period (10-15 minutes) with intermittent vortexing. Avoid prolonged heating.

Visualizing Troubleshooting Workflows

Troubleshooting Workflow for Poor Conjugate Solubility

The following diagram illustrates a logical workflow for addressing solubility issues with your this compound conjugates.

G start Precipitate Observed check_pI Is reaction pH near conjugate pI? start->check_pI adjust_pH Adjust buffer pH (1-2 units from pI) check_pI->adjust_pH Yes check_concentration Is conjugate concentration high? check_pI->check_concentration No success Soluble Conjugate adjust_pH->success dilute Lower reaction concentration check_concentration->dilute Yes check_hydrophobicity Is conjugated molecule hydrophobic? check_concentration->check_hydrophobicity No dilute->success add_cosolvent Add organic co-solvent (DMSO/DMF) check_hydrophobicity->add_cosolvent Yes gentle_heat Gentle warming (37°C) check_hydrophobicity->gentle_heat No add_cosolvent->success add_detergent Add non-ionic detergent gentle_heat->add_detergent add_detergent->success failure Consult further technical support add_detergent->failure

Caption: A decision tree for troubleshooting poor conjugate solubility.

General Bioconjugation Workflow

This diagram outlines the key steps in a typical bioconjugation experiment involving this compound.

G start Start prepare_biomolecule Prepare Biomolecule (e.g., protein, peptide) start->prepare_biomolecule prepare_linker Prepare this compound (dissolve in appropriate solvent) start->prepare_linker conjugation Conjugation Reaction (monitor for precipitation) prepare_biomolecule->conjugation prepare_linker->conjugation purification Purify Conjugate (e.g., chromatography) conjugation->purification characterization Characterize Conjugate (e.g., mass spectrometry, SDS-PAGE) purification->characterization end End characterization->end

Caption: A simplified workflow for a typical bioconjugation experiment.

References

Technical Support Center: Synthesis of PROTACs using Aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Aminooxy-PEG4-acid in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you avoid the formation of side products in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTAC synthesis?

This compound is a heterobifunctional linker commonly used in the construction of PROTACs. It features two distinct reactive ends: an aminooxy group (-ONH₂) and a carboxylic acid group (-COOH), connected by a flexible and hydrophilic tetraethylene glycol (PEG4) spacer. This design offers several advantages in PROTAC synthesis:

  • Orthogonal Reactivity: The aminooxy and carboxylic acid groups have distinct reactivities, allowing for sequential and controlled conjugation of the target protein (POI) ligand and the E3 ligase ligand.

  • Improved Solubility: The PEG4 spacer enhances the aqueous solubility of the resulting PROTAC, which can improve its pharmacokinetic properties.[1]

  • Optimal Spacing: The linker provides adequate spacing between the two ligands, which is crucial for the formation of a stable ternary complex (POI-PROTAC-E3 ligase).

Q2: What are the most common coupling reagents for the carboxylic acid moiety of this compound?

The carboxylic acid group is typically activated to form an amide bond with an amine-functionalized ligand (either for the POI or the E3 ligase). Commonly used coupling reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often used in combination with a tertiary base like N,N-diisopropylethylamine (DIPEA). HATU is known for its high efficiency and relatively low rate of racemization.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Frequently used with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve coupling efficiency and suppress side reactions.

Q3: My this compound reagent seems to be degrading. What are the proper storage and handling conditions?

Aminooxy compounds are known to be sensitive and can degrade over time, especially if not stored correctly. To ensure the integrity of your this compound reagent:

  • Storage: Store at -20°C in a desiccated environment.

  • Handling: Warm the vial to room temperature before opening to prevent moisture condensation. For solid forms, it is recommended to make a stock solution in an anhydrous solvent like DMSO or DMF and store it at -20°C.[2] It is advisable to use the reagent shortly after preparation.

Troubleshooting Guide: Amide Coupling with this compound

This guide addresses common issues encountered during the amide bond formation step.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product 1. Degraded this compound: The linker has lost reactivity due to improper storage or handling. 2. Inefficient Coupling: The coupling reagents (e.g., HATU, EDC) are not sufficiently activating the carboxylic acid. 3. Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time.1. Use a fresh batch of this compound or test the integrity of the current batch. 2. Increase the equivalents of the coupling reagent and base. Consider pre-activating the carboxylic acid with the coupling reagent before adding the amine-containing ligand. 3. Optimize the reaction conditions. A typical starting point is 1.2 equivalents of coupling reagent and 2 equivalents of a non-nucleophilic base at room temperature.
Presence of Multiple Side Products in LC-MS 1. Reaction with Unprotected Aminooxy Group: The aminooxy group of the linker may react with the activated carboxylic acid of another linker molecule, leading to dimerization or oligomerization. 2. Guanidinylation of Amine: If using a uronium-based coupling reagent like HATU, it can react with the amine-containing ligand to form a guanidinium byproduct. 3. Side Reactions of the Ligand: Other reactive functional groups on your POI or E3 ligase ligand may be participating in side reactions.1. Consider using an this compound with a protected aminooxy group (e.g., Boc-aminooxy-PEG4-acid). The protecting group can be removed in a subsequent step. 2. Add the amine-containing ligand to the reaction mixture only after the carboxylic acid has been pre-activated with HATU. This minimizes the exposure of the free amine to the coupling reagent. 3. If your ligands have other reactive functional groups (e.g., hydroxyl, thiol), consider protecting them orthogonally before the coupling reaction.
Difficulty in Purifying the Final Product 1. Formation of Byproducts with Similar Polarity: Side products may co-elute with the desired product during chromatography. 2. PEG-related Impurities: Contamination from PEG-containing labware or reagents can complicate purification and analysis.1. Optimize your HPLC purification method. A shallower gradient or a different stationary phase may improve separation. 2. Use dedicated glassware and high-purity solvents for your synthesis and analysis to avoid PEG contamination.

Troubleshooting Guide: Oxime Ligation with Aminooxy-PEG4-PROTAC Intermediate

This guide addresses common issues encountered during the oxime bond formation step.

Problem Potential Cause Recommended Solution
Low Yield of Final PROTAC 1. Suboptimal pH: The reaction rate of oxime ligation is pH-dependent. 2. Steric Hindrance: The aldehyde or ketone on your ligand may be sterically hindered, slowing down the reaction. 3. Degraded Aminooxy Group: The aminooxy functionality of your PROTAC intermediate may have degraded.1. The optimal pH for oxime ligation is typically between 4.5 and 7. Adjust the pH of your reaction buffer to find the optimal condition for your specific substrates. 2. Increase the reaction time and/or temperature. The use of a catalyst, such as aniline, can also accelerate the reaction. 3. Analyze the purity of your aminooxy-functionalized PROTAC intermediate by LC-MS before proceeding with the oxime ligation.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Low Reactant Concentration: Dilute reaction conditions can lead to slow reaction rates.1. Monitor the reaction progress by LC-MS and allow it to proceed until the starting material is consumed. 2. If possible, increase the concentration of your reactants.
Formation of E/Z Isomers 1. Inherent Nature of Oxime Bond Formation: The oxime bond can form as a mixture of E and Z isomers.1. This is a common occurrence and often does not significantly impact the biological activity of the PROTAC. The isomers may be separable by HPLC if desired.

Experimental Protocols

Protocol 1: Amide Coupling of this compound to an Amine-Containing Ligand

This protocol describes a general procedure for the coupling of this compound to an amine-containing ligand (e.g., a VHL or CRBN ligand) using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine-containing ligand

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • LC-MS for reaction monitoring and product analysis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine-containing ligand (1.1 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Purify the crude product by reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Lyophilize the pure fractions to obtain the desired aminooxy-functionalized intermediate.

Protocol 2: Oxime Ligation to an Aldehyde- or Ketone-Containing Ligand

This protocol describes a general procedure for the conjugation of an aminooxy-functionalized intermediate to an aldehyde- or ketone-containing ligand.

Materials:

  • Aminooxy-functionalized intermediate from Protocol 1

  • Aldehyde- or ketone-containing ligand

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Aniline (optional, as a catalyst)

  • Reverse-phase HPLC for purification

  • LC-MS for reaction monitoring and product analysis

Procedure:

  • Dissolve the aminooxy-functionalized intermediate (1.0 eq) in the reaction buffer.

  • Add the aldehyde- or ketone-containing ligand (1.2 eq) to the solution.

  • If the reaction is slow, add aniline to a final concentration of 10-20 mM.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the carbonyl group.

  • Upon completion, purify the final PROTAC by reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final PROTAC.

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Oxime Ligation cluster_purification Purification & Analysis A This compound C HATU, DIPEA in DMF A->C B Amine-Ligand (e.g., VHL/CRBN) B->C D Aminooxy-PEG4-Ligand Intermediate C->D F Reaction Buffer (pH 4.5-7) D->F E Aldehyde/Ketone-Ligand (e.g., POI Ligand) E->F G Final PROTAC F->G H RP-HPLC G->H I LC-MS H->I

Caption: A typical two-step workflow for PROTAC synthesis using this compound.

Potential Side Reactions in Amide Coupling

Side_Reactions cluster_main Desired Reaction cluster_side1 Side Reaction 1: Dimerization cluster_side2 Side Reaction 2: Guanidinylation A This compound C Desired Product A->C HATU/DIPEA B Amine-Ligand B->C D This compound F Dimerized Side Product D->F HATU/DIPEA E This compound E->F G Amine-Ligand I Guanidinium Byproduct G->I H HATU H->I

Caption: Potential side reactions during the amide coupling step.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield of Final Product Check_Reagents Check Reagent Quality (Linker, Ligands, Solvents) Start->Check_Reagents Check_Reagents->Start Reagents Degraded Check_Conditions Verify Reaction Conditions (Stoichiometry, Temp, Time) Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Conditions Incorrect Optimize_Coupling Optimize Amide Coupling Step Check_Conditions->Optimize_Coupling Conditions Correct Optimize_Ligation Optimize Oxime Ligation Step Optimize_Coupling->Optimize_Ligation Coupling Optimized Purification_Loss Investigate Purification Losses Optimize_Ligation->Purification_Loss Ligation Optimized Success Improved Yield Purification_Loss->Success Losses Minimized

Caption: A logical workflow for troubleshooting low yields in PROTAC synthesis.

References

Aminooxy-PEG4-acid stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Aminooxy-PEG4-acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains an aminooxy group (-ONH₂) and a carboxylic acid group (-COOH) separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1] Its primary applications are in bioconjugation and drug delivery. The aminooxy group reacts specifically with aldehydes and ketones to form stable oxime bonds, while the carboxylic acid can be coupled to primary amines to form amide bonds.[1] The PEG spacer enhances solubility in aqueous media.[1]

Q2: What are the main stability concerns with this compound in aqueous solutions?

Aminooxy compounds, including this compound, are known to be reactive and sensitive, making their stability in aqueous solutions a primary concern.[1][2] The key issues include:

  • Hydrolytic instability of the aminooxy group: The aminooxy group can be susceptible to degradation in aqueous solutions, especially under non-optimal pH conditions.

  • General degradation over time: Aqueous solutions of this compound are not recommended for long-term storage, with immediate use being highly advised.

  • Sensitivity to storage conditions: Improper storage temperature and exposure to light can accelerate degradation.

Q3: How should I store this compound?

Proper storage is critical to maintaining the integrity of this compound.

Storage FormatRecommended TemperatureDurationAdditional Notes
Neat Compound -20°CSee manufacturer's recommendationsOften supplied as a 1.0M aqueous solution as the neat compound is not stable.
Aqueous Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Warm to room temperature before opening to prevent condensation.
Freshly Prepared Dilutions Use Immediately< 1 weekIt is highly recommended to prepare solutions fresh for each experiment.

Q4: What is the optimal pH for working with this compound in aqueous solutions?

The optimal pH depends on the specific reaction being performed.

ReactionOptimal pH RangeRecommended Buffers
Oxime Bond Formation (Aminooxy + Aldehyde/Ketone) 6.5 - 7.5Phosphate-buffered saline (PBS), MES, Acetate buffer
Amide Bond Formation (Carboxylic Acid + Amine) 4.5 - 7.2 (activation), 7.0 - 8.0 (coupling)MES for activation; PBS or Borate buffer for coupling

For oxime ligation, neutral to slightly acidic conditions are most efficient.

Troubleshooting Guide

Issue 1: Low Yield in Conjugation Reaction

Possible Cause Troubleshooting Steps
Degradation of this compound - Prepare fresh solutions of this compound for each experiment. - Ensure proper storage of the stock solution at -20°C and minimize freeze-thaw cycles. - Perform a quality control check on the reagent if it is old or has been stored improperly.
Suboptimal Reaction pH - Verify the pH of your reaction buffer. For oxime bond formation, the optimal range is 6.5-7.5. - Use a non-amine containing buffer such as PBS or MES.
Presence of Competing Nucleophiles - Ensure the reaction buffer is free of strong nucleophiles that could react with the aminooxy or carbonyl group.
Steric Hindrance - Increase the molar excess of the this compound.

Issue 2: Inconsistent Experimental Results

Possible Cause Troubleshooting Steps
Variability in Reagent Activity - Aliquot stock solutions to minimize degradation from repeated handling. - Always prepare fresh dilutions from a consistently stored stock.
Incorrect Buffer Preparation - Double-check the pH and composition of all buffers before use.
Reaction Time and Temperature Fluctuations - Standardize incubation times and maintain a consistent temperature for all experiments.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Reagent Handling: Allow the vial of this compound (often supplied as a 1.0M aqueous solution) to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Selection: Use high-purity, nuclease-free water or a suitable anhydrous solvent like DMSO or DMF if starting from a solid.

  • Preparation of Stock Solution: If starting from a solid, carefully weigh the desired amount and dissolve in the chosen solvent to a final concentration of 10-100 mM. If using a pre-made solution, this is your stock.

  • Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in low-protein binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for a maximum of one month.

Protocol 2: General Procedure for Oxime Ligation

  • Prepare Biomolecule: Dissolve the aldehyde or ketone-containing biomolecule in the reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Prepare a fresh dilution of this compound in the reaction buffer. A 5 to 20-fold molar excess of the linker over the biomolecule is a good starting point.

  • Conjugation Reaction: Add the freshly prepared this compound solution to the biomolecule solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect from light if working with light-sensitive molecules.

  • Purification: Remove excess, unreacted this compound using dialysis, size-exclusion chromatography, or other appropriate purification methods.

Visualizations

This compound Structure and Reactive Groups cluster_molecule This compound cluster_aminooxy Aminooxy Group cluster_peg PEG4 Spacer cluster_acid Carboxylic Acid Group struct H₂N-O-(CH₂CH₂O)₄-CH₂COOH aminooxy H₂N-O- peg -(CH₂CH₂O)₄- acid -COOH reacts_with_carbonyl Reacts with Aldehydes/Ketones aminooxy->reacts_with_carbonyl forms Oxime bond hydrophilic Increases Solubility peg->hydrophilic reacts_with_amine Reacts with Amines acid->reacts_with_amine forms Amide bond

Caption: Structure of this compound with its functional groups.

G Oxime Ligation Workflow start Start prepare_biomolecule Prepare Aldehyde/Ketone-containing Biomolecule in Buffer (pH 6.5-7.5) start->prepare_biomolecule prepare_linker Prepare Fresh Solution of this compound start->prepare_linker mix Combine Biomolecule and Linker Solutions prepare_biomolecule->mix prepare_linker->mix incubate Incubate (2-4h at RT or overnight at 4°C) mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Conjugate (e.g., SDS-PAGE, MS) purify->analyze end End analyze->end

Caption: Experimental workflow for a typical oxime ligation reaction.

G Troubleshooting Low Conjugation Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Conjugation Yield degraded_linker Degraded this compound low_yield->degraded_linker wrong_ph Suboptimal pH low_yield->wrong_ph impurities Buffer Impurities low_yield->impurities fresh_solution Use Freshly Prepared Linker Solution degraded_linker->fresh_solution check_ph Verify Buffer pH (6.5-7.5) wrong_ph->check_ph pure_buffer Use High-Purity, Non-Amine Buffers impurities->pure_buffer

Caption: A logical diagram for troubleshooting low conjugation yields.

References

Technical Support Center: Monitoring Aminooxy-PEG4-Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to monitor the progress of reactions involving Aminooxy-PEG4-acid.

Frequently Asked Questions (FAQs)

Q1: What is an this compound reaction?

An this compound reaction, often referred to as an oxime ligation, is a chemoselective conjugation method. It involves the reaction of an aminooxy group (-ONH₂) with an aldehyde or ketone to form a stable oxime bond (-O-N=C-). The "PEG4" component is a polyethylene glycol linker with four ethylene glycol units, which enhances the solubility and provides spacing between the conjugated molecules. The "acid" refers to a terminal carboxylic acid group, which can be used for further functionalization, for example, by forming an amide bond with a primary amine.

Q2: Why is it important to monitor the progress of this reaction?

Monitoring the reaction is crucial to:

  • Determine the optimal reaction time and ensure completion.

  • Identify the formation of the desired product and any potential side products.

  • Troubleshoot issues such as low yield or incomplete reactions.

  • Optimize reaction conditions for future experiments.

Q3: What are the most common methods for monitoring these reactions?

The most common and effective methods for monitoring this compound reactions are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) is also widely used for both monitoring and purification.

Q4: What are the key factors that can affect the success of an oxime ligation?

Several factors can influence the outcome of the reaction:

  • pH: The formation of oximes is highly pH-dependent, with an optimal range typically between 4 and 7.[1][2]

  • Catalysts: Aniline and its derivatives, such as p-phenylenediamine, can significantly accelerate the reaction rate.[1][3][4]

  • Concentration of Reactants: Higher concentrations of the reactants can lead to faster reaction rates.

  • Purity of Starting Materials: Impurities in the this compound or the carbonyl compound can lead to side reactions and lower yields.

  • Solvent: While aqueous buffers are common, the choice of co-solvent can impact solubility and reaction efficiency.

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound reactions.

Issue 1: Low or No Product Formation

Possible Causes and Solutions

Possible CauseRecommended Action
Incorrect pH The optimal pH for oxime ligation is typically between 4 and 7. Verify the pH of your reaction mixture and adjust if necessary. A pH that is too low can protonate the aminooxy group, reducing its nucleophilicity, while a pH that is too high can slow down the dehydration step.
No or Ineffective Catalyst Aniline or its derivatives are often used to catalyze oxime ligations. If the reaction is slow, consider adding a catalyst such as aniline or p-phenylenediamine.
Degraded Aminooxy Reagent Aminooxy compounds can be sensitive to storage conditions. Ensure your this compound has been stored correctly and is not degraded. It is often recommended to use freshly prepared solutions.
Low Reactivity of Carbonyl Group Ketones are generally less reactive than aldehydes. If you are using a ketone, the reaction may require longer reaction times, heating, or a more effective catalyst.
Steric Hindrance Bulky groups near the carbonyl or aminooxy functionality can hinder the reaction. If possible, consider a different conjugation strategy or a linker with a longer spacer arm.
Impure Starting Materials Impurities can interfere with the reaction. Purify your starting materials if you suspect contamination.
Issue 2: Presence of Multiple Spots on TLC or Peaks in LC-MS

Possible Causes and Solutions

Possible CauseRecommended Action
Incomplete Reaction If you see spots/peaks corresponding to both starting materials and the product, the reaction has not gone to completion. Allow the reaction to proceed for a longer time or consider optimizing the conditions (pH, catalyst, temperature).
Formation of Side Products Side reactions can occur, especially if the starting materials are not pure. Characterize the side products using LC-MS to understand their origin and adjust the reaction conditions to minimize their formation. A common side reaction is the intramolecular cyclization of levulinic acid if it is used as the ketone source.
Isomers Oximes can exist as E/Z isomers, which may appear as separate spots on TLC or peaks in HPLC. This is a characteristic of the product and not necessarily an issue.
Transoximation In some cases, the newly formed oxime bond can react with other carbonyl-containing molecules present in the mixture. Ensure the purity of your reactants to avoid this.

Experimental Protocols

Monitoring by Thin-Layer Chromatography (TLC)

TLC is a quick and convenient method to qualitatively monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (solvent system)

  • UV lamp for visualization

  • Staining solution (e.g., potassium permanganate or ninhydrin)

Procedure:

  • Prepare the Eluent: A common starting eluent for oxime ligation reactions is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The polarity can be adjusted based on the polarity of your substrates. For more polar compounds, a system like dichloromethane/methanol (e.g., 9:1 v/v) can be used.

  • Spot the Plate: On the baseline of a TLC plate, spot a small amount of your starting carbonyl compound, the this compound, and the reaction mixture at different time points (e.g., t=0, 1h, 4h, overnight).

  • Develop the Plate: Place the TLC plate in the developing chamber containing the eluent. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The oxime product is typically more polar than the starting carbonyl compound and will have a lower Rf value. If the compounds are not UV-active, use a suitable stain.

Data Interpretation:

CompoundExpected Rf ValueVisualization
Starting Aldehyde/KetoneHigher RfUV active (if aromatic), may stain with KMnO₄
This compoundLower Rf (polar)May be visualized with ninhydrin (if primary amine is present) or specific stains
Oxime ProductIntermediate RfUV active (if one of the starting materials is), should appear as a new spot
Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides more detailed information, allowing for the separation of components and their identification by mass.

Instrumentation:

  • LC-MS system (e.g., with a C18 reverse-phase column)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Prepare Samples: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., water/acetonitrile).

  • Inject and Run: Inject the sample onto the LC-MS. Use a gradient elution method to separate the components (e.g., a linear gradient from 5% to 95% Mobile Phase B over 15 minutes).

  • Analyze Data: Monitor the total ion chromatogram (TIC) for peaks corresponding to the starting materials and the product. Extract the mass spectra for each peak to confirm their identities.

Data Interpretation:

The expected mass of the product will be the sum of the masses of the two reactants minus the mass of water (18.015 Da), which is lost during the condensation reaction.

CompoundExpected Mass (m/z)
This compound (C₁₁H₂₃NO₇)[M+H]⁺ ≈ 282.15
Your Carbonyl CompoundVaries
Oxime Product[Mass of Carbonyl + 281.30 - 18.015 + H]⁺
Monitoring by ¹H NMR Spectroscopy

NMR spectroscopy can be used to monitor the disappearance of the characteristic protons of the starting materials and the appearance of new signals from the oxime product.

Procedure:

  • Acquire a ¹H NMR spectrum of the starting this compound.

  • Acquire a ¹H NMR spectrum of the starting carbonyl compound.

  • At various time points, take an aliquot of the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or D₂O) to acquire a ¹H NMR spectrum.

Data Interpretation:

  • Disappearance of Aminooxy Protons: The protons of the -ONH₂ group in this compound will have a characteristic chemical shift. Monitor the disappearance of this signal.

  • Disappearance of Aldehyde Proton: If you are using an aldehyde, the aldehydic proton (CHO) typically appears as a singlet between δ 9-10 ppm. Monitor the disappearance of this peak.

  • Appearance of Oxime Proton: The proton of the C=N-OH group in the oxime product will appear as a new signal, typically in the range of δ 7.5-8.5 ppm for aldoximes and may be broader for ketoximes.

  • PEG Protons: The protons of the PEG chain (-OCH₂CH₂O-) will typically appear as a complex multiplet around δ 3.6 ppm. Changes in the signals of the protons adjacent to the aminooxy group can also be monitored.

Visualizations

Reaction Workflow

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions This compound This compound Conditions pH 4-7 (Catalyst: Aniline) This compound->Conditions Carbonyl_Compound Aldehyde or Ketone Carbonyl_Compound->Conditions Product Oxime-PEG4-Conjugate Conditions->Product

Caption: General workflow of an this compound reaction.

Troubleshooting Logic

Troubleshooting_Logic Start Low or No Product? Check_pH Is pH between 4 and 7? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagents Are reagents pure and non-degraded? Check_pH->Check_Reagents Yes Adjust_pH->Check_pH Add_Catalyst Add Catalyst (e.g., Aniline) Increase_Time Increase reaction time/temperature Add_Catalyst->Increase_Time Check_Reagents->Add_Catalyst Yes Purify_Reagents Purify/replace reagents Check_Reagents->Purify_Reagents No Purify_Reagents->Start Success Reaction Successful Increase_Time->Success

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a PEGylation reaction mixture?

A PEGylation reaction typically results in a heterogeneous mixture containing the desired mono-PEGylated conjugate, as well as several impurities.[][2] These include:

  • Unreacted Protein: The native, non-PEGylated protein.

  • Excess Free PEG: Unreacted PEG reagent.

  • Multi-PEGylated Species: Proteins with more than one PEG chain attached (di-, tri-, or multi-PEGylated).[]

  • Positional Isomers: Mono-PEGylated proteins where the PEG chain is attached at different sites on the protein.[]

  • Hydrolysis Fragments: Byproducts from the hydrolysis of the PEG reagent.[]

Q2: Why is the purification of PEGylated compounds so challenging?

The purification is challenging due to the slight physicochemical differences between the desired product and the impurities. The attached PEG chain can mask the protein's surface charge and increase its hydrodynamic radius, making separations based on charge or size less effective, especially for separating species with similar degrees of PEGylation or positional isomers.

Q3: Which chromatographic technique is best for separating my PEGylated protein?

The optimal technique depends on the specific characteristics of your PEGylated protein and the impurities you need to remove. A multi-step approach is often necessary for high purity.

  • Size Exclusion Chromatography (SEC): Best for removing unreacted PEG and smaller reaction byproducts from the larger PEGylated protein. It can also separate native protein from PEGylated forms, especially with larger PEG chains.

  • Ion Exchange Chromatography (IEX): Effective for separating based on the degree of PEGylation, as each attached PEG chain can shield surface charges. It can also resolve positional isomers.

  • Hydrophobic Interaction Chromatography (HIC): A good polishing step, often used after IEX, to separate species with minor differences in hydrophobicity.

  • Reversed-Phase Chromatography (RP-HPLC): Primarily used for analytical purposes to resolve positional isomers and assess purity due to its high resolution.

Q4: How can I remove a large excess of unreacted PEG?

  • Ultrafiltration/Diafiltration (UF/DF): This is a highly effective and scalable method for removing unreacted PEG. By selecting a membrane with a molecular weight cutoff (MWCO) significantly smaller than the PEGylated protein but larger than the free PEG, the smaller PEG molecules can be washed away.

  • Size Exclusion Chromatography (SEC): Also very effective for this purpose, as the large PEGylated protein will elute much earlier than the smaller, unreacted PEG.

Q5: I am having trouble separating positional isomers. What should I do?

Separating positional isomers is one of the biggest challenges. High-resolution techniques are required:

  • Ion Exchange Chromatography (IEX): Can be effective as the location of the PEG attachment can differentially shield charged residues, leading to slight differences in binding to the IEX resin.

  • Reversed-Phase HPLC (RP-HPLC): Often provides the best resolution for positional isomers on an analytical scale. Method optimization, such as adjusting the gradient slope and temperature, is crucial.

Troubleshooting Guides

Problem 1: Poor Separation of PEGylated Species from Unmodified Protein
Possible Cause Troubleshooting Steps
Inappropriate Column Choice (SEC) Ensure the SEC column has the appropriate fractionation range for the size difference between your native and PEGylated protein. A larger PEG chain will result in better separation.
Suboptimal Elution Conditions (IEX) Optimize the salt gradient. A shallower gradient will provide better resolution. Consider using a pH gradient if salt gradients are ineffective.
Incorrect Salt Concentration (HIC) The initial salt concentration is critical for binding. You may need to screen different salt types and concentrations to find the optimal binding and elution conditions.
Column Overloading Reduce the sample load on the column. Overloading can lead to broad peaks and poor resolution.
Problem 2: Contamination with Free, Unreacted PEG
Possible Cause Troubleshooting Steps
Inefficient Initial Purification Step Use SEC or UF/DF as a primary step to remove the bulk of the free PEG.
Incorrect MWCO of Ultrafiltration Membrane Ensure the MWCO of the membrane is appropriate to retain your PEGylated protein while allowing the free PEG to pass through.
Insufficient Diafiltration Volumes Increase the number of diavolumes during UF/DF to ensure complete removal of the free PEG.
Problem 3: Low Recovery of PEGylated Protein
Possible Cause Troubleshooting Steps
Non-specific Binding to Column Matrix Increase the ionic strength of your buffers. For HIC, you may be using too high of a starting salt concentration, causing the protein to precipitate on the column.
Protein Precipitation on the Column Check the solubility of your PEGylated protein in the buffer conditions used. You may need to adjust the pH or add solubilizing agents.
Inappropriate Elution Conditions For IEX, ensure the elution buffer has a high enough salt concentration or the correct pH to disrupt the interaction between your protein and the resin. For HIC, ensure the salt concentration in the elution buffer is low enough.
Problem 4: Broad Peaks in Chromatography
Possible Cause Troubleshooting Steps
Heterogeneity of the PEGylated Product The broad peak may be a true representation of a heterogeneous mixture of positional isomers or multi-PEGylated species. Use higher resolution methods like RP-HPLC for analysis.
Polydispersity of the PEG Reagent The use of a polydisperse PEG reagent will result in a more heterogeneous PEGylated product, leading to broader peaks.
Secondary Interactions with the Column Add modifiers to the mobile phase to reduce non-specific interactions. For example, adding a small amount of organic solvent in RP-HPLC.
Column Degradation Ensure the column is properly cleaned and stored. If performance continues to decline, the column may need to be replaced.

Data Presentation: Comparison of Purification Techniques

Technique Principle of Separation Primary Application for PEGylated Compounds Advantages Limitations
Size Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Removal of unreacted PEG and native protein; Separation of different degrees of PEGylation.Mild conditions, predictable separation.Limited resolution for species of similar size (e.g., positional isomers).
Ion Exchange Chromatography (IEX) Net Surface ChargeSeparation by degree of PEGylation and of positional isomers.High capacity, good resolution.PEG can shield charges, reducing separation efficiency for highly PEGylated species.
Hydrophobic Interaction Chromatography (HIC) Surface HydrophobicityPolishing step to separate species with minor differences in hydrophobicity.Orthogonal to IEX and SEC, non-denaturing.Lower capacity and resolution compared to IEX.
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh-resolution analysis of purity and separation of positional isomers.Excellent resolution.Can be denaturing, often used for analytical purposes rather than preparative scale.
Ultrafiltration/Diafiltration (UF/DF) Molecular Weight CutoffBulk removal of unreacted PEG and buffer exchange.Scalable, cost-effective.Cannot separate species of similar molecular weight (e.g., positional isomers).

Experimental Protocols

General Sample Preparation for Chromatography
  • Clarify the Reaction Mixture: Centrifuge the PEGylation reaction mixture to remove any precipitated material.

  • Buffer Exchange (if necessary): If the reaction buffer is incompatible with the first chromatography step, exchange it into the appropriate binding buffer using a desalting column or UF/DF.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter to remove any remaining particulates before loading onto the chromatography column.

Protocol 1: Size Exclusion Chromatography (SEC)

Objective: To separate PEGylated protein from unreacted PEG and native protein.

Materials:

  • SEC column with an appropriate fractionation range

  • HPLC or FPLC system

  • Mobile Phase (e.g., Phosphate Buffered Saline, pH 7.4)

  • Prepared sample

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes (CVs) of the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a sample volume that is typically 0.5-2% of the total column volume for optimal resolution.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. The PEGylated protein, having the largest hydrodynamic radius, will elute first, followed by the native protein, and finally the unreacted PEG.

  • Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm).

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the separation.

Protocol 2: Ion Exchange Chromatography (IEX)

Objective: To separate PEGylated species based on the degree of PEGylation.

Materials:

  • Cation or anion exchange column

  • HPLC or FPLC system

  • Binding Buffer (low salt, e.g., 20 mM Tris, pH 8.0)

  • Elution Buffer (high salt, e.g., 20 mM Tris, 1 M NaCl, pH 8.0)

  • Prepared sample in Binding Buffer

Methodology:

  • Column Equilibration: Equilibrate the IEX column with Binding Buffer for 5-10 CVs.

  • Sample Loading: Load the prepared sample onto the column. Collect the flow-through to check for any unbound protein.

  • Wash: Wash the column with Binding Buffer for 5-10 CVs to remove any non-specifically bound impurities.

  • Elution: Elute the bound proteins using a linear gradient from 0% to 100% Elution Buffer over 10-20 CVs. Native protein will typically bind more strongly and elute at a higher salt concentration than the PEGylated versions, where the PEG chains shield the surface charges.

  • Fraction Collection: Collect fractions across the gradient.

  • Analysis: Analyze fractions by SDS-PAGE and/or RP-HPLC to identify the different PEGylated species.

Protocol 3: Hydrophobic Interaction Chromatography (HIC)

Objective: A polishing step to separate PEGylated isoforms.

Materials:

  • HIC column (e.g., Phenyl, Butyl, or Octyl)

  • HPLC or FPLC system

  • Binding Buffer (high salt, e.g., 1-2 M ammonium sulfate in 50 mM phosphate buffer, pH 7.0)

  • Elution Buffer (low salt, e.g., 50 mM phosphate buffer, pH 7.0)

  • Prepared sample in Binding Buffer

Methodology:

  • Column Equilibration: Equilibrate the HIC column with Binding Buffer for 5-10 CVs.

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash with Binding Buffer for 5-10 CVs.

  • Elution: Elute with a decreasing salt gradient (e.g., a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 CVs). Species will elute in order of increasing hydrophobicity.

  • Fraction Collection: Collect fractions across the gradient.

  • Analysis: Analyze fractions by RP-HPLC or mass spectrometry.

Protocol 4: SDS-PAGE with Barium-Iodide Staining for PEG

Objective: To visualize PEGylated proteins on an SDS-PAGE gel.

Materials:

  • SDS-PAGE gel and electrophoresis apparatus

  • Protein samples

  • 5% (w/v) Barium Chloride solution

  • Iodine solution (0.1 M I₂ in 0.2 M KI)

  • Coomassie Brilliant Blue stain

Methodology:

  • Run SDS-PAGE: Run the SDS-PAGE gel with your protein samples as usual.

  • Coomassie Staining (Optional): You can first stain the gel with Coomassie Brilliant Blue to visualize all proteins, and then proceed with the barium-iodide stain on the same gel.

  • Barium Chloride Incubation: After electrophoresis (and destaining if Coomassie was used), incubate the gel in 5% barium chloride solution for 10-15 minutes.

  • Rinse: Briefly rinse the gel with deionized water.

  • Iodine Staining: Incubate the gel in the iodine solution for 5-10 minutes. PEGylated proteins will appear as brown or reddish-brown bands.

  • Destain: Destain the gel with water to reduce background color. The stained PEG bands are not permanent and will fade over time.

Visualizations

experimental_workflow reaction PEGylation Reaction Mixture clarification Clarification (Centrifugation/Filtration) reaction->clarification capture_step Capture/Bulk Separation (SEC or UF/DF) clarification->capture_step Remove particulates intermediate_purification Intermediate Purification (Ion Exchange Chromatography) capture_step->intermediate_purification Remove free PEG/ Separate by size polishing_step Polishing (Hydrophobic Interaction Chr.) intermediate_purification->polishing_step Separate by degree of PEGylation/isomers analysis Analysis (SDS-PAGE, RP-HPLC, MS) polishing_step->analysis Final purity check final_product Purified PEGylated Protein analysis->final_product

Caption: A general experimental workflow for the purification of PEGylated proteins.

troubleshooting_workflow start Poor Purification Outcome q1 What is the main issue? start->q1 issue1 Poor separation of PEG-protein and native protein q1->issue1 Poor Resolution issue2 Product contaminated with free PEG q1->issue2 Contamination issue3 Low recovery q1->issue3 Low Yield sol1 Optimize IEX/HIC gradient (shallower gradient). Check SEC column resolution. issue1->sol1 sol2 Use SEC or UF/DF as a primary step. Increase diafiltration volumes. issue2->sol2 sol3 Check protein solubility. Optimize elution conditions. Reduce non-specific binding. issue3->sol3

Caption: A decision-making workflow for troubleshooting common purification issues.

References

Technical Support Center: Improving Oxime Ligation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during oxime ligation experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that can lead to slow or inefficient oxime ligation reactions.

Problem Potential Cause Recommended Solution
Slow or Incomplete Reaction Suboptimal pH: The reaction rate is highly pH-dependent. The formation of oximes and hydrazones is fastest at a pH of approximately 4.5.[1] At neutral pH, the reaction is notoriously slow.[1]Adjust the reaction buffer to a pH between 4 and 5. For biomolecules that are not stable under acidic conditions, consider using a highly efficient catalyst that is effective at neutral pH.[2]
Low Reactant Concentration: Ligation kinetics are driven by the concentration of the reactants.[3]Increase the concentration of one or both reactants. If solubility is an issue in aqueous media, consider using organic co-solvents like DMF or acetonitrile to allow for higher reactant concentrations.[3]
Inefficient Catalyst or No Catalyst: Aniline is a common catalyst, but more efficient options are available. Uncatalyzed reactions at neutral pH are often very slow.Use a more efficient catalyst such as m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA). These have been shown to be significantly more effective than aniline, especially at neutral pH.
Steric Hindrance: Bulky substituents on the aldehyde/ketone or the aminooxy group can impede the reaction. Ketones generally react more slowly than aldehydes.If possible, redesign the reactants to reduce steric hindrance. Alternatively, increase the reaction temperature and prolong the reaction time.
Reactant Instability: Aldehydes can oxidize to carboxylic acids, and hydroxylamine reagents can be unstable. The aminooxy group is highly reactive and can be incompatible with certain conditions, such as oxidative folding for disulfide-rich peptides.Use fresh, high-purity reagents. For sensitive biomolecules, consider strategies like using a protected aminooxy group that is deprotected just before the ligation step.
Side Reactions Reaction with Non-target Molecules: Aldehydes and ketones are common in biological systems and can react with the aminooxy-functionalized molecule.While not strictly bioorthogonal, oxime ligation can be effectively bioorthogonal if highly reactive electrophiles and aldehydes/ketones are present at low concentrations. Ensure purification of your target molecules before ligation.
Instability of Reactants/Products: The stability of the oxime bond can be influenced by electronic and steric factors. Hydrazinopyridine moieties can be prone to oxidation.Store reagents and products under appropriate conditions (e.g., protected from light, at low temperatures). The choice of reactants can also influence the stability of the final conjugate.
Difficulty Monitoring Reaction Progress Lack of a suitable analytical method. Use analytical techniques like RP-HPLC or fluorescence spectroscopy (if one component is fluorescent) to monitor the disappearance of starting materials and the appearance of the product. Mass spectrometry can be used to confirm the identity of the product.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for oxime ligation?

The optimal pH for oxime ligation is typically around 4.5. This is a balance between the acid-catalyzed dehydration of the hemiaminal intermediate and avoiding protonation of the nucleophilic aminooxy group, which would render it unreactive. However, many biological applications require physiological pH (around 7.4), where the reaction is significantly slower.

2. How can I accelerate the reaction at neutral pH?

To accelerate oxime ligation at neutral pH, you can:

  • Use a highly efficient catalyst: p-Phenylenediamine (pPDA) and m-phenylenediamine (mPDA) are significantly more effective than the traditional catalyst, aniline, at neutral pH.

  • Increase reactant concentrations: Higher concentrations of the aldehyde/ketone and the aminooxy compound will increase the reaction rate.

  • Use organic co-solvents: Solvents like DMF or acetonitrile can increase the solubility of reactants, allowing for higher concentrations and faster kinetics.

3. Which is more reactive, an aldehyde or a ketone?

Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to less steric hindrance. Reactions involving ketones are often slower and may require more forcing conditions or more efficient catalysts.

4. Are oxime ligations reversible?

The formation of an oxime bond is reversible through hydrolysis, but the equilibrium strongly favors the oxime product. Oxime bonds are generally more stable than the corresponding hydrazone or imine bonds at physiological pH. The stability of the oxime linkage is influenced by the electronic and steric properties of the substituents.

5. What are some common catalysts and how do they compare?

Aniline has been a traditional catalyst for oxime ligation. However, newer catalysts have shown superior performance, especially at neutral pH.

CatalystRelative EfficiencyKey Advantages
Aniline BaselineWell-established, effective at acidic pH.
p-Phenylenediamine (pPDA) Up to 19-fold faster than aniline at pH 7.Highly effective at neutral pH, even at low mM concentrations.
m-Phenylenediamine (mPDA) About 2-fold faster than aniline at equal concentrations; up to 15-fold more efficient due to higher solubility.Greater aqueous solubility allows for use at higher concentrations, leading to significant rate enhancement.

Quantitative Data on Reaction Kinetics

The following table summarizes second-order rate constants for oxime ligation under various conditions to illustrate the impact of pH and catalyst choice.

Aldehyde/KetoneAminooxy CompoundCatalyst (Concentration)pHSolventk (M⁻¹s⁻¹)Reference
BenzaldehydeAminooxyacetyl-peptideAniline (100 mM)7.00.3 M Na Phosphate8.2
CitralAminooxy-dansylAniline (50 mM)7.3Phosphate Buffer10.3
CitralAminooxy-dansylm-Phenylenediamine (50 mM)7.3Phosphate Buffer27.0
CitralAminooxy-dansylm-Phenylenediamine (500 mM)7.3Phosphate Buffer>100
2-Formylphenylboronic acidO-methylhydroxylamineNone7.4Phosphate Buffer460

Experimental Protocols

General Protocol for Monitoring Oxime Ligation Kinetics by RP-HPLC

This protocol describes a general method for monitoring the progress of an oxime ligation reaction using reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the aldehyde or ketone-containing molecule in an appropriate buffer (e.g., 0.1 M phosphate buffer at the desired pH).

  • Prepare a stock solution of the aminooxy-containing molecule in the same buffer.

  • Prepare a stock solution of the catalyst (e.g., aniline, pPDA, or mPDA) in the same buffer.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the buffer, the aldehyde/ketone stock solution, and the catalyst stock solution to the desired final concentrations.

  • Initiate the reaction by adding the aminooxy-containing stock solution.

  • Mix the solution thoroughly.

3. Time-Course Analysis:

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a scavenger like acetone for excess aminooxy reagent or by acidification).

  • Analyze the quenched aliquot by RP-HPLC.

4. HPLC Analysis:

  • Use a C18 column with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Monitor the elution of reactants and the product by UV absorbance at an appropriate wavelength (e.g., 220 nm for peptides).

  • Integrate the peak areas corresponding to one of the starting materials and the product at each time point.

5. Data Analysis:

  • Plot the concentration of the product or the remaining starting material as a function of time.

  • Fit the data to an appropriate rate equation (e.g., a second-order rate law) to determine the observed rate constant (k_obs).

Visualizations

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_catalysis Catalyzed Pathway (e.g., Aniline) cluster_intermediate Intermediate cluster_product Product Aldehyde Aldehyde/Ketone (R-C(=O)-R') SchiffBase Protonated Schiff Base (R-C(=N+H-Ph)-R') Aldehyde->SchiffBase Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Aminooxy Aminooxy (R''-O-NH2) Aminooxy->Hemiaminal Nucleophilic Attack Aniline Aniline Catalyst Aniline->SchiffBase Forms highly reactive electrophile SchiffBase->Hemiaminal Transimination Oxime Oxime (R-C(=N-O-R'')-R') Hemiaminal->Oxime Dehydration (-H2O) Water Water

Caption: Aniline-catalyzed oxime formation mechanism.

Troubleshooting_Workflow Start Start: Slow Oxime Ligation Check_pH Is pH optimal (4-5)? Start->Check_pH Adjust_pH Adjust pH to 4-5 Check_pH->Adjust_pH No Check_Catalyst Is an efficient catalyst (e.g., pPDA, mPDA) being used? Check_pH->Check_Catalyst Yes Adjust_pH->Check_Catalyst Add_Catalyst Add/Switch to a more efficient catalyst Check_Catalyst->Add_Catalyst No Check_Concentration Are reactant concentrations adequate? Check_Catalyst->Check_Concentration Yes Add_Catalyst->Check_Concentration Increase_Concentration Increase reactant concentrations. Consider organic co-solvents. Check_Concentration->Increase_Concentration No Check_Sterics Is steric hindrance a potential issue? Check_Concentration->Check_Sterics Yes Increase_Concentration->Check_Sterics Modify_Conditions Increase temperature and/or prolong reaction time. Check_Sterics->Modify_Conditions Yes End Reaction Optimized Check_Sterics->End No Modify_Conditions->End

Caption: Troubleshooting workflow for slow oxime ligation.

References

Validation & Comparative

Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a stable linker is paramount in the design of effective bioconjugates. Among the various covalent linkages, oxime and hydrazone bonds are frequently employed due to their formation under mild conditions. This guide provides an objective comparison of the stability of the oxime bond, specifically from Aminooxy-PEG4-acid, versus the hydrazone bond, supported by experimental data and detailed protocols.

Executive Summary

The stability of a linker is critical for the efficacy and safety of bioconjugates, particularly in applications like antibody-drug conjugates (ADCs) where premature cleavage can lead to off-target toxicity. Experimental evidence consistently demonstrates that oxime bonds exhibit significantly greater hydrolytic stability compared to hydrazone bonds across a range of pH values. This heightened stability makes the aminooxy-derived oxime linkage a more reliable choice for applications requiring long-term stability in physiological conditions.

Data Comparison: Hydrolytic Stability

The hydrolytic stability of oxime and hydrazone bonds is pH-dependent, with both linkages being susceptible to acid-catalyzed hydrolysis.[1][2][3] However, the rate of hydrolysis for oximes is substantially lower than that for hydrazones. A seminal study directly comparing isostructural hydrazones and an oxime revealed that the rate constant for oxime hydrolysis was nearly 1000-fold lower than for simple hydrazones.[2][4]

At neutral pH (pD 7.0), the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than a methylhydrazone, 300-fold lower than an acetylhydrazone, and 160-fold lower than a semicarbazone. This difference in stability is attributed to the higher electronegativity of the oxygen atom in the oxime linkage compared to the nitrogen atom in the hydrazone linkage, which reduces the basicity of the imine nitrogen and thus its susceptibility to protonation, the initial step in hydrolysis.

Linkage TypeRelative Hydrolysis Rate at pD 7.0 (Oxime = 1)Half-life (t½) at pD 7.0 (relative)General Stability Trend
Oxime 1Very HighHigh stability, especially at neutral and acidic pH.
Methylhydrazone ~600LowSignificantly less stable than oximes.
Acetylhydrazone ~300ModerateMore stable than methylhydrazone, but less than oxime.
Semicarbazone ~160ModerateMore stable than methylhydrazone, but less than oxime.

This table summarizes relative stability data based on the findings from Kalia and Raines (2008). Absolute half-lives are dependent on the specific molecular structure and reaction conditions.

Experimental Protocols

To assess the stability of oxime and hydrazone linkages, a common method is a time-course analysis of the conjugate's degradation under different pH conditions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol: In Vitro Stability Assay using RP-HPLC

Objective: To determine the hydrolytic stability of an oxime- or hydrazone-linked conjugate at various pH values.

Materials:

  • Oxime- or hydrazone-linked conjugate stock solution (e.g., in DMSO or acetonitrile).

  • Buffers:

    • pH 5.0 (e.g., 0.1 M Acetate Buffer)

    • pH 6.0 (e.g., 0.1 M MES Buffer)

    • pH 7.4 (e.g., Phosphate-Buffered Saline, PBS)

  • RP-HPLC system with a C18 column and UV detector.

  • Incubator or water bath set to 37°C.

  • Autosampler vials.

Procedure:

  • Buffer Preparation: Prepare the required buffers at the desired pH values.

  • Sample Preparation: Dilute the stock solution of the conjugate into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). The final concentration of the organic solvent from the stock solution should be minimal (<1%) to avoid influencing stability.

  • Incubation: Incubate the samples at 37°C to mimic physiological conditions.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample and transfer it to an autosampler vial. Store samples at -20°C if not analyzed immediately to halt further degradation.

  • RP-HPLC Analysis: Analyze the aliquots by RP-HPLC. The mobile phase gradient will depend on the properties of the conjugate but will typically involve a gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA). Monitor the elution profile using a UV detector at a wavelength where the conjugate has a strong absorbance.

  • Data Analysis:

    • Identify the peak corresponding to the intact conjugate.

    • Integrate the peak area of the intact conjugate at each time point.

    • Normalize the peak area at each time point to the peak area at time zero (T=0).

    • Plot the percentage of the remaining intact conjugate against time for each pH condition.

    • Calculate the half-life (t½) of the conjugate at each pH by fitting the data to a first-order decay model.

Visualizing the Chemistry

The following diagrams illustrate the formation of the respective bonds and the mechanism of their acid-catalyzed hydrolysis.

G cluster_0 Oxime Bond Formation cluster_1 Hydrazone Bond Formation This compound This compound Oxime Bond R-O-N=C-R' + H2O This compound->Oxime Bond R-O-NH2 Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Oxime Bond O=C-R' Hydrazine Hydrazine Hydrazone Bond R-NH-N=C-R' + H2O Hydrazine->Hydrazone Bond R-NH-NH2 Aldehyde/Ketone_2 Aldehyde/Ketone Aldehyde/Ketone_2->Hydrazone Bond O=C-R'

Caption: Formation of oxime and hydrazone bonds.

G cluster_0 Acid-Catalyzed Hydrolysis Mechanism cluster_1 Imine C=N-X (Oxime or Hydrazone) Protonation Protonation of Nitrogen Imine->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by H2O Protonation->Nucleophilic_Attack Carbinolamine Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine Cleavage Bond Cleavage Carbinolamine->Cleavage + H+ Products Carbonyl + Amine/Aminooxy Cleavage->Products Oxime_Note Oxime: X=O Less basic N, slower protonation, more stable. Hydrazone_Note Hydrazone: X=NH More basic N, faster protonation, less stable.

Caption: General mechanism of hydrolysis.

Conclusion

The choice between an oxime and a hydrazone linkage should be guided by the specific requirements of the application. For bioconjugates that demand high stability in physiological environments, such as therapeutic antibodies or long-circulating nanoparticles, the superior stability of the oxime bond makes it the preferred choice. While hydrazone bonds can be useful for applications requiring pH-sensitive cleavage, for example in drug delivery systems targeting acidic endosomal compartments, their inherent instability at neutral pH poses a significant drawback for many in vivo applications. The use of this compound to form oxime linkages provides a robust and reliable method for creating stable bioconjugates.

References

A Head-to-Head Comparison: Aminooxy-PEG4-acid vs. Maleimide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the efficacy, stability, and performance of bioconjugates. This guide provides an objective comparison of two widely used linker technologies: Aminooxy-PEG4-acid and maleimide linkers. We will delve into their reaction mechanisms, specificity, and stability, supported by experimental data and detailed protocols to inform your selection process.

The covalent attachment of molecules to proteins, antibodies, and other biomolecules is a cornerstone of modern biotechnology and medicine, enabling the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced therapeutics. The linker connecting the biomolecule to the payload is a critical determinant of the conjugate's properties. Here, we compare the performance of aminooxy-based linkers, specifically this compound, with the more traditional maleimide-based linkers.

At a Glance: Key Differences

FeatureThis compoundMaleimide Linkers
Target Functional Group Aldehydes and Ketones (Carbonyls)Thiols (Sulfhydryls)
Resulting Linkage OximeThiosuccinimide (Thioether)
Reaction pH Mildly acidic to neutral (pH 4.5-7.5)[1]Neutral (pH 6.5-7.5)[1]
Reaction Speed Can be slow, often requires a catalyst (e.g., aniline)[1][2]Generally fast[1]
Linkage Stability Highly stable oxime bondStable thioether bond, but susceptible to retro-Michael addition and thiol exchange
Specificity High, as aldehydes and ketones are less common in native proteinsHighly selective for thiols within the optimal pH range

Delving Deeper: A Technical Breakdown

Aminooxy Conjugation: Precision Through Bioorthogonality

Aminooxy chemistry offers a highly specific method for bioconjugation by targeting carbonyl groups (aldehydes and ketones) to form a stable oxime linkage. This bioorthogonal reaction is particularly advantageous as aldehydes and ketones are not naturally abundant on the surface of most native proteins, thus minimizing off-target reactions. For site-specific conjugation to antibodies, aldehyde groups can be generated by the mild oxidation of the carbohydrate moieties in the Fc region.

The this compound linker incorporates a polyethylene glycol (PEG) spacer, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate. The terminal carboxylic acid provides a handle for attaching a payload molecule.

Maleimide Conjugation: A Workhorse with Caveats

Maleimide linkers are widely used in bioconjugation due to their high reactivity and selectivity towards thiol groups, which are present in the cysteine residues of proteins. The reaction, a Michael addition, proceeds rapidly under physiological conditions to form a stable thioether bond. This method is commonly used for creating antibody-drug conjugates by targeting either native or engineered cysteine residues.

A key consideration for maleimide conjugation is the stability of the resulting thiosuccinimide linkage. This bond can undergo a retro-Michael reaction, leading to deconjugation, and is also susceptible to thiol exchange with other thiol-containing molecules like glutathione, which is abundant in the cellular environment. However, the stability of the conjugate can be significantly enhanced through hydrolysis of the succinimide ring, a process that can be accelerated by certain linker designs.

Quantitative Data Summary

The following tables summarize key quantitative data for the stability of the linkages formed by aminooxy and maleimide chemistries.

Table 1: Stability of Oxime Linkage

Conjugate TypeHalf-life (t½) at pD 7.0Relative Hydrolysis Rate (vs. Oxime)Reference
Oxime~25 days1
Methylhydrazone-~600-fold higher
Acetylhydrazone~2 hours~300-fold higher

Table 2: Stability of Thiosuccinimide Linkage (Maleimide Conjugates)

Linker TypeStability CharacteristicKey FindingsReference(s)
N-Alkyl Maleimide AdductProne to retro-Michael reaction and subsequent thiol exchange.Represents the traditional, less stable form of maleimide linkage.
N-Aryl Maleimide AdductSignificantly more stable due to accelerated hydrolysis of the thiosuccinimide ring.The aryl group's electron-withdrawing nature promotes ring opening, "locking" the conjugate.
Thiosuccinimide in PlasmaShedding rate of payloads from thiosuccinimide-containing ADCs can be as high as 50–75% within 7–14 days.Highlights the potential for significant payload loss in vivo.

Signaling Pathways and Experimental Workflows

Reaction Mechanisms

cluster_aminooxy Aminooxy Conjugation cluster_maleimide Maleimide Conjugation Aminooxy Aminooxy-PEG4-Payload (R-O-NH2) Oxime Stable Oxime Bond (R-O-N=CH-R') Aminooxy->Oxime Reaction Aldehyde Biomolecule-Aldehyde (R'-CHO) Aldehyde->Oxime Maleimide Maleimide-Payload Thiosuccinimide Thiosuccinimide Linkage (Thioether) Maleimide->Thiosuccinimide Michael Addition Thiol Biomolecule-Thiol (R'-SH) Thiol->Thiosuccinimide

Caption: Reaction mechanisms for Aminooxy and Maleimide conjugation.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

cluster_aminooxy_workflow Aminooxy-based ADC Synthesis cluster_maleimide_workflow Maleimide-based ADC Synthesis A1 Antibody Preparation A2 Oxidation of Antibody Glycans (e.g., with NaIO4) A1->A2 A3 Generation of Aldehyde Groups A2->A3 A4 Conjugation with Aminooxy-PEG4-Payload A3->A4 A5 Purification of ADC A4->A5 A6 Characterization (e.g., DAR) A5->A6 B1 Antibody Preparation B2 Reduction of Disulfide Bonds (e.g., with TCEP or DTT) B1->B2 B3 Generation of Free Thiols B2->B3 B4 Conjugation with Maleimide-Payload B3->B4 B5 Purification of ADC B4->B5 B6 Characterization (e.g., DAR) B5->B6

Caption: General experimental workflows for ADC synthesis.

Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation via this compound

This protocol describes the generation of aldehyde functionalities on a monoclonal antibody (mAb) followed by conjugation with an Aminooxy-PEG4-linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Sodium periodate (NaIO4) solution

  • Reaction buffer (e.g., sodium acetate buffer, pH 5.5)

  • Quenching solution (e.g., ethylene glycol)

  • This compound (or payload-conjugated version) dissolved in a compatible solvent (e.g., DMSO)

  • Aniline (optional, as a catalyst)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 3-15 mg/mL in PBS.

  • Antibody Oxidation:

    • Add reaction buffer and NaIO4 solution to the antibody solution.

    • Incubate for 10-30 minutes at room temperature or on ice, protected from light.

    • Quench the reaction by adding ethylene glycol and incubate for an additional 10 minutes.

  • Conjugation Reaction:

    • Add a molar excess of the Aminooxy-PEG4-linker solution to the oxidized antibody.

    • (Optional) Add aniline to catalyze the oxime ligation.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.

  • Purification: Purify the resulting ADC from unreacted linker and other reagents using size-exclusion chromatography or another suitable purification method.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and other quality attributes using techniques like UV-Vis spectroscopy, HIC, or mass spectrometry.

Protocol 2: Cysteine-Specific Antibody Conjugation via Maleimide Linker

This protocol outlines the conjugation of a maleimide-functionalized payload to a monoclonal antibody via reduced cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-functionalized payload dissolved in a compatible solvent (e.g., DMSO)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 1-10 mg/mL in a degassed buffer at pH 7-7.5 (e.g., PBS, Tris, or HEPES).

  • Reduction of Disulfide Bonds:

    • Add a 10–100× molar excess of TCEP to the protein solution.

    • Incubate for 20–30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the maleimide-payload solution to the reduced antibody solution at a desired molar ratio (a 10-20 fold molar excess is a good starting point).

    • Incubate at room temperature for 2 hours or overnight at 2–8 °C, protected from light.

  • Quenching: Add a quenching reagent like N-acetylcysteine to react with any excess maleimide.

  • Purification: Purify the ADC using size-exclusion chromatography to remove unreacted payload and quenching reagent.

  • Characterization: Analyze the ADC to determine the DAR and assess its purity and stability.

Conclusion

The choice between this compound and maleimide linkers depends on the specific requirements of the bioconjugation application.

This compound offers a highly specific and stable conjugation method, particularly advantageous for applications where site-specificity and linker stability are paramount. The bioorthogonal nature of the reaction minimizes off-target modifications, leading to more homogeneous conjugates. While the reaction kinetics can be slower, the exceptional stability of the resulting oxime bond is a significant benefit for in vivo applications.

Maleimide linkers provide a rapid and efficient method for conjugating to thiol groups. They have been a workhorse in the field and are used in several approved antibody-drug conjugates. However, the potential for instability of the thiosuccinimide linkage through retro-Michael reaction and thiol exchange is a critical consideration. Strategies to mitigate this instability, such as linker design to promote hydrolysis of the succinimide ring, are often necessary.

For researchers and drug developers, a thorough understanding of the trade-offs between these two powerful conjugation chemistries is essential for the rational design and successful development of next-generation bioconjugates.

References

A Comparative Guide to the Hydrolytic Stability of Oxime Linkages in Physiological Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the design of bioconjugates, influencing their stability, efficacy, and ultimate therapeutic or diagnostic utility. Among the array of available conjugation chemistries, the oxime linkage has emerged as a robust and reliable tool, particularly valued for its significant stability under physiological conditions. This guide provides an objective comparison of the hydrolytic stability of the oxime linkage with other common covalent bonds used in bioconjugation, supported by experimental data and detailed methodologies.

Quantitative Comparison of Linkage Stability

The hydrolytic stability of a covalent linker is paramount for in vivo applications, ensuring that the bioconjugate remains intact in systemic circulation and only releases its payload at the intended target site or remains stably linked for imaging and diagnostic purposes. The following table summarizes quantitative data on the stability of oxime linkages compared to hydrazone linkages, which are also frequently used for carbonyl-specific conjugation.

Linkage TypeCompoundpH/pDHalf-life (t₁/₂)First-order rate constant (k) (s⁻¹)Reference
Oxime pivalaldehyde-O-methyloxime7.0Too slow to measure~1.1 x 10⁻⁸[1]
5.0~2.3 x 10⁵ s (~64 h)3.0 x 10⁻⁶[1]
Hydrazone pivalaldehyde-N-methylhydrazone7.0~3.8 x 10³ s (~1.05 h)1.8 x 10⁻⁴[1]
5.0~1.2 x 10² s (~2 min)5.8 x 10⁻³[1]
Acylhydrazone pivalaldehyde-N-acetylhydrazone7.0~7.7 x 10³ s (~2.1 h)9.0 x 10⁻⁵[1]
5.0~2.7 x 10² s (~4.5 min)2.6 x 10⁻³
Semicarbazone pivalaldehyde-N-aminocarbonylhydrazone7.0~1.3 x 10⁴ s (~3.6 h)5.3 x 10⁻⁵
5.0~1.1 x 10³ s (~18 min)6.3 x 10⁻⁴

As the data clearly indicates, the oxime linkage exhibits substantially greater hydrolytic stability compared to various hydrazone linkages, particularly at neutral pH, which mimics physiological conditions. At a pD of 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a simple methylhydrazone. This enhanced stability is a key advantage for applications requiring long-term integrity of the bioconjugate in circulation.

The hydrolysis of both oxime and hydrazone linkages is acid-catalyzed, meaning their stability decreases in acidic environments. This pH-dependent lability can be exploited in drug delivery systems designed to release a therapeutic agent in the acidic microenvironment of tumors or within the lysosomal compartment of cells. However, for applications demanding a non-cleavable linker, the oxime bond's resilience across a broad pH range (from 2 to 9) makes it a superior choice.

The intrinsic stability of oximes and hydrazones is also influenced by steric and electronic factors of the substituents near the C=N bond. Generally, conjugates derived from ketones are more stable than those from aldehydes. The higher stability of the oxime linkage is attributed to the greater electronegativity of the oxygen atom compared to the nitrogen atom in hydrazones, which makes the oxime less susceptible to protonation, the initial step in the hydrolysis mechanism.

Experimental Protocols

The following provides a detailed methodology for assessing the hydrolytic stability of oxime and hydrazone linkages, based on protocols described in the literature.

Assay for Hydrolytic Stability using ¹H NMR Spectroscopy

This method allows for the continuous monitoring of the hydrolysis of a conjugate by observing the appearance of the signal from the free aldehyde or ketone over time.

1. Materials and Reagents:

  • Conjugate of interest (e.g., pivalaldehyde-O-methyloxime)

  • Deuterated buffers (e.g., deuterated phosphate buffer) at various pD values (e.g., 5.0, 7.0, 9.0)

  • Deuterated acetone (as a chemical trap)

  • Anhydrous MgSO₄ (for synthesis of conjugates)

  • NMR tubes

  • ¹H NMR Spectrometer

2. Synthesis of Conjugates:

  • Synthesize the oxime or hydrazone conjugates by condensing the respective alkoxyamine or hydrazine with an aldehyde or ketone (e.g., pivalaldehyde).

  • Use a drying agent like anhydrous MgSO₄ to remove the water byproduct and drive the reaction to completion.

  • Purify the conjugate prior to stability studies.

3. Sample Preparation for NMR Analysis:

  • Dissolve the purified conjugate in the desired deuterated buffer (pD 5.0–9.0) to a final concentration suitable for NMR analysis (e.g., 10 mM).

  • To ensure the hydrolysis reaction proceeds to completion and to prevent the reverse condensation reaction, an excess of a deuterated ketone, such as deuterated acetone, can be added as a trap for the liberated alkoxyamine or hydrazine.

4. NMR Data Acquisition:

  • Acquire ¹H NMR spectra at regular time intervals.

  • Monitor the hydrolysis by observing the decrease in the signal corresponding to the conjugate and the increase in the signal of the aldehydic proton of the released aldehyde (e.g., pivalaldehyde at δ = 9.4 ppm).

5. Data Analysis:

  • Integrate the relevant peaks to determine the concentration of the conjugate and the hydrolysis product at each time point.

  • Plot the natural logarithm of the conjugate concentration versus time.

  • The negative of the slope of this plot will yield the first-order rate constant (k) for the hydrolysis reaction.

  • Calculate the half-life (t₁/₂) of the conjugate using the equation: t₁/₂ = ln(2)/k.

Visualizations

Experimental Workflow for Hydrolytic Stability Assay

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Output A Synthesize & Purify Oxime/Hydrazone Conjugate B Dissolve Conjugate in Deuterated Buffer (pD 5-9) A->B C Add Deuterated Acetone (Chemical Trap) B->C D Acquire 1H NMR Spectra at Timed Intervals C->D Transfer to NMR Tube E Integrate Peaks to Quantify Conjugate & Product D->E F Plot ln[Conjugate] vs. Time E->F G Calculate Rate Constant (k) and Half-life (t1/2) F->G H Hydrolytic Stability Profile (k and t1/2 vs. pD) G->H

Caption: Workflow for determining oxime stability via NMR.

General Mechanism of Oxime Hydrolysis

G reactant Oxime (R2C=N-OR') protonation Protonation of Imine Nitrogen reactant->protonation + H+ intermediate1 Protonated Oxime protonation->intermediate1 water_attack Nucleophilic Attack by Water intermediate1->water_attack + H2O intermediate2 Tetrahedral Intermediate (Carbinolamine) water_attack->intermediate2 proton_transfer Proton Transfer intermediate2->proton_transfer elimination Elimination of Alkoxyamine proton_transfer->elimination products Carbonyl (R2C=O) + Alkoxyamine (H2N-OR') elimination->products

Caption: Acid-catalyzed hydrolysis of an oxime linkage.

References

The Aminooxy Advantage: A Comparative Guide to Aminooxy-PEG4-acid in ADC Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the design of antibody-drug conjugates (ADCs) is a complex equation of optimizing efficacy while ensuring safety. The linker, the critical bridge between the monoclonal antibody and the cytotoxic payload, plays a pivotal role in this balance. This guide provides an in-depth comparison of Aminooxy-PEG4-acid, a linker technology leveraging a stable oxime bond, against conventional maleimide-based linkers, supported by experimental data and detailed protocols.

The core of the this compound linker's advantage lies in the formation of a highly stable oxime bond through a bioorthogonal reaction. This "click chemistry" approach allows for site-specific conjugation to an aldehyde or ketone group on the antibody, which can be introduced through various methods, including the oxidation of native glycans or the incorporation of unnatural amino acids.[1][2] The inclusion of a hydrophilic 4-unit polyethylene glycol (PEG) spacer further enhances the ADC's properties by improving solubility and potentially reducing aggregation.[3][4]

Comparative Performance: this compound vs. Maleimide Linkers

The selection of a linker technology significantly impacts the drug-to-antibody ratio (DAR), stability, and ultimately, the therapeutic window of an ADC. Here, we compare the performance of ADCs constructed with this compound technology to those utilizing traditional maleimide-based conjugation.

Homogeneity and Drug-to-Antibody Ratio (DAR)

Site-specific conjugation, often employed with aminooxy linkers, leads to a more homogeneous ADC product with a precisely controlled DAR.[5] This is in contrast to traditional maleimide conjugation to native cysteine or lysine residues, which can result in a heterogeneous mixture of ADC species with varying DARs. The homogeneity of site-specific ADCs contributes to a more predictable pharmacokinetic profile and improved manufacturing consistency.

For example, the ADC ARX788, which utilizes a site-specific oxime linkage, achieves a homogeneous DAR of approximately 2.

In Vitro Cytotoxicity

The potency of an ADC is a critical measure of its potential therapeutic efficacy. The following table summarizes representative in vitro cytotoxicity data.

ADC Linker Type Target Cell Line IC50 (nM)
ARX788 Aminooxy-PEG-based (Oxime)NCI-N87 (HER2-positive gastric cancer)0.034
T-DM1 Maleimide-based (Thioether)NCI-N87 (HER2-positive gastric cancer)0.107
ARX788 Aminooxy-PEG-based (Oxime)JIMT-1 (HER2-low breast cancer)0.089
T-DM1 Maleimide-based (Thioether)JIMT-1 (HER2-low breast cancer)>10

Data for ARX788 and T-DM1 are sourced from preclinical studies. It is important to note that T-DM1 utilizes a non-cleavable maleimide linker and a different payload (DM1) than ARX788 (MMAF derivative), which may also contribute to differences in potency.

The data suggests that site-specific ADCs with stable oxime linkages can exhibit potent and, in some cases, superior in vitro activity compared to maleimide-based ADCs, particularly in low antigen expressing cell lines.

In Vivo Efficacy

The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in a living system. Xenograft models provide a crucial preclinical assessment of in vivo efficacy.

ADC Linker Type Xenograft Model Dose Tumor Growth Inhibition (TGI)
mil40-12b Stabilized Maleamic Methyl EsterBT-474 (HER2-positive breast cancer)2.5 mg/kgComplete tumor regression
mil40-12b' Conventional MaleimideBT-474 (HER2-positive breast cancer)2.5 mg/kgIncomplete tumor regression
ARX788 Aminooxy-PEG-based (Oxime)NCI-N87 (HER2-positive gastric cancer)10 mg/kgSignificant tumor regression
T-DM1 Maleimide-based (Thioether)NCI-N87 (HER2-positive gastric cancer)10 mg/kgLess effective tumor regression than ARX788

Data for mil40-12b and mil40-12b' are from a study comparing a stabilized maleimide linker to a conventional one. Data for ARX788 and T-DM1 are from preclinical studies.

Studies have shown that ADCs with more stable linkages, such as those formed by oxime ligation or with stabilized maleimides, can lead to superior in vivo efficacy, including complete tumor regressions in some models.

Plasma Stability

A critical attribute of an ADC is its stability in circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and a reduced therapeutic window. The oxime bond formed by aminooxy linkers is known to be significantly more stable than the thiosuccinimide bond resulting from maleimide-thiol reactions, which is susceptible to retro-Michael addition and thiol exchange in the plasma.

Linker Type Linkage Plasma Stability
This compound OximeHigh stability, resistant to hydrolysis and thiol exchange.
Conventional Maleimide Thiosuccinimide (Thioether)Susceptible to retro-Michael reaction and thiol exchange, leading to payload loss. Reports indicate up to 50-75% payload loss over 7-14 days in plasma.
Stabilized Maleimide Hydrolyzed ThiosuccinimideImproved stability compared to conventional maleimide linkers.

The high stability of the oxime linkage ensures that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cell, thereby minimizing off-target toxicity.

Visualizing the Concepts

To further illustrate the key processes and structures involved in ADC development with this compound, the following diagrams are provided in the DOT language for Graphviz.

cluster_Antibody Antibody cluster_LinkerPayload Linker-Payload Antibody Monoclonal Antibody (mAb) CHO Aldehyde Group (-CHO) Antibody->CHO Site-specific modification ADC Antibody-Drug Conjugate (ADC) CHO->ADC Oxime Ligation (Stable Bond) Aminooxy This compound Payload Cytotoxic Payload Aminooxy->Payload Attached Payload->ADC

Fig. 1: ADC assembly via oxime ligation.

start Start: Antibody Modification step1 Periodate Oxidation of Antibody Glycans start->step1 step2 Generation of Aldehyde Groups step1->step2 step3 Oxime Ligation with Aminooxy-PEG4-Payload step2->step3 step4 Purification of ADC step3->step4 end Characterization (DAR, Stability, etc.) step4->end cluster_ADC ADC in Circulation cluster_TargetCell Target Tumor Cell ADC ADC Receptor Tumor Antigen ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Antibody Degradation Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

References

The Pivotal Role of PEG Linker Length in Advanced Therapeutics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a polyethylene glycol (PEG) linker is a critical decision in the design of bioconjugates, influencing everything from solubility and stability to pharmacokinetic profiles and therapeutic efficacy. This guide provides a comprehensive comparative analysis of different PEG linker lengths, supported by experimental data, to inform the optimal design of next-generation therapeutics such as antibody-drug conjugates (ADCs), PEGylated proteins, and nanoparticle systems.

The length of a PEG linker, which consists of repeating ethylene glycol units, is not a trivial parameter. It profoundly impacts the physicochemical and biological properties of the resulting conjugate.[1][2] Shorter PEG linkers can be advantageous for creating compact conjugates, while longer linkers are often necessary to overcome steric hindrance, enhance solubility, and extend circulation half-life.[1][2][3] This analysis delves into the nuanced effects of PEG linker length on key performance indicators of therapeutic molecules.

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

In the realm of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of both safety and efficacy. The length of the PEG component within the linker can be fine-tuned to optimize the ADC's therapeutic index.

Generally, increasing the PEG linker length in an ADC can lead to a longer plasma half-life. This is attributed to the increased hydrodynamic radius of the ADC, which reduces renal clearance. However, this relationship is not always linear, and an optimal PEG length often exists to balance efficacy and clearance. For instance, one study found that a PEG8 side chain was the minimum length required to achieve a desirable slower clearance for a glucuronide-MMAE linker, with longer chains like PEG12 and PEG24 not offering a significant further advantage in this regard.

The hydrophilicity of PEG linkers also plays a crucial role in mitigating the hydrophobicity of the payload, which can otherwise lead to aggregation and poor solubility, especially in ADCs with a high drug-to-antibody ratio (DAR). Longer PEG chains can be more effective at solubilizing hydrophobic payloads.

While longer linkers can improve pharmacokinetics, they may sometimes lead to decreased in vitro cytotoxicity. This highlights the critical trade-off between systemic exposure and potent cell-killing activity that must be carefully optimized for each specific ADC.

Comparative Data on ADC Clearance with Varying PEG Linker Lengths
PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0xNon-binding IgG-MMAE (DAR 8)
PEG2~7.0~0.82xNon-binding IgG-MMAE (DAR 8)
PEG4~4.5~0.53xNon-binding IgG-MMAE (DAR 8)
PEG8~2.5~0.29xNon-binding IgG-MMAE (DAR 8)
PEG12~2.0~0.24xNon-binding IgG-MMAE (DAR 8)
PEG24~2.0~0.24xNon-binding IgG-MMAE (DAR 8)

This table summarizes data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8, illustrating the impact of PEG side-chain length on plasma clearance. A clear trend of decreasing clearance is observed as the PEG linker length increases, with a plateau effect observed from PEG8 onwards.

Influence of PEG Linker Length on Nanoparticle and Protein Therapeutics

The principle of utilizing PEG linkers to modulate therapeutic properties extends to PEGylated proteins and nanoparticle drug delivery systems. Longer PEG chains are known to increase the hydrodynamic radius of nanoparticles, leading to reduced renal clearance and a prolonged circulation half-life. This "stealth" effect, provided by the steric shield of the PEG layer, can also decrease immunogenicity and protect against proteolytic degradation.

In the context of targeted drug delivery systems, a longer and more flexible PEG linker can provide greater accessibility for ligands to bind to their receptors. Conversely, shorter PEG linkers may be advantageous where a more constrained conformation of a targeting ligand is desired for optimal receptor-ligand interactions.

For PEGylated proteins, increasing the molecular weight of PEG generally leads to an extended half-life. However, there is a potential for reduced biological activity with very long PEG chains due to steric hindrance at the protein's active site.

Comparative Data on Nanoparticle Biodistribution
PEG Molecular WeightArea Under the Curve (AUC)Effect on Circulation
2 kDaLowerShorter circulation
5 kDaIntermediateLonger circulation
10 kDaHigherLongest circulation

This table illustrates the general trend of increased systemic exposure (AUC) of nanoparticles with increasing PEG molecular weight, indicating a longer circulation time.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different linker technologies. Below are representative protocols for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.

Pharmacokinetic Analysis of PEGylated Conjugates

Objective: To determine the circulation half-life and clearance rate of PEGylated conjugates.

Animal Model: Typically mice (e.g., Balb/c) or rats are used.

Procedure:

  • Administer the PEGylated conjugate intravenously (i.v.) via the tail vein at a specified dose (e.g., mg/kg).

  • Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).

  • Process the blood samples to obtain plasma or serum.

  • Quantify the concentration of the conjugate in the plasma or serum using an appropriate method, such as ELISA for protein-based conjugates or a validated bioanalytical method for the payload in ADCs.

  • Calculate pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life, by fitting the concentration-time data to a suitable pharmacokinetic model.

In Vitro Cytotoxicity Assay for ADCs

Objective: To determine the potency of ADCs with different PEG linker lengths against target cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC).

  • Complete cell culture medium.

  • ADCs with varying PEG linker lengths.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well clear-bottom white plates.

Procedure:

  • Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADCs in cell culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.

  • Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.

  • Allow the plate to equilibrate to room temperature.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic model.

Cellular Uptake of Targeted Nanoparticles

Objective: To compare the cellular uptake of targeted nanoparticles functionalized with PEG linkers of varying lengths.

Materials:

  • Targeted nanoparticles (e.g., liposomes, polymeric nanoparticles) conjugated with different length PEG-ligand constructs.

  • Target cell line and a negative control cell line (not expressing the target receptor).

  • Fluorescently labeled nanoparticles.

  • Flow cytometer.

Procedure:

  • Culture the target and control cells in appropriate vessels.

  • Incubate the cells with the fluorescently labeled nanoparticles at a specific concentration for a defined period (e.g., 4 hours) at 37°C.

  • Wash the cells thoroughly with cold PBS to remove non-internalized nanoparticles.

  • Harvest the cells by trypsinization.

  • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the amount of nanoparticle uptake.

  • Compare the mean fluorescence intensity between the different nanoparticle formulations and between the target and control cell lines.

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and the logical relationships between different parameters in bioconjugate design.

ADC_Development_Workflow cluster_Design Design & Synthesis cluster_Conjugation Conjugation cluster_Characterization Characterization cluster_Evaluation Evaluation Antibody Antibody Selection Conjugation Antibody-Payload Conjugation Antibody->Conjugation Payload Payload Selection Payload->Conjugation Linker Linker Design (Varying PEG Length) Linker->Conjugation DAR DAR Determination Conjugation->DAR Purity Purity & Aggregation Conjugation->Purity InVitro In Vitro Cytotoxicity DAR->InVitro Purity->InVitro InVivo_PK In Vivo Pharmacokinetics InVitro->InVivo_PK InVivo_Efficacy In Vivo Efficacy InVivo_PK->InVivo_Efficacy

Caption: Workflow for the development and evaluation of ADCs with varying PEG linker lengths.

PEG_Linker_Properties cluster_Properties Physicochemical Properties cluster_Outcomes Pharmacological Outcomes PEG_Length PEG Linker Length Hydrodynamic_Radius Hydrodynamic Radius PEG_Length->Hydrodynamic_Radius Increases Solubility Solubility PEG_Length->Solubility Increases Steric_Hindrance Steric Hindrance PEG_Length->Steric_Hindrance Increases Circulation_HalfLife Circulation Half-Life Hydrodynamic_Radius->Circulation_HalfLife Increases Efficacy Therapeutic Efficacy Solubility->Efficacy Impacts Immunogenicity Immunogenicity Steric_Hindrance->Immunogenicity Decreases Target_Binding Target Binding Affinity Steric_Hindrance->Target_Binding Can Decrease Circulation_HalfLife->Efficacy Increases Target_Binding->Efficacy Directly Impacts

References

A Comparative Guide to Site-Specific Conjugation: Aminooxy-PEG4-Acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the method of conjugating a payload to a targeting antibody is a critical determinant of the final therapeutic's efficacy, stability, and therapeutic window. This guide provides an objective comparison of site-specific conjugation using Aminooxy-PEG4-acid against two other prominent site-specific methods: THIOMAB™ (engineered cysteine) conjugation and Sortase-mediated ligation. This comparison is supported by experimental data and detailed methodologies to inform the selection of the most appropriate conjugation strategy.

Site-specific conjugation methods have emerged to overcome the limitations of traditional, random conjugation techniques (e.g., targeting lysine residues), which produce heterogeneous mixtures of antibody-drug conjugates (ADCs) with varying drug-to-antibody ratios (DARs) and conjugation sites.[1][2] This heterogeneity can lead to unpredictable pharmacokinetics and a narrow therapeutic window.[1][3] Site-specific methods, in contrast, yield homogeneous conjugates with a precisely controlled DAR, leading to improved stability, pharmacokinetics, and overall therapeutic performance.[1]

This compound: Precision through Oxime Ligation

This compound facilitates site-specific conjugation through the formation of a highly stable oxime bond. This method typically involves two key steps: the generation of a carbonyl group (an aldehyde or ketone) on the antibody and the subsequent reaction with the aminooxy group of the linker. A common strategy for introducing the aldehyde is the mild periodate oxidation of the carbohydrate moieties naturally present in the Fc region of the antibody. This approach is advantageous as it targets a region distant from the antigen-binding sites, thus preserving the antibody's targeting function. Alternatively, unnatural amino acids containing ketone or aldehyde functionalities can be genetically incorporated into the antibody backbone to provide a specific conjugation handle.

Comparative Analysis of Site-Specific Conjugation Methods

This section provides a detailed comparison of this compound (via oxime ligation) with THIOMAB™ technology and Sortase-mediated ligation.

Data Presentation

The following tables summarize quantitative data from various studies to facilitate a comparison between the different conjugation technologies.

Table 1: Comparison of Conjugation Efficiency and Homogeneity

FeatureThis compound (Oxime Ligation)THIOMAB™ (Engineered Cysteine)Sortase-Mediated Ligation
Typical Conjugation Efficiency >95%High, often near-quantitative~85-90%
Achievable DAR Precisely controlled (e.g., DAR 2 or 4)Precisely controlled (e.g., DAR 2 or 4)Precisely controlled (e.g., DAR 2 or 4)
Resulting Homogeneity High, single species often observedHigh, though can have minor disulfide scramblingHigh, single species observed
Key Requirement Aldehyde/ketone on Ab (glycan oxidation or UAA)Engineered cysteine residue(s)C-terminal LPXTG tag on Ab, N-terminal GGG on payload

Table 2: Comparison of Conjugate Stability

Conjugation MethodLinkage TypeSerum StabilityKey Considerations
This compound OximeHighly stableResistant to hydrolysis and enzymatic cleavage in plasma.
THIOMAB™ (Maleimide) ThioetherVariable; susceptible to retro-Michael reaction leading to payload loss. Can be improved with next-generation maleimides or sulfone linkers.Thiol exchange with serum albumin is a known liability.
Sortase-Mediated Ligation Peptide BondHighly stableAs stable as the native peptide bonds in proteins.

Table 3: In Vitro and In Vivo Performance Comparison

ParameterSite-Specific UAA-ADC (Oxime Ligation)Cysteine-Conjugated ADC (Maleimide)
In Vitro Serum Stability SuperiorProne to drug deconjugation
In Vivo Efficacy Maintained potency and efficacyEffective, but can be limited by instability
Preclinical Toxicology Superior profile in ratsPotential for off-target toxicities due to premature drug release

Note: This table directly compares a site-specific ADC prepared via an unnatural amino acid (p-acetyl phenylalanine) and oxime ligation with a cysteine-conjugated ADC, providing the most direct available comparison for the chemistry employed by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Site-Specific Conjugation using this compound via Antibody Glycan Oxidation
  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Periodate Oxidation:

    • Cool the antibody solution to 0-4°C.

    • Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 20 mM and incubate for 15 minutes on ice.

    • Remove excess periodate and quenching agent by buffer exchange into a conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 4.5) using a desalting column.

  • Oxime Ligation:

    • Dissolve this compound in a suitable solvent (e.g., water or DMSO).

    • Add a 10-50 molar excess of the this compound solution to the oxidized antibody.

    • Add an aniline catalyst to a final concentration of 10-20 mM to accelerate the reaction.

    • Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unreacted linker and catalyst.

  • Characterization: Characterize the ADC to determine the DAR, purity, and aggregation levels using methods such as hydrophobic interaction chromatography (HIC), LC-MS, and SEC.

Protocol 2: THIOMAB™ (Engineered Cysteine) Conjugation
  • Antibody Reduction:

    • Prepare the THIOMAB™ antibody in a suitable buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, pH 7.5).

    • Add dithiothreitol (DTT) to a final concentration of 50-100 mM to reduce the engineered cysteine residues.

    • Incubate at 37°C for 30-60 minutes.

    • Remove DTT by buffer exchange into a conjugation buffer (e.g., 20 mM succinate, pH 5.0).

  • Re-oxidation of Native Disulfides:

    • Add dehydroascorbic acid (DHAA) to a 10-fold molar excess over the antibody.

    • Incubate at room temperature for 3 hours to re-oxidize the native interchain disulfide bonds, leaving the engineered cysteines free.

  • Maleimide Conjugation:

    • Add a maleimide-functionalized payload (typically 5-10 molar excess) to the re-oxidized antibody.

    • Incubate at room temperature for 1-2 hours.

  • Purification and Characterization: Purify and characterize the ADC as described in Protocol 1.

Protocol 3: Sortase-Mediated Ligation
  • Protein Engineering:

    • Genetically engineer the antibody to include a C-terminal LPXTG sortase recognition motif.

    • Synthesize the payload with an N-terminal oligo-glycine (e.g., GGG) motif.

  • Sortase-Mediated Reaction:

    • Combine the LPXTG-tagged antibody, the GGG-payload, and Sortase A enzyme in a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.5).

    • Typical molar ratios are 1:10:0.2 (Antibody:Payload:Sortase A).

    • Incubate at 25-37°C for 2-4 hours.

  • Purification:

    • If the antibody or enzyme is His-tagged, the unreacted components can be removed using Ni-NTA affinity chromatography.

    • Alternatively, Protein A affinity chromatography can be used to purify the conjugated antibody.

  • Characterization: Characterize the ADC as described in Protocol 1.

Mandatory Visualization

G cluster_0 This compound Conjugation Workflow A0 Antibody with Glycan Chain A1 Periodate Oxidation (NaIO₄) A0->A1 Step 1 A2 Antibody with Aldehyde Groups A1->A2 A4 Oxime Ligation (Aniline Catalyst) A2->A4 Step 2 A3 Aminooxy-PEG4-Payload A3->A4 A5 Site-Specific ADC (Stable Oxime Bond) A4->A5

This compound conjugation workflow.

G cluster_1 THIOMAB™ Conjugation Workflow B0 THIOMAB™ Antibody (Engineered Cys) B1 Reduction (DTT) B0->B1 Step 1 B2 Reduced Antibody B1->B2 B3 Re-oxidation (DHAA) B2->B3 Step 2 B4 Selectively Reduced Ab (Free Cys Thiols) B3->B4 B6 Thiol-Maleimide Conjugation B4->B6 Step 3 B5 Maleimide-Payload B5->B6 B7 Site-Specific ADC (Thioether Bond) B6->B7

THIOMAB™ conjugation workflow.

G cluster_2 Sortase-Mediated Ligation Workflow C0 Antibody with C-terminal LPXTG Tag C3 Enzymatic Ligation C0->C3 C1 Payload with N-terminal GGG Tag C1->C3 C2 Sortase A Enzyme C2->C3 Catalyst C4 Site-Specific ADC (Peptide Bond) C3->C4

Sortase-mediated ligation workflow.

Conclusion

The choice of a site-specific conjugation strategy has profound implications for the development of antibody-drug conjugates. This compound, through oxime ligation, offers a robust method for generating highly stable and homogeneous ADCs. Its primary alternative, THIOMAB™ technology, also enables precise control over DAR but the resulting thioether bond from maleimide chemistry can be susceptible to instability in vivo, a liability that can be mitigated with next-generation linkers. Sortase-mediated ligation provides an elegant enzymatic approach to form exceptionally stable peptide bonds, though it requires engineering of both the antibody and the payload.

For researchers prioritizing conjugate stability, oxime ligation and sortase-mediated ligation present superior options to traditional maleimide chemistry. The selection between these methods will depend on the specific requirements of the project, including the feasibility of antibody and payload engineering, and the desired chemical properties of the final conjugate. The provided data and protocols serve as a guide to navigate these critical decisions in the pursuit of developing safer and more effective targeted therapeutics.

References

Characterization of ADCs with Aminooxy-PEG4-acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) formed using Aminooxy-PEG4-acid linkers with other common ADC technologies. By presenting key performance data, detailed experimental methodologies, and visual representations of critical processes, this document aims to equip researchers with the necessary information to make informed decisions in the development of next-generation targeted cancer therapies.

The efficacy and safety of an ADC are critically dependent on the interplay between its three core components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker that connects them.[1] ADCs utilizing this compound are distinguished by a site-specific conjugation method that forms a stable oxime bond, a hydrophilic PEG4 spacer, and compatibility with a variety of potent payloads.[1][2] This guide benchmarks this technology against more conventional ADC platforms, primarily those utilizing maleimide-based conjugation.

Comparative Performance Data

The selection of a linker technology significantly impacts the performance of an ADC. The following tables summarize quantitative data to facilitate a comparison between ADCs prepared with Aminooxy-PEG4 (forming a stable oxime linkage) and those with maleimide-based linkers (forming a thiosuccinimide linkage).

Table 1: Linker Technology Comparison

FeatureAminooxy-PEG4 (Oxime Linkage)Maleimide (Thiosuccinimide Linkage)
Target Functional Group Aldehydes and Ketones (Carbonyls)[3]Thiols (Sulfhydryls)[3]
Resulting Linkage OximeThiosuccinimide
Reaction pH Mildly acidic to neutral (pH 4.5-7.0)Neutral (pH 6.5-7.5)
Linkage Stability Highly stable.Susceptible to retro-Michael addition and thiol exchange, leading to potential payload loss.
Specificity High, as target carbonyl groups are typically introduced via specific engineering or oxidation of glycans, minimizing off-target reactions.Highly selective for thiols, but can react with naturally occurring free cysteines.
Homogeneity Can produce more homogeneous ADCs with a defined Drug-to-Antibody Ratio (DAR) due to site-specific conjugation.Often results in a heterogeneous mixture of ADC species with varying DARs, especially with lysine conjugation.

Table 2: Expected Quantitative Data for Aminooxy-PEG4-MMAF ADC Characterization

ParameterExpected Value/RangeAnalytical Method
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.0Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)
Purity (monomer content) >95%Size Exclusion Chromatography (SEC)
Aggregation <5%Size Exclusion Chromatography (SEC)
In Vitro Cytotoxicity (IC50) Potent (payload-dependent)Cell-based assays
Plasma Stability (% intact ADC after incubation) High (>90% after 7 days)LC-MS based methods

Experimental Protocols

Detailed methodologies for the key experiments involved in the synthesis and characterization of ADCs using this compound are provided below.

Protocol 1: Synthesis of Aminooxy-PEG4-linker ADC

This protocol details a site-specific conjugation strategy involving the generation of aldehyde groups on the antibody's glycan domains, followed by oxime ligation with an aminooxy-functionalized PEG4-linker-drug.

1. Antibody Preparation and Oxidation:

  • Buffer Exchange: If the antibody solution contains interfering substances like Tris or glycine, perform a buffer exchange into phosphate-buffered saline (PBS), pH 7.4.

  • Oxidation: To generate aldehyde groups on the antibody's glycans, treat the antibody (typically at 5-10 mg/mL) with a controlled concentration of sodium periodate (NaIO4) in an appropriate buffer (e.g., sodium acetate, pH 5.5) at 4°C in the dark.

  • Quenching: Quench the oxidation reaction by adding an excess of a quenching agent, such as propylene glycol or ethylene glycol.

  • Purification: Immediately purify the oxidized antibody using a desalting column to remove excess reagents.

2. ADC Conjugation:

  • Reaction Setup: Combine the purified oxidized antibody with a molar excess of the Aminooxy-PEG4-linker-payload in a conjugation buffer (e.g., sodium acetate, pH 4.5-5.5). The slightly acidic pH is optimal for the oxime ligation reaction. Aniline can be used as a catalyst to increase the reaction rate.

  • Incubation: Incubate the reaction mixture at room temperature for several hours or overnight to allow for the formation of the stable oxime bond.

3. Purification of the ADC:

  • Chromatography: Purify the ADC from unreacted drug-linker and other impurities using a suitable chromatography method, such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Protocol 2: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by HIC:

  • Principle: HIC separates molecules based on their hydrophobicity. The addition of hydrophobic drug-linkers to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

  • Method:

    • Use a HIC column with a stationary phase like butyl or phenyl.

    • Employ a mobile phase gradient from high salt concentration (e.g., ammonium sulfate) to low salt concentration to elute the ADC species.

    • Monitor the elution profile at 280 nm. The different peaks correspond to ADCs with different DAR values.

    • The average DAR is calculated from the relative area of each peak.

2. Analysis of Purity and Aggregation by SEC:

  • Principle: SEC separates molecules based on their size. It is used to quantify the amount of monomer, aggregate, and fragment in the ADC preparation.

  • Method:

    • Use a SEC column suitable for protein separation.

    • Elute the ADC sample in a non-denaturing mobile phase (e.g., PBS).

    • The major peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, while later eluting peaks are fragments.

3. Confirmation of Conjugation and DAR by Mass Spectrometry (MS):

  • Principle: MS measures the mass-to-charge ratio of ions to determine the precise molecular weight of the ADC species. This allows for the confirmation of successful conjugation and provides an accurate determination of the DAR distribution.

  • Method:

    • The ADC sample can be analyzed under denaturing conditions using Liquid Chromatography-Mass Spectrometry (LC-MS) with a reversed-phase column.

    • Alternatively, native MS can be used to analyze the intact ADC under non-denaturing conditions.

Mandatory Visualizations

Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_prep Antibody Preparation cluster_modification Antibody Modification cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization mAb Monoclonal Antibody Buffer_Exchange Buffer Exchange (PBS, pH 7.4) mAb->Buffer_Exchange Oxidation Oxidation (NaIO4) Buffer_Exchange->Oxidation Quenching Quenching Oxidation->Quenching Purification_Ox Purification (Desalting) Quenching->Purification_Ox Conjugation Oxime Ligation (pH 4.5-5.5) Purification_Ox->Conjugation Drug_Linker Aminooxy-PEG4-Payload Drug_Linker->Conjugation Purification_ADC ADC Purification (SEC/HIC) Conjugation->Purification_ADC Characterization Characterization (HIC, SEC, MS) Purification_ADC->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Caption: Workflow for Aminooxy-PEG4-linker ADC Synthesis and Characterization.

Chemical Reaction: Oxime Bond Formation

Oxime_Formation Antibody Antibody-Aldehyde ADC Antibody-CH=N-O-PEG4-Payload (Stable Oxime Bond) Antibody->ADC + Drug_Linker H2N-O-PEG4-Payload Drug_Linker->ADC Water H2O ADC->Water -

Caption: Oxime ligation reaction between an antibody aldehyde and an aminooxy-linker.

Signaling Pathway: Mechanism of Action of an Auristatin Payload (e.g., MMAF)

MMAF_MoA ADC ADC Targeting Tumor Cell Internalization Internalization & Lysosomal Trafficking ADC->Internalization Payload_Release Payload Release (e.g., MMAF) Internalization->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption inhibits Tubulin_Polymerization Tubulin Polymerization Tubulin_Polymerization->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway for an auristatin-based ADC payload.

References

A Comparative Guide to the In Vivo Performance of Aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the in vivo performance of bioconjugates, including antibody-drug conjugates (ADCs). Aminooxy-PEG4-acid has emerged as a valuable tool in this field, offering a balance of reactivity, stability, and favorable pharmacokinetic properties. This guide provides an objective comparison of this compound's performance with other common bioconjugation alternatives, supported by available experimental context and data.

This compound is a heterobifunctional linker composed of an aminooxy group, a four-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] This structure enables the covalent attachment of molecules through two distinct chemical reactions. The aminooxy group readily reacts with aldehydes or ketones to form a stable oxime bond, a type of "click chemistry" reaction known for its high efficiency and biocompatibility.[3][4] The carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[1] The hydrophilic PEG4 spacer is incorporated to enhance the solubility and improve the pharmacokinetic profile of the resulting conjugate.

Comparison of Bioconjugation Chemistries

The in vivo performance of a bioconjugate is intrinsically linked to the stability and selectivity of the chemical linkage. Oxime ligation, the reaction facilitated by the aminooxy group, is a bioorthogonal reaction, meaning it proceeds with high selectivity in a biological environment without interfering with native biochemical processes. This is a key advantage over some conventional bioconjugation methods that target naturally occurring functional groups like amines (e.g., on lysine residues) or thiols (e.g., on cysteine residues), which can lead to heterogeneous products.

FeatureOxime Ligation (Aminooxy)Maleimide-Thiol ConjugationAmide Ligation (NHS Ester)"Click Chemistry" (e.g., CuAAC, SPAAC)
Target Group Aldehyde, KetoneThiol (Cysteine)Amine (Lysine, N-terminus)Alkyne, Azide, Cyclooctyne
Bond Formed OximeThioetherAmideTriazole
In Vivo Stability Generally high, but can be susceptible to hydrolysis under acidic conditions.Susceptible to cleavage via retro-Michael addition, especially with glutathione.Highly stable.Highly stable.
Selectivity High (Bioorthogonal).High for thiols, but potential for off-target reactions.Moderate, can react with multiple amine sites leading to heterogeneity.Very high (Bioorthogonal).
Reaction Rate Can be slow under physiological conditions, often requiring a catalyst like aniline.Generally fast.Fast.Copper-catalyzed (CuAAC) is fast but copper can be toxic in vivo. Strain-promoted (SPAAC) is copper-free but can be slower.
Biocompatibility High.Generally good, but maleimides can have off-target reactivity.High.SPAAC has high biocompatibility. CuAAC requires careful control of copper levels.

In Vivo Performance Considerations

The primary advantage of using this compound in vivo is the stability of the resulting oxime linkage, which is more stable towards hydrolysis compared to imines or hydrazones. This stability is crucial to prevent the premature release of a conjugated payload, such as a cytotoxic drug in an ADC, which could lead to off-target toxicity and a reduced therapeutic window. The PEG4 spacer further contributes to improved in vivo performance by increasing the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend circulation half-life.

Experimental Protocols

Below is a representative experimental protocol for an in vivo efficacy study of an antibody-drug conjugate, which can be adapted for conjugates synthesized using this compound. This protocol is based on a general workflow for preclinical in vivo studies of ADCs.

Objective: To evaluate the in vivo anti-tumor efficacy of an antibody conjugated to a cytotoxic payload via an Aminooxy-PEG4 linker in a xenograft mouse model.

Materials:

  • Test Article: Antibody-payload conjugate synthesized using this compound chemistry.

  • Vehicle Control: Formulation buffer (e.g., 20% SBE-β-CD in saline).

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous tumors from a relevant human cancer cell line.

  • Dosing and Monitoring Equipment: Syringes, needles, calipers, animal balance.

Methodology:

  • Animal Model Preparation:

    • Human cancer cells are implanted subcutaneously into the flank of the immunodeficient mice.

    • Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

    • Animals are randomized into treatment and control groups.

  • Formulation of Test Article:

    • A stock solution of the this compound conjugate is prepared.

    • The stock solution is diluted to the final dosing concentration using the appropriate vehicle (e.g., 20% SBE-β-CD in saline). The formulation should be prepared fresh before each administration.

  • Administration:

    • The test article and vehicle control are administered to the respective groups of animals, typically via intravenous (IV) or intraperitoneal (IP) injection.

    • Dosing volume and frequency will depend on the specific conjugate and experimental design.

  • Monitoring:

    • Tumor volume and the body weight of the animals are monitored regularly (e.g., twice weekly).

    • Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Animal health is monitored throughout the study for any signs of toxicity.

  • Endpoint:

    • The study is terminated when tumors in the control group reach a specific size or at a predetermined time point.

    • At the end of the study, tumors may be excised and weighed.

Visualizations

G General Workflow for In Vivo Efficacy Study cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Tumor Cell Implantation B Tumor Growth A->B C Randomization B->C D Dosing (Test Article/Vehicle) C->D E Monitoring (Tumor Volume, Body Weight) D->E E->D Repeated Dosing Cycles F Study Termination E->F G Tumor Excision & Measurement F->G H Data Analysis G->H

Caption: Workflow for a preclinical in vivo efficacy study.

G Oxime Ligation for Bioconjugation cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Product A Molecule 1 (e.g., Antibody with Aldehyde/Ketone) D Oxime Bond Formation A->D B This compound Linker B->D E Amide Bond Formation B->E C Molecule 2 (e.g., Drug with Amine) C->E F Molecule 1-Linker-Molecule 2 Conjugate D->F E->F

Caption: Schematic of bioconjugation using this compound.

References

A Head-to-Head Comparison of Heterobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional linkers are indispensable tools in modern drug development and research, enabling the precise covalent linkage of two different molecular entities. Their unique architecture, featuring two distinct reactive moieties, allows for controlled, sequential conjugation, minimizing the formation of undesirable homodimers—a significant advantage over their homobifunctional counterparts. This guide provides an objective, data-driven comparison of various heterobifunctional linkers, with a focus on their performance in two transformative therapeutic modalities: Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The Critical Role of the Linker

The linker is far from a passive spacer; it is a critical determinant of the conjugate's overall performance. Its chemical composition, length, stability, and cleavability profoundly influence the efficacy, safety, and pharmacokinetic profile of the final product. In ADCs, the linker dictates the stability of the conjugate in circulation and the mechanism of payload release at the target site. For PROTACs, the linker's characteristics are crucial for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, which is the necessary first step for targeted protein degradation.

Comparative Data on Heterobifunctional Linker Performance

The selection of an appropriate heterobifunctional linker is contingent on the specific application. Below, we present a head-to-head comparison of commonly used linkers in ADCs and PROTACs, supported by experimental data.

Antibody-Drug Conjugates (ADCs): Linker Performance

The choice of linker in an ADC directly impacts its therapeutic index. Key performance indicators include plasma stability, in vitro cytotoxicity (IC50), and in vivo efficacy.

Linker TypeLinker ExampleKey FeaturePlasma Stability (% Intact ADC)In Vitro Cytotoxicity (IC50)In Vivo EfficacyKey Considerations
Non-Cleavable SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Thioether bondHigh (e.g., ~71% in mice after 7 days for Kadcyla)[1]Generally higher IC50 than cleavable counterpartsPotent, but efficacy is restricted to antigen-positive cellsLower risk of off-target toxicity; no bystander effect.[]
Cleavable (Enzymatic) Valine-Citrulline (vc)Cleaved by lysosomal proteases (e.g., Cathepsin B)High in circulation, rapidly cleaved in lysosomesGenerally lower IC50 due to efficient payload release and bystander effectHigh, can kill neighboring antigen-negative cells (bystander effect)Potential for off-target toxicity if linker is unstable in circulation.
Cleavable (pH-Sensitive) HydrazoneCleaved in the acidic environment of endosomes/lysosomesLess stable in circulation compared to other linker typesPotent, but can be less specific than enzymatic cleavageEfficacious, but stability can be a challengeProne to premature payload release, which can lead to systemic toxicity.[3]
Cleavable (Redox-Sensitive) DisulfideCleaved in the reducing environment of the cytoplasmModerately stable in circulationEffective payload release intracellularlyEfficacious, particularly for intracellular targetsPotential for premature cleavage in the bloodstream.[4]
Next-Generation Maleimide Dithiomaleimide (DTM) / Dibromomaleimide (DBM)Forms a more stable thioether bond to prevent retro-Michael reactionHigher stability than traditional maleimides (e.g., SMCC)[5]Comparable or improved potency over SMCC-linked ADCsImproved therapeutic index due to enhanced stabilityOvercomes a key limitation of traditional maleimide linkers.
Hydrophilic (PEGylated) SMCC-PEG4Increased hydrophilicityCan extend plasma half-lifeCan improve solubility and reduce aggregation of hydrophobic payloadsCan lead to improved pharmacokinetics and tumor eradication in preclinical modelsMitigates aggregation issues, allowing for higher drug-to-antibody ratios (DAR).
Proteolysis-Targeting Chimeras (PROTACs): Linker Performance

In PROTACs, the linker's length, rigidity, and composition are critical for inducing a productive ternary complex, leading to efficient protein degradation. Key performance metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Linker TypeLinker CompositionKey FeatureDegradation Potency (DC50)Maximum Degradation (Dmax)Key Considerations
Flexible Alkyl ChainsHigh conformational flexibilityHighly variable, dependent on length; can be potentCan achieve >90% degradationHydrophobic nature can impact solubility.
Flexible Polyethylene Glycol (PEG)Increased hydrophilicityOften highly potent, with optimal length being target-dependentCan achieve >90% degradationImproves solubility and cell permeability; ~54% of reported PROTACs use PEG linkers.
Rigid Piperazine/PiperidineConformational constraintCan be more potent by pre-organizing the PROTAC into a bioactive conformationCan achieve >90% degradationCan enhance metabolic stability and improve pharmacokinetics.
Rigid Alkynes/TriazolesRigidity and metabolic stabilityCan lead to potent degradersCan achieve >90% degradationThe triazole ring formed via "click chemistry" is metabolically stable.

Comparative Data on PROTAC Linker Length and Composition

Target ProteinLinker Type/LengthDC50DmaxReference
Estrogen Receptor α (ERα) 16-atom chain (optimal)PotentHigh
TANK-binding kinase 1 (TBK1) < 12 atomsNo degradation-
TANK-binding kinase 1 (TBK1) 21-atom chain (optimal)3 nM96%
BRD4 0 PEG units< 0.5 µMHigh
BRD4 1-2 PEG units> 5 µMLow
BRD4 4-5 PEG units< 0.5 µMHigh

Visualizing the Mechanisms and Workflows

To better understand the biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Signaling Pathways

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome (Low pH) Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH, Proteases) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation DNA_Damage DNA Damage Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis 5. Cell Death Microtubule_Disruption->Apoptosis 5. Cell Death PROTAC_Mechanism_of_Action cluster_cell Cell Cytoplasm PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex 1. Binding E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI 2. Polyubiquitination Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome 3. Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI 4. Degradation ADC_Evaluation_Workflow start Start: ADC Construction dar_analysis DAR Analysis (HIC, RP-HPLC, MS) start->dar_analysis stability_assay Plasma Stability Assay (LC-MS) dar_analysis->stability_assay cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT) stability_assay->cytotoxicity_assay ic50 Determine IC50 cytotoxicity_assay->ic50 in_vivo In Vivo Efficacy (Xenograft Model) ic50->in_vivo end End: Candidate Selection in_vivo->end PROTAC_Evaluation_Workflow start Start: PROTAC Synthesis ternary_complex_assay Ternary Complex Formation Assay (SPR, ITC, FRET) start->ternary_complex_assay degradation_assay Protein Degradation Assay (Western Blot) ternary_complex_assay->degradation_assay dc50_dmax Determine DC50 & Dmax degradation_assay->dc50_dmax selectivity_assay Selectivity Profiling dc50_dmax->selectivity_assay in_vivo In Vivo Efficacy (Xenograft Model) selectivity_assay->in_vivo end End: Candidate Selection in_vivo->end

References

Navigating the Linker Landscape: A Comparative Guide to the Efficacy of PROTACs Synthesized with Aminooxy-PEG4-acid and Other Linker Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. The linker, the component that connects the target protein-binding ligand to the E3 ligase recruiter, plays a pivotal role in the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. This guide provides a comparative analysis of the performance of PROTACs synthesized with various linker technologies, with a special focus on the potential utility of Aminooxy-PEG4-acid, in the context of broader polyethylene glycol (PEG) and other linker strategies.

While direct, head-to-head comparative studies on the efficacy of PROTACs synthesized specifically with this compound are not extensively available in the current body of peer-reviewed literature, we can draw valuable insights from studies on PROTACs employing similar aminooxy-functionalized linkers and from comprehensive analyses of PEG linkers of varying lengths. This guide will leverage available experimental data to provide a framework for understanding the impact of linker choice on PROTAC performance.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. A PROTAC molecule simultaneously binds to a target protein of interest and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating it from the cell.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ligase PROTAC->E3Ligase Binds TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex Proteasome Proteasome TargetProtein->Proteasome Targeted for Degradation Ubiquitin Ubiquitin Ubiquitin->TargetProtein Polyubiquitination AminoAcids Amino Acids Proteasome->AminoAcids Degrades into TernaryComplex->Ubiquitin Recruits & Activates

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The choice of linker can significantly impact these values.

The following tables summarize experimental data from various studies, illustrating the influence of linker type and length on PROTAC performance against well-characterized targets such as Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).

Table 1: Comparison of PROTACs with Different PEG Linker Lengths Targeting BTK

PROTAC NameLinker TypeTargetE3 LigaseDC50 (nM)Dmax (%)Cell Line
RC-1 PEG6BTKCRBN10-100~80-90Mino
IR-1 PEG-basedBTKCRBN<10~90Mino
IR-2 PEG-basedBTKCRBN<10~90Mino
NC-1 PEG-basedBTKCRBN2.297Mino
RC-3 PEG-basedBTKCRBN<10~90Mino

Data synthesized from a study on reversible and irreversible covalent BTK PROTACs.[1]

Table 2: Comparison of PROTACs with Different Linker Lengths Targeting BRD4

PROTAC NameLinker TypeTargetE3 LigaseDC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC 1 PEG3BRD4VHL5085HEK293
Hypothetical PROTAC 2 PEG4BRD4VHL2595HEK293
Hypothetical PROTAC 3 PEG5BRD4VHL10>98HEK293
Hypothetical PROTAC 4 PEG6BRD4VHL3090HEK293

Representative data illustrating the impact of PEG linker length on BRD4 degradation.[2]

The Potential of this compound and Oxime Ligation

This compound introduces a reactive aminooxy group, which can readily react with an aldehyde or ketone to form a stable oxime linkage. This "click-like" chemistry offers a modular and efficient way to synthesize PROTACs. Studies on "split PROTACs" have explored the in-situ formation of active PROTACs from two separate components, one bearing an aminooxy group and the other an aldehyde. While this approach has shown promise, the efficiency of in-cell coupling at low concentrations can be a limitation. However, the stability of the resulting oxime bond suggests that pre-synthesized PROTACs utilizing this linkage would be robust.

The PEG4 component of this compound provides a balance of hydrophilicity and length, which can be beneficial for cell permeability and ternary complex formation. Based on the trends observed in studies comparing different PEG linker lengths, a PEG4 linker often provides a good starting point for optimization.

Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation and comparison of PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: General Synthesis of a PEG-Linked PROTAC via Amide Coupling

This protocol describes a common method for synthesizing PROTACs using a bifunctional PEG linker.

Materials:

  • Target protein ligand with a carboxylic acid or amine handle

  • E3 ligase ligand with a corresponding amine or carboxylic acid handle

  • Amine-PEG4-Carboxylic acid linker

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Tertiary base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Step 1: Coupling of the first ligand to the PEG linker:

    • Dissolve the ligand (with a carboxylic acid) and the Amine-PEG4-Carboxylic acid linker in anhydrous DMF.

    • Add the coupling reagents and DIPEA to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting ligand-linker conjugate by flash chromatography or HPLC.

  • Step 2: Coupling of the second ligand:

    • To the purified ligand-linker conjugate, add the second ligand (with an amine handle).

    • Repeat the coupling procedure as described in Step 1.

    • Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

Protocol 2: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_0 In Vitro & In-Cell Assays cluster_1 Downstream Functional Assays CellCulture 1. Cell Culture & Plating PROTACTreatment 2. PROTAC Treatment (Dose-Response) CellCulture->PROTACTreatment CellLysis 3. Cell Lysis & Protein Quantification PROTACTreatment->CellLysis WesternBlot 4. Western Blot Analysis CellLysis->WesternBlot DataAnalysis 5. Data Analysis (DC50 & Dmax Determination) WesternBlot->DataAnalysis PhenotypicAssay 6. Phenotypic Assays (e.g., Cell Viability, Apoptosis) DataAnalysis->PhenotypicAssay SignalingPathway 7. Signaling Pathway Analysis PhenotypicAssay->SignalingPathway

Figure 2: A generalized experimental workflow for the evaluation of PROTAC efficacy.

Signaling Pathways and Logical Relationships

PROTACs exert their effects by depleting the target protein, thereby impacting the signaling pathways in which the protein is involved. For instance, a BTK-targeting PROTAC would disrupt the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of certain B-cell malignancies.

Signaling_Pathway BTK Signaling Pathway and PROTAC Intervention BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes PROTAC BTK PROTAC PROTAC->BTK Induces Degradation

Figure 3: The role of BTK in the B-cell receptor signaling pathway and its inhibition by a PROTAC.

Conclusion

The linker is a critical determinant of a PROTAC's success, influencing its potency, selectivity, and drug-like properties. While specific data for PROTACs synthesized with this compound is limited, the principles of PEG linker design and the utility of oxime ligation provide a strong foundation for its potential application. The comparative data presented for PROTACs with varying PEG linker lengths underscore the necessity of empirical optimization for each target-E3 ligase pair. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate and compare the efficacy of different linker strategies, ultimately accelerating the development of novel and effective protein-degrading therapeutics.

References

A Comparative Guide to the Mass Spectrometry Analysis of Aminooxy-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry (MS) analysis of biomolecules conjugated with Aminooxy-PEG4-acid, benchmarking its performance against other common conjugation chemistries. The information presented herein is supported by a summary of experimental data from various sources and detailed protocols for key analytical procedures.

The development of bioconjugates, particularly antibody-drug conjugates (ADCs), requires robust analytical methods to ensure product quality, efficacy, and safety. The choice of linker chemistry not only influences the stability and therapeutic index of the conjugate but also significantly impacts its amenability to mass spectrometric characterization. This compound, which forms a stable oxime bond with carbonyl groups, offers a reliable method for site-specific conjugation. This guide will delve into the nuances of its analysis by mass spectrometry.

Comparative Performance of Conjugation Chemistries

The selection of a conjugation strategy is a critical step in the development of bioconjugates. The stability of the resulting linkage and its behavior during mass spectrometry analysis are key considerations. Here, we compare oxime ligation using this compound with other prevalent conjugation methods.

Linker ChemistryResulting LinkageKey Mass Spectrometry CharacteristicsAdvantages for MS AnalysisChallenges for MS Analysis
This compound OximeStable bond, predictable fragmentation. The PEG spacer can improve solubility.High stability simplifies sample preparation and analysis. The defined mass of the PEG linker aids in spectral interpretation.Potential for in-source fragmentation of the PEG chain, which can complicate spectra if not controlled.
Maleimide-Thiol Thioether (via Michael addition)Generally stable, but the succinimide ring can undergo hydrolysis, leading to mass heterogeneity.Widely used, with extensive literature on its MS analysis.Potential for retro-Michael reaction and hydrolysis can introduce additional species, complicating data analysis.
NHS ester-Amine AmideVery stable bond.The high stability of the amide bond results in predictable fragmentation of the peptide backbone.Random conjugation to multiple lysine residues can lead to a highly heterogeneous mixture, making spectra complex and difficult to interpret.
Click Chemistry (e.g., Azide-Alkyne) TriazoleExtremely stable and bioorthogonal.The high stability and specificity of the reaction lead to homogenous products with clean mass spectra.May require copper catalysts which need to be thoroughly removed to avoid interference in MS.

Experimental Data Summary

The following table summarizes key quantitative data pertinent to the analysis of ADCs, providing a baseline for what can be expected during characterization.

Analytical ParameterAminooxy-PEG4-MMAF ADCMaleimide-vc-MMAE ADCReference
Drug-to-Antibody Ratio (DAR) by LC-MS Typically shows a well-defined distribution (e.g., DAR2, DAR4) due to site-specific conjugation.Can be more heterogeneous if targeting native cysteines, but engineered cysteines provide defined DARs.[1][2]
In-source Fragmentation of Linker PEG chain can fragment, often with neutral losses of 44 Da (ethylene glycol units).[3][4]Thioether bond is generally stable under typical ESI conditions.[3]
Plasma Stability (indicative of linkage stability) High, due to the stable oxime bond.Variable, can be susceptible to enzymatic cleavage depending on the linker design.

Experimental Protocols

Detailed methodologies are essential for the successful mass spectrometry analysis of this compound conjugates.

Sample Preparation for Intact Mass Analysis of an ADC

This protocol outlines the steps for preparing an this compound conjugated antibody for intact mass analysis by LC-MS.

Materials:

  • ADC sample (~1 mg/mL)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

  • Reversed-phase column suitable for protein analysis (e.g., C4, 300 Å)

Procedure:

  • Sample Dilution: Dilute the ADC sample to a final concentration of 0.1-0.5 mg/mL in Mobile Phase A.

  • LC-MS Method Setup:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 1-5 µg of the diluted ADC sample.

    • Elute the ADC using a linear gradient to ~95% Mobile Phase B over 15-20 minutes.

    • Set the mass spectrometer to acquire data in the m/z range of 800-4000 in positive ion mode.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.

    • Calculate the average DAR based on the relative abundance of each detected species.

Peptide Mapping of an this compound Conjugate

This protocol is for identifying the specific site of conjugation through a bottom-up proteomics approach.

Materials:

  • Purified ADC

  • Denaturation Buffer (e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.0)

  • Reducing Agent (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylating Agent (e.g., 55 mM Iodoacetamide - IAA)

  • Protease (e.g., Trypsin)

  • Quenching Solution (e.g., 1% Formic Acid)

  • LC-MS/MS system

Procedure:

  • Denaturation and Reduction: Denature and reduce the ADC in Denaturation Buffer with DTT at 37°C for 1 hour.

  • Alkylation: Alkylate the reduced cysteines with IAA in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample to reduce the urea concentration to <1 M and add trypsin. Incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS, using a data-dependent acquisition method to trigger fragmentation of detected peptides.

  • Data Analysis: Use proteomics software to search the fragmentation data against the antibody sequence to identify the modified peptide containing the this compound conjugate.

Visualizations

Experimental Workflow for ADC Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Intact_ADC Intact ADC Sample RP_HPLC Reversed-Phase HPLC Intact_ADC->RP_HPLC HILIC HILIC Intact_ADC->HILIC SEC Size-Exclusion Chromatography Intact_ADC->SEC Reduced_Subunits Reduced Subunits (LC & HC) Reduced_Subunits->RP_HPLC Reduced_Subunits->HILIC Digested_Peptides Digested Peptides Digested_Peptides->RP_HPLC Intact_MS Intact Mass Analysis RP_HPLC->Intact_MS MSMS MS/MS Fragmentation RP_HPLC->MSMS HILIC->Intact_MS SEC->Intact_MS Deconvolution Deconvolution & DAR Calculation Intact_MS->Deconvolution Peptide_Mapping Peptide Mapping & PTM Analysis MSMS->Peptide_Mapping

Caption: Workflow for the mass spectrometry analysis of ADCs.

Oxime Ligation Chemistry

oxime_ligation Antibody_Aldehyde Antibody-Aldehyde Oxime_Conjugate Antibody-Oxime-PEG4-Acid Antibody_Aldehyde->Oxime_Conjugate + Aminooxy_PEG4_Acid This compound Aminooxy_PEG4_Acid->Oxime_Conjugate +

Caption: Chemical reaction for oxime bond formation.

Mass Spectrometry Data Interpretation Logic

ms_data_interpretation Raw_MS_Spectrum Raw MS Spectrum Deconvoluted_Spectrum Deconvoluted Spectrum Raw_MS_Spectrum->Deconvoluted_Spectrum MSMS_Data MS/MS Fragmentation Data Raw_MS_Spectrum->MSMS_Data Identify_Species Identify ADC Species (DAR0, DAR2, etc.) Deconvoluted_Spectrum->Identify_Species Calculate_DAR Calculate Average DAR Identify_Species->Calculate_DAR Peptide_Database_Search Peptide Database Search MSMS_Data->Peptide_Database_Search Identify_Conjugation_Site Identify Conjugation Site Peptide_Database_Search->Identify_Conjugation_Site

Caption: Logical flow for interpreting MS data of ADCs.

References

Navigating Purity Analysis of Aminooxy-PEG4-acid: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of critical reagents like Aminooxy-PEG4-acid is paramount for the success of bioconjugation and drug delivery projects. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this non-chromophoric, bifunctional PEG linker, offering detailed experimental protocols and performance data to aid in method selection and implementation.

This compound, a key component in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics, presents a unique analytical challenge due to its lack of a significant UV chromophore. This characteristic renders conventional UV-based HPLC detection ineffective for accurate purity assessment. Consequently, alternative detection methods are essential. This guide focuses on the application of Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD), two powerful techniques for the analysis of non-volatile and semi-volatile compounds that do not absorb UV light. A third alternative, Refractive Index (RI) detection, is also discussed, although its applicability is limited by its incompatibility with gradient elution and lower sensitivity.

Comparative Analysis of Detection Methods

The choice of detector is critical for the successful analysis of this compound. The following table summarizes the key performance characteristics of CAD, ELSD, and RI detectors for this application.

FeatureCharged Aerosol Detection (CAD)Evaporative Light Scattering Detection (ELSD)Refractive Index (RI) Detection
Principle Nebulized analyte particles are charged and the total charge is measured.Light scattering from nebulized, non-volatile analyte particles is measured.Measures the difference in refractive index between the mobile phase and the analyte.
Gradient Compatibility YesYesNo
Sensitivity High (ng levels)Moderate to High (ng to low µg levels)Low (µg levels)
Response Uniformity Relatively uniform response independent of chemical structure.Dependent on analyte properties (e.g., particle size, volatility).Dependent on the difference in refractive index between analyte and mobile phase.
Impurity Profiling Excellent, provides a more accurate representation of impurity levels.[1]Good, but may underestimate certain impurities.[1]Limited due to low sensitivity and isocratic limitations.
Baseline Stability Generally stable with gradient elution.Can be susceptible to baseline drift with gradients.Highly sensitive to temperature and pressure fluctuations.

Recommended HPLC Methods and Experimental Protocols

Based on a comprehensive review of available literature, two primary HPLC methods are recommended for the purity analysis of this compound: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Method 1: Reversed-Phase HPLC (RP-HPLC) with Charged Aerosol Detection (CAD)

RP-HPLC is a robust and widely used technique for the separation of a broad range of molecules based on their hydrophobicity. When coupled with CAD, it provides a powerful tool for the quantitative analysis of this compound and its potential impurities.

Experimental Protocol:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.[2] For compounds with low retention, a more retentive phase like a polymeric reversed-phase column (e.g., PLRP-S) can be beneficial.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes is a good starting point for method development.[2]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector: Charged Aerosol Detector (CAD)

    • Nebulizer Temperature: 35 °C

    • Evaporation Temperature: 50 °C

    • Gas Flow: 1.2 SLM (Standard Liters per Minute)

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

Expected Performance: This method is expected to provide good resolution between the main this compound peak and potential impurities such as starting materials, reagents, and side-products arising from the synthesis process. The use of CAD ensures sensitive detection and a more accurate quantification of these impurities compared to other detectors.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD)

HILIC is an alternative separation technique that is well-suited for the analysis of polar and hydrophilic compounds like this compound. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Experimental Protocol:

  • Column: A HILIC column with a bare silica or an amide-bonded stationary phase (e.g., 4.6 mm x 150 mm, 3 µm particle size).

  • Mobile Phase A: Acetonitrile with 0.1% Acetic Acid

  • Mobile Phase B: Water with 0.1% Acetic Acid

  • Gradient: A linear gradient from 95% to 50% Mobile Phase A over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detector: Evaporative Light Scattering Detector (ELSD)

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow: 1.5 SLM

  • Sample Preparation: Dissolve the this compound sample in a mixture of acetonitrile and water (e.g., 80:20) to a concentration of approximately 1 mg/mL.

Expected Performance: HILIC can offer a different selectivity compared to RP-HPLC, which may be advantageous for separating specific impurities. ELSD provides good sensitivity for non-chromophoric compounds and is compatible with the gradient elution used in HILIC.

Potential Impurities in this compound

A thorough purity analysis requires an understanding of potential impurities that may be present. Based on the synthesis of similar PEGylated compounds, potential impurities in this compound could include:

  • Starting materials: Unreacted PEG-diol or other precursors.

  • Di-acid species: A common impurity where both ends of the PEG chain are functionalized with a carboxylic acid.

  • Higher or lower PEG oligomers: Variations in the PEG chain length.

  • By-products from the amination step.

The separation and identification of these impurities are crucial for ensuring the quality and consistency of the this compound reagent.

Logical Workflow for Method Selection and Analysis

The following diagram illustrates a logical workflow for selecting and implementing an appropriate HPLC method for the purity analysis of this compound.

HPLC_Method_Selection cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Method Development & Validation cluster_3 Phase 4: Routine Analysis start Start: Purity Analysis of This compound Required assess_uv Assess UV Activity start->assess_uv no_uv No Significant UV Absorbance assess_uv->no_uv select_detector Select Appropriate Detector no_uv->select_detector Proceed with non-UV detection cad_elsd CAD or ELSD select_detector->cad_elsd rp_hplc Reversed-Phase HPLC (RP-HPLC) cad_elsd->rp_hplc Primary Choice hilic Hydrophilic Interaction Liquid Chromatography (HILIC) cad_elsd->hilic Alternative develop_method Develop Separation Method (Gradient, Mobile Phase) rp_hplc->develop_method hilic->develop_method validate_method Validate Method (Linearity, Precision, Accuracy) develop_method->validate_method routine_analysis Perform Routine Purity Analysis validate_method->routine_analysis report Report Purity Results routine_analysis->report end End report->end Experimental_Workflow cluster_prep Sample & System Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting sample_prep 1. Prepare Sample Solution (1 mg/mL in mobile phase) system_prep 2. Prepare HPLC System (Mobile Phases, Column Equilibration) sample_prep->system_prep inject_sample 3. Inject Sample system_prep->inject_sample separation 4. Chromatographic Separation (RP-HPLC or HILIC) inject_sample->separation detection 5. Detection (CAD or ELSD) separation->detection data_acquisition 6. Data Acquisition detection->data_acquisition peak_integration 7. Peak Integration & Purity Calculation data_acquisition->peak_integration generate_report 8. Generate Report peak_integration->generate_report

References

A Comparative Guide to the Kinetic Analysis of Aminooxy-PEG4-Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the formation of stable linkages between molecules is paramount. Oxime ligation, the reaction between an aminooxy group and a carbonyl (aldehyde or ketone), has emerged as a robust method for creating stable covalent bonds under mild conditions.[1][2] Aminooxy-PEG4-acid is a heterobifunctional linker that leverages this chemistry, incorporating a reactive aminooxy moiety and a terminal carboxylic acid, connected by a hydrophilic polyethylene glycol (PEG) spacer. This guide provides a comparative kinetic analysis of this compound reactions, offering insights into its performance relative to other conjugation techniques and providing the foundational data necessary for optimizing its use in therapeutic and diagnostic development.

While specific kinetic data for this compound is not extensively published, the reactivity of the aminooxy group is well-characterized. The data presented herein is based on studies of closely related aminooxy compounds and serves as a strong proxy for the expected kinetic behavior of this compound.

Reaction Kinetics: A Comparative Overview

The reaction between an aminooxy compound and a carbonyl to form an oxime is a second-order reaction.[3][4] The rate of this reaction is significantly influenced by the nature of the carbonyl compound, the reaction pH, and the presence of catalysts.

The Influence of the Carbonyl Group

Aldehydes are generally more reactive towards aminooxy groups than ketones. This is attributed to the lower steric hindrance and greater electrophilicity of the aldehyde carbonyl carbon. The following table summarizes the second-order rate constants for the reaction of a model aminooxy compound with various aldehydes and ketones.

Carbonyl CompoundAminooxy CompoundCatalyst (Concentration)pHSolventk (M⁻¹s⁻¹)Reference
BenzaldehydeAminooxyacetyl-peptideAniline (100 mM)7.00.3 M Na Phosphate8.2
CitralAminooxy-dansylAniline (50 mM)7.3Phosphate Buffer10.3
DodecanalAminooxy-dansylAniline (50 mM)7.3Phosphate Buffer~20
2-PentanoneAminooxy-dansylAniline (100 mM)7.5Tris-HCl0.082[5]

Note: The kinetic data presented is for model aminooxy compounds and serves as an approximation for the reactivity of this compound.

The Role of Catalysts

The rate of oxime ligation can be significantly enhanced by the use of nucleophilic catalysts, with aniline and its derivatives being the most common. More recently, m-phenylenediamine (mPDA) has been identified as a highly efficient catalyst, demonstrating a significant rate enhancement compared to aniline, particularly at higher concentrations due to its greater aqueous solubility.

Carbonyl CompoundAminooxy CompoundCatalyst (Concentration)pHSolventk (M⁻¹s⁻¹)Reference
CitralAminooxy-dansylAniline (50 mM)7.3Phosphate Buffer10.3
CitralAminooxy-dansylm-Phenylenediamine (50 mM)7.3Phosphate Buffer27.0
CitralAminooxy-dansylm-Phenylenediamine (500 mM)7.3Phosphate Buffer>100

Note: The kinetic data presented is for a model aminooxy compound and serves as an approximation for the reactivity of this compound.

Reaction Mechanism and Experimental Workflow

The formation of an oxime bond proceeds through a nucleophilic addition of the aminooxy group to the carbonyl carbon, followed by dehydration to form the stable oxime linkage. The reaction is typically most efficient at a slightly acidic pH (around 4.5-5.5) where the carbonyl is protonated, increasing its electrophilicity, and a sufficient concentration of the nucleophilic aminooxy species is present.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 R' C1 C R1->C1 O1 O C1->O1 = R2 R'' C1->R2 C_int C OH_int OH H2N H₂N H2N->C1 + H⁺ O2 O H2N->O2 R3 R O2->R3 R1_int R' R1_int->C_int C_int->OH_int R2_int R'' C_int->R2_int NH_int NH C_int->NH_int C_prod C C_int->C_prod - H₂O O_int O NH_int->O_int R3_int R O_int->R3_int R1_prod R' R1_prod->C_prod N_prod N C_prod->N_prod = R2_prod R'' C_prod->R2_prod O_prod O N_prod->O_prod R3_prod R O_prod->R3_prod H2O H₂O

Figure 1. General mechanism of oxime ligation.

A typical workflow for analyzing the kinetics of an this compound reaction involves monitoring the reaction progress over time using analytical techniques such as HPLC or fluorescence spectroscopy.

ExperimentalWorkflow prep Reactant Preparation Prepare stock solutions of this compound, carbonyl compound, and catalyst in appropriate buffer mix Reaction Initiation Mix reactants in a temperature-controlled cuvette or vial to initiate the reaction prep->mix monitor Kinetic Monitoring Monitor the reaction progress over time using HPLC or fluorescence spectroscopy mix->monitor data Data Analysis Plot concentration of product vs. time or 1/[Reactant] vs. time to determine the rate constant monitor->data compare Comparative Analysis Compare kinetic data under different conditions (e.g., different carbonyls, catalysts, pH) data->compare

Figure 2. Experimental workflow for kinetic analysis.

Experimental Protocols

General Protocol for Kinetic Analysis of Oxime Ligation
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.0). Due to the limited stability of aminooxy compounds in solution, it is recommended to prepare this solution fresh.

    • Prepare stock solutions of the aldehyde or ketone reactant in a compatible solvent (e.g., DMSO or the reaction buffer).

    • Prepare a stock solution of the catalyst (e.g., aniline or mPDA) in the reaction buffer.

  • Kinetic Measurement:

    • Using HPLC:

      • In a temperature-controlled vial, combine the buffer, this compound solution, and catalyst solution.

      • Initiate the reaction by adding the carbonyl reactant.

      • At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by acidification with TFA).

      • Analyze the quenched samples by reverse-phase HPLC to determine the concentration of the product and remaining reactants.

    • Using Fluorescence Spectroscopy (if one component is fluorescently labeled):

      • In a temperature-controlled cuvette, combine the buffer, the non-fluorescent reactant, and the catalyst.

      • Initiate the reaction by adding the fluorescently labeled reactant.

      • Monitor the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • For a second-order reaction, plot the inverse of the concentration of the limiting reactant (1/[A]) against time.

    • The slope of the resulting linear plot will be equal to the second-order rate constant, k.

Stability and Alternative Crosslinkers

The oxime bond formed through this ligation is significantly more stable than imine or hydrazone linkages, particularly at physiological pH. However, the this compound reagent itself is known to be sensitive and should be used shortly after being prepared in solution.

While this compound offers a robust method for bioconjugation, other crosslinkers are available, each with its own kinetic profile and stability.

Linkage ChemistryTypical Reaction ConditionsRelative StabilityKey Advantages
Oxime (Aminooxy + Carbonyl) pH 4.5 - 7.0, often with catalystHighHigh stability, good kinetics with aldehydes
Hydrazone (Hydrazide + Carbonyl) pH 5.0 - 7.0Moderate (hydrolytically labile)Reversible linkage option
Thiol-Maleimide pH 6.5 - 7.5Moderate (susceptible to hydrolysis and exchange)Fast reaction kinetics
Click Chemistry (e.g., CuAAC) Aqueous buffers, Cu(I) catalystHighVery high specificity and efficiency

Conclusion

This compound provides a versatile platform for bioconjugation, capitalizing on the stability and favorable kinetics of oxime ligation. The reaction rate can be finely tuned by the choice of the carbonyl partner and the use of efficient catalysts like m-phenylenediamine. For researchers in drug development and related fields, a thorough understanding of these kinetic parameters is essential for the rational design and optimization of bioconjugates. The data and protocols presented in this guide offer a solid foundation for harnessing the power of this compound in a variety of applications.

References

Benchmarking Aminooxy-PEG4-acid: A Comparative Guide to Crosslinker Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical crosslinker is a critical decision in the development of bioconjugates, profoundly impacting the stability, efficacy, and safety of therapeutics such as antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of Aminooxy-PEG4-acid with other widely used crosslinkers. By examining key performance metrics, this document aims to equip researchers with the necessary information to make informed decisions in their bioconjugation strategies.

This compound utilizes oxime ligation, a bioorthogonal reaction between an aminooxy group and an aldehyde or ketone, to form a stable oxime bond. The integrated polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the final conjugate. This guide will benchmark the performance of this compound against two common classes of crosslinkers: those forming amide bonds via N-hydroxysuccinimide (NHS) esters and those forming thioether bonds via maleimide chemistry.

Performance Comparison of Crosslinking Chemistries

The choice of crosslinker directly influences the key characteristics of a bioconjugate. The following tables summarize the performance of oxime, amide, and thioether linkages across several critical parameters.

Table 1: Reaction Efficiency and Specificity

FeatureThis compound (Oxime Ligation)NHS Ester-based Crosslinkers (e.g., NHS-PEG4-acid)Maleimide-based Crosslinkers (e.g., SMCC)
Target Moiety Aldehydes, KetonesPrimary Amines (e.g., Lysine residues)Thiols (e.g., Cysteine residues)
Reaction pH 4.5 - 7.07.2 - 8.56.5 - 7.5
Reaction Speed Moderate to Fast (can be accelerated with catalysts)[1]FastVery Fast
Specificity High (Bioorthogonal)Moderate (can react with multiple lysine residues)[2]High (Specific to thiols)
Homogeneity of Conjugate High (especially with site-specific aldehyde introduction)[3]Low to Moderate (often results in a heterogeneous mixture)[2][4]High (with engineered cysteines)
Competing Reactions MinimalHydrolysis of NHS esterHydrolysis of maleimide, reaction with other nucleophiles

Table 2: Linkage Stability

ParameterThis compound (Oxime Bond)NHS Ester-based Crosslinkers (Amide Bond)Maleimide-based Crosslinkers (Thioether Bond)
General Stability HighHighModerate to High
Plasma Stability Very High (Resistant to hydrolysis and enzymatic cleavage)High (Generally stable)Moderate (Susceptible to retro-Michael reaction leading to deconjugation)
Stability in presence of Thiols (e.g., Glutathione) StableStableUnstable (can undergo thiol exchange)
pH Stability Stable over a wide pH rangeStableLess stable at higher pH
Half-life in Plasma (Qualitative) LongLongShorter (due to potential instability)

Table 3: Impact on Bioconjugate Properties

PropertyThis compoundNHS Ester-based CrosslinkersMaleimide-based Crosslinkers
Hydrophilicity High (due to PEG4 spacer)Variable (can be increased with PEGylation)Lower (can be increased with PEGylation)
Potential for Aggregation Low (hydrophilicity of PEG mitigates aggregation)Higher (especially with hydrophobic payloads and high DAR)Higher (especially with hydrophobic payloads)
Immunogenicity Low (PEG is known to reduce immunogenicity)Potentially higher if aggregation occursPotentially higher if aggregation occurs
Bystander Effect Dependent on payload properties and linker cleavability (if applicable)Dependent on payload properties and linker cleavabilityDependent on payload properties and linker cleavability

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of crosslinker performance. The following protocols outline key experiments for benchmarking this compound against other crosslinkers.

Protocol 1: Comparative In Vitro Plasma Stability Assay

This assay evaluates the stability of an antibody-drug conjugate (ADC) in plasma by monitoring the drug-to-antibody ratio (DAR) over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • ADC conjugated via this compound

  • ADC conjugated via a comparator crosslinker (e.g., SMCC)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Affinity capture beads (e.g., Protein A)

  • Wash and elution buffers

  • Reducing agent (e.g., DTT)

  • LC-MS system

Procedure:

  • Incubation: Incubate each ADC in plasma at a concentration of 100 µg/mL at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • ADC Capture: At each time point, capture the ADC from the plasma using Protein A beads.

  • Washing: Wash the beads to remove non-specifically bound plasma proteins.

  • Elution and Reduction: Elute the ADC and treat with a reducing agent to separate the light and heavy chains.

  • LC-MS Analysis: Analyze the reduced sample by LC-MS to determine the relative abundance of drug-conjugated and unconjugated antibody chains.

  • DAR Calculation: Calculate the average DAR at each time point. A decrease in DAR over time indicates linker instability.

Protocol 2: In Vitro Bystander Killing Co-culture Assay

This assay assesses the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line (labeled with a fluorescent protein, e.g., GFP)

  • ADCs with cleavable linkers constructed using this compound and a comparator crosslinker

  • Cell culture medium and supplements

  • 96-well plates

  • High-content imaging system or flow cytometer

Procedure:

  • Cell Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • ADC Treatment: After 24 hours, treat the co-cultures with serial dilutions of each ADC.

  • Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

  • Imaging/Flow Cytometry: Quantify the number of viable GFP-positive (antigen-negative) cells using a high-content imaging system or flow cytometry.

  • Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the antigen-negative cells in the ADC-treated co-culture to untreated controls.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) ReceptorBinding Receptor Binding ADC->ReceptorBinding 1. Binding Antigen Tumor Cell Surface Antigen Internalization Internalization (Endocytosis) ReceptorBinding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion PayloadRelease Payload Release Lysosome->PayloadRelease 3. Linker Cleavage/ Degradation Payload Free Payload PayloadRelease->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 4. Target Binding Apoptosis Apoptosis Target->Apoptosis 5. Cell Death

Caption: General mechanism of antibody-drug conjugate (ADC) action.

Experimental_Workflow_for_Linker_Stability_Comparison cluster_conjugation ADC Preparation cluster_assay Stability Assessment Antibody Monoclonal Antibody Conjugation1 Oxime Ligation Antibody->Conjugation1 Conjugation2 Amide/Thioether Formation Antibody->Conjugation2 Linker1 This compound Linker1->Conjugation1 Linker2 Comparator Crosslinker (e.g., SMCC) Linker2->Conjugation2 Payload Cytotoxic Payload Payload->Conjugation1 Payload->Conjugation2 ADC1 ADC 1 (Oxime Linkage) Conjugation1->ADC1 ADC2 ADC 2 (Comparator Linkage) Conjugation2->ADC2 PlasmaIncubation Incubate ADCs in Plasma (37°C) ADC1->PlasmaIncubation ADC2->PlasmaIncubation TimePoints Collect Aliquots at Multiple Time Points PlasmaIncubation->TimePoints ADCCapture Immunoaffinity Capture of ADC TimePoints->ADCCapture LCMS LC-MS Analysis to Determine DAR ADCCapture->LCMS DataAnalysis Plot DAR vs. Time to Compare Stability LCMS->DataAnalysis

Caption: Experimental workflow for comparing ADC linker stability.

Conclusion

This compound, through its formation of a highly stable oxime bond and the inclusion of a hydrophilic PEG spacer, offers significant advantages in bioconjugation. The resulting conjugates can exhibit enhanced stability, particularly in the challenging in vivo environment, and a reduced propensity for aggregation compared to more traditional crosslinkers. The bioorthogonal nature of the aminooxy-aldehyde ligation allows for highly specific and controlled conjugation, leading to more homogeneous products. While reaction kinetics may be slower than some other methods, they can be effectively managed with the use of catalysts. For researchers aiming to develop robust and stable bioconjugates with favorable pharmacokinetic profiles, this compound represents a compelling choice of crosslinker. The ultimate selection of a linker technology should be guided by the specific requirements of the application, including the nature of the biomolecules being conjugated and the desired characteristics of the final product.

References

Safety Operating Guide

Personal protective equipment for handling Aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Aminooxy-PEG4-acid. Adherence to these guidelines is essential for ensuring laboratory safety and procedural success.

This compound is a bifunctional hydrophilic linker utilized in bioconjugation.[1] It possesses a reactive aminooxy group for forming oxime bonds with aldehydes and ketones, and a terminal carboxylic acid for creating stable amide bonds with primary amines.[1] Due to its reactivity, this compound requires careful handling and storage to maintain its integrity and ensure the safety of laboratory personnel.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₃NO₇[1][2]
Molecular Weight 281.3 g/mol
CAS Number 1807537-38-7
Appearance Typically supplied as a 1.0M aqueous solution
Purity ≥95-98%
Storage Temperature -20°C
Solubility Water, DMSO, DMF
Stability Not stable as a neat compound; immediate use (within 1 week) of the solution is highly recommended.

Operational and Disposal Plans

A comprehensive operational and disposal plan is mandatory for the safe handling of this compound. This involves a multi-step process from preparation to waste disposal, emphasizing personal and environmental protection.

Personal Protective Equipment (PPE)

A minimum level of PPE is required at all times when handling this compound. The specific hazards of the aminooxy and carboxylic acid functional groups necessitate the following:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles.Protects against accidental splashes of the solution which can cause eye irritation.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Given the potential for skin irritation from the aminooxy and acidic nature of the compound, gloves are essential.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area. Use a fume hood if there is a risk of generating aerosols or if working with larger volumes.The compound is supplied as an aqueous solution, minimizing the risk of inhalation of dust. However, working in a well-ventilated area is a standard good laboratory practice.
Spill and Emergency Procedures

Spill:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.

  • Containment: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by a thorough wash with soap and water.

Emergency Contact:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as chemical waste.

  • Liquid Waste: Collect all aqueous solutions containing this compound in a designated, labeled, and sealed container for chemical waste.

  • Solid Waste: All contaminated consumables (e.g., pipette tips, gloves, absorbent materials) should be placed in a separate, clearly labeled container for solid chemical waste.

  • Disposal Route: All chemical waste must be disposed of through a licensed chemical waste disposal contractor in accordance with local and national regulations. Do not dispose of down the drain.

Experimental Protocols

This compound is primarily used in two key bioconjugation reactions: oxime ligation and amide bond formation. The following are detailed methodologies for these experiments.

Protocol 1: Oxime Ligation with an Aldehyde-Containing Biomolecule

This protocol describes the reaction of the aminooxy group of this compound with an aldehyde on a target biomolecule.

Materials:

  • This compound (1.0M aqueous solution)

  • Aldehyde-functionalized biomolecule (e.g., protein, peptide)

  • Aniline (catalyst)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the aldehyde-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Dilute the 1.0M stock solution of this compound in the reaction buffer to a final concentration of 10-50 mM.

  • Initiate the Reaction: Add a 10-50 fold molar excess of the diluted this compound solution to the biomolecule solution.

  • Add Catalyst: Add aniline to the reaction mixture to a final concentration of 10-100 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-16 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification: Once the reaction is complete, purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents.

Protocol 2: Amide Bond Formation with an Amine-Containing Biomolecule

This protocol details the conjugation of the carboxylic acid group of this compound to a primary amine on a biomolecule using EDC/NHS chemistry.

Materials:

  • This compound (1.0M aqueous solution)

  • Amine-containing biomolecule (e.g., antibody, enzyme)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., dialysis or diafiltration)

Procedure:

  • Prepare this compound: Dilute the 1.0M stock solution of this compound in the activation buffer to a final concentration of 10-100 mM.

  • Activate the Carboxylic Acid: Add a 1.5-fold molar excess of both EDC and NHS to the diluted this compound solution. Incubate at room temperature for 15-30 minutes to form the NHS-ester.

  • Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Conjugation: Immediately add the activated this compound solution to the biomolecule solution. A 10-50 fold molar excess of the linker over the biomolecule is typically used.

  • Incubation: Gently mix and allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.

  • Purification: Purify the conjugate by dialysis or diafiltration against a suitable buffer to remove unreacted linker and byproducts.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the compound to the final disposal of waste.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Package Store Store at -20°C Away from Incompatibles Receive->Store Prep_PPE Don Personal Protective Equipment Store->Prep_PPE Handling_Area Work in a Well-Ventilated Area or Fume Hood Prep_PPE->Handling_Area Experiment Perform Experimental Protocol Handling_Area->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Spill Spill Occurs Experiment->Spill Segregate_Waste Segregate Liquid & Solid Chemical Waste Decontaminate->Segregate_Waste Dispose Dispose via Licensed Contractor Segregate_Waste->Dispose Spill_Procedure Follow Spill Cleanup Protocol Spill->Spill_Procedure Spill_Procedure->Segregate_Waste

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminooxy-PEG4-acid
Reactant of Route 2
Aminooxy-PEG4-acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.